molecular formula C5H11ClN2S B1143389 AMT hydrochloride CAS No. 1121-91-1

AMT hydrochloride

Cat. No.: B1143389
CAS No.: 1121-91-1
M. Wt: 166.67 g/mol
InChI Key: HVJCRMIQAMEJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a 1,3-thiazine.

Properties

IUPAC Name

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJCRMIQAMEJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369928
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21463-31-0
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to AMT Hydrochloride: A Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) is a key pathological feature in a range of inflammatory and autoimmune diseases. Consequently, the development of selective iNOS inhibitors is of significant interest for therapeutic intervention. This technical guide focuses on 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride, commonly known as AMT hydrochloride, a potent and selective inhibitor of iNOS. This document provides a comprehensive overview of its inhibitory profile, the methodologies used for its characterization, and the underlying signaling pathways.

Core Data Presentation

The inhibitory activity of this compound against the three main nitric oxide synthase isoforms is summarized below. The data highlights its potent and selective action against iNOS.

Parameter iNOS nNOS eNOS Reference
IC50 3.6 nM~108 nM~144 nM[1]
Ki 4.2 nM--[2]
Selectivity (fold) -~30x vs. iNOS~40x vs. iNOS[1]

Table 1: Inhibitory Profile of this compound Against NOS Isoforms.

Mechanism of Action & Signaling Pathway

This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. The induction of iNOS is a complex process initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These stimuli activate several intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways, which converge on the iNOS gene promoter to induce its transcription and subsequent translation. By inhibiting iNOS, this compound effectively blocks the excessive production of nitric oxide that contributes to inflammation and tissue damage.

iNOS_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_transcription Gene Expression cluster_inhibition Enzymatic Reaction & Inhibition LPS LPS NFkB NF-κB Pathway LPS->NFkB Cytokines IFN-γ, TNF-α JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene JAK_STAT->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS AMT This compound AMT->iNOS_Protein Inhibits

Figure 1: iNOS Induction and Inhibition by AMT.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a selective iNOS inhibitor.

In Vitro iNOS Inhibition Assay (Enzyme-based)

This protocol is based on the methods described by Nakane et al. (1995) for determining the IC50 of NOS inhibitors. The assay measures the conversion of [3H]L-arginine to [3H]L-citrulline.

1. Enzyme Preparation:

  • Recombinant human iNOS, nNOS, and eNOS are expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).

  • The enzyme concentration is determined using a standard protein assay (e.g., Bradford assay).

2. Reaction Mixture Preparation (per reaction):

  • 50 mM Tris-HCl buffer (pH 7.4)

  • 10 µM FAD (flavin adenine dinucleotide)

  • 10 µM FMN (flavin mononucleotide)

  • 10 µM BH4 (tetrahydrobiopterin)

  • 1 mM NADPH

  • 2 mM CaCl2

  • 30 nM Calmodulin

  • 10 µM L-arginine containing [3H]L-arginine (approximately 50,000 dpm)

  • Varying concentrations of this compound (or vehicle control)

3. Assay Procedure:

  • The reaction is initiated by adding the purified NOS enzyme to the reaction mixture.

  • The mixture is incubated for 15 minutes at 37°C.

  • The reaction is terminated by adding 1 mL of ice-cold stop buffer (100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • The reaction mixture is applied to a Dowex AG 50WX-8 (Na+ form) cation-exchange resin column to separate [3H]L-citrulline from unreacted [3H]L-arginine.

  • The column is washed with 2 mL of water, and the eluate containing [3H]L-citrulline is collected in a scintillation vial.

  • Scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

iNOS_Inhibition_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Cofactors, [3H]L-arginine, AMT) Start->Prepare_Mixture Add_Enzyme Add Purified NOS Enzyme (iNOS, nNOS, or eNOS) Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Stop Buffer Incubate->Stop_Reaction Separate_Citrulline Separate [3H]L-Citrulline (Cation-Exchange Chromatography) Stop_Reaction->Separate_Citrulline Quantify Quantify Radioactivity (Liquid Scintillation Counting) Separate_Citrulline->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for In Vitro iNOS Inhibition Assay.
Cell-Based iNOS Inhibition Assay

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

1. Cell Culture and Treatment:

  • RAW 264.7 cells are seeded in a 24-well plate at a density of 5 x 105 cells/well and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound for 1 hour.

  • iNOS expression and NO production are induced by stimulating the cells with 1 µg/mL LPS and 10 U/mL IFN-γ for 24 hours.

2. Nitric Oxide Measurement (Griess Assay):

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • 50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well and incubated for another 10 minutes at room temperature, protected from light.

  • The absorbance at 540 nm is measured using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

3. iNOS Protein Expression (Western Blot):

  • After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

  • The protein concentration of the cell lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with a primary antibody against iNOS overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • A loading control, such as β-actin or GAPDH, should be used to normalize the iNOS expression levels.

4. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • After the 24-hour treatment with this compound and LPS/IFN-γ, the culture medium is replaced with fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The cells are incubated for 4 hours at 37°C.

  • The medium is then removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • The absorbance at 570 nm is measured using a microplate reader.

In Vivo Model of Endotoxemia

This protocol describes a murine model of lipopolysaccharide (LPS)-induced endotoxemia to evaluate the in vivo efficacy of this compound.

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old) are used.

  • The animals are allowed to acclimatize for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline) + Saline

  • Group 2: Vehicle control + LPS

  • Group 3: this compound + LPS

3. Dosing and Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline).

  • Mice are pre-treated with this compound (e.g., 10 mg/kg, intraperitoneally) 1 hour before the LPS challenge.

  • Endotoxemia is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg).

4. Sample Collection and Analysis:

  • At a specified time point after LPS injection (e.g., 6 hours), blood is collected via cardiac puncture.

  • The blood is centrifuged to obtain plasma, which is stored at -80°C until analysis.

  • Plasma levels of nitrite/nitrate are measured using the Griess assay as an indicator of systemic NO production.

  • Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA kits.

  • Organs such as the liver and lungs can be harvested for histological analysis or to measure iNOS expression by Western blot or immunohistochemistry.

In_Vivo_Endotoxemia_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Group_Assignment Assign to Experimental Groups Acclimatize->Group_Assignment Pre_treatment Pre-treat with AMT or Vehicle (i.p.) Group_Assignment->Pre_treatment LPS_Challenge Induce Endotoxemia with LPS (i.p.) Pre_treatment->LPS_Challenge Incubation Incubate for 6 hours LPS_Challenge->Incubation Sample_Collection Collect Blood and Organs Incubation->Sample_Collection Analysis Analyze Plasma (NO, Cytokines) and Tissues (iNOS expression) Sample_Collection->Analysis End End Analysis->End

Figure 3: Workflow for In Vivo Endotoxemia Model.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the inducible nitric oxide synthase. The experimental protocols detailed in this guide provide a robust framework for the in vitro and in vivo evaluation of its inhibitory activity and therapeutic potential. For researchers and drug development professionals, this compound serves as a valuable tool compound for investigating the role of iNOS in various pathological conditions and as a reference standard for the development of novel anti-inflammatory agents.

References

An In-depth Technical Guide to the Chemical Properties and Structure of α-Methyltryptamine (AMT) Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyltryptamine (AMT), also known by its former Soviet brand name Indopan, is a synthetic tryptamine derivative with a rich history of investigation, initially as an antidepressant and later as a psychoactive substance.[1][2][3] Structurally, it is an analog of the neurotransmitter serotonin (5-hydroxytryptamine) and is related to other psychoactive tryptamines.[1] As a hydrochloride salt, AMT is a white crystalline powder, and it is in this stable form that it is often handled and studied in a laboratory setting.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AMT hydrochloride, intended for use by researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is the salt form of 1-(1H-indol-3-yl)propan-2-amine. The presence of a methyl group on the alpha carbon of the ethylamine side chain is a key structural feature, which sterically hinders metabolism by monoamine oxidase (MAO), thereby prolonging its half-life and allowing for central nervous system activity.[1]

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 1-(1H-indol-3-yl)propan-2-amine hydrochloride[4][5]
Synonyms Indopan, α-MT, AMT HCl[1][2]
CAS Number 879-36-7[3][4][5]
Chemical Formula C₁₁H₁₅ClN₂[3]
Molecular Weight 210.71 g/mol [3]
Appearance White crystalline powder[3]
Melting Point 98-100 °C (for free base)[4]
Solubility DMF: 11 mg/mL, DMSO: 11 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL[3]
pKa Data not available in the searched literature
UV λmax 220, 281, 290 nm[3]

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound
Technique Data Reference(s)
¹H NMR Specific chemical shift data (in ppm) for the hydrochloride salt are not readily available in the searched literature. General regions for related tryptamines suggest aromatic protons between 7-8 ppm, methylene protons adjacent to the indole ring around 3 ppm, the methine proton adjacent to the amine around 3.5 ppm, and the methyl protons around 1.2 ppm.
¹³C NMR Specific chemical shift data (in ppm) for the hydrochloride salt are not readily available in the searched literature.
FT-IR (cm⁻¹) A detailed peak list for the hydrochloride salt is not available in the searched literature. General characteristic peaks for primary amine hydrochlorides include N-H stretching (broad, ~2800-3000 cm⁻¹), and for the indole ring, N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), and C=C aromatic stretching (~1600 cm⁻¹).
Mass Spectrometry (EI-MS) Major Fragments (m/z): 158.0964 (M-NH₂), 143.0730, 130.0651, 117.0573, 115.0542[6]

Experimental Protocols

Synthesis of α-Methyltryptamine Hydrochloride via Henry Reaction

A common route for the synthesis of α-methyltryptamine involves the Henry (nitroaldol) reaction between indole-3-carboxaldehyde and nitroethane, followed by reduction of the resulting nitroalkene.[1]

Step 1: Synthesis of 1-(1H-indol-3-yl)-2-nitroprop-1-ene

  • A mixture of 22.0 g of crystalline ammonium acetate, 6 mL of acetic anhydride, and 20 mL of glacial acetic acid is stirred and warmed for approximately 20 minutes.[7]

  • To this solution, add a mixture of 28.8 g of indole-3-aldehyde, 100 mL of nitroethane, and 120 mL of glacial acetic acid.[7]

  • Bring the mixture near reflux and add 14.0 g of anhydrous sodium acetate.[7]

  • At reflux, add 20 mL of acetic anhydride to the dark solution over 2 hours.[7]

  • After 2 hours at reflux, allow the solution to cool and slowly add 45 mL of water.[7]

  • Collect the solid precipitate and wash it with a solution of 100 mL of acetic acid and 45 mL of water.[7]

  • The product can be further purified by crystallization from dilute alcohol.[7]

Step 2: Reduction to α-Methyltryptamine

  • Place 5.0 g of the 1-(1H-indol-3-yl)-2-nitroprop-1-ene in a drip extractor.[7]

  • Prepare a mixture of 5.7 g of lithium aluminum hydride (LiAlH₄) in 2000 mL of ether and stir at reflux for 4 hours, allowing the nitroalkene to be extracted into the reaction mixture.[7]

  • Decompose the reaction mixture by the careful addition of wet ether, followed by water and then potassium hydroxide solution.[7]

  • Filter the suspension and dry the filtrate over potassium carbonate, then concentrate to yield the crude amine.[7]

  • The crude product can be crystallized from an ethyl acetate-petroleum ether mixture to yield α-methyltryptamine free base.[7]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified α-methyltryptamine free base in a suitable solvent such as ether or isopropanol.

  • Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl), until precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield α-methyltryptamine hydrochloride.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of AMT in various matrices.[4][8]

Sample Preparation (for biological samples):

  • Extraction of AMT from the matrix (e.g., whole blood, urine) can be performed using an Extrelut column.[4]

  • An internal standard, such as bupivacaine, should be added prior to extraction.[4]

  • The extracted analyte is then derivatized with acetic anhydride to improve its chromatographic properties.[4]

Table 3: GC-MS Parameters for AMT Analysis

ParameterValueReference(s)
GC System Agilent 8890 or similar[8]
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar[8]
Injector Temperature 250 °C[8]
Injection Mode Splitless[8]
Carrier Gas Helium at a constant flow of 1 mL/min[8]
Oven Program Initial temperature of 60°C (hold for 2 min), then ramp to 250°C at 20°C/min (hold for 1 min)[8]
MS System Agilent 5977B or similar single quadrupole[8]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis[4]

Pharmacological Profile and Signaling Pathways

AMT exhibits a complex pharmacological profile, acting as a monoamine releasing agent and reuptake inhibitor, a non-selective serotonin receptor agonist, and a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3]

Monoamine Transporter and MAO-A Activity

AMT potently inhibits the reuptake and stimulates the release of serotonin, norepinephrine, and dopamine.[3] Its IC₅₀ values for reuptake inhibition are 0.38 µM for serotonin, 0.4 µM for norepinephrine, and 0.73 µM for dopamine.[3] Additionally, it acts as a reversible inhibitor of MAO-A with an IC₅₀ of 380 nM.[1]

Monoamine_Modulation AMT's Modulation of Monoamine Neurotransmission cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AMT AMT MAO_A MAO-A AMT->MAO_A Inhibits SERT SERT AMT->SERT Inhibits Reuptake NET NET AMT->NET Inhibits Reuptake DAT DAT AMT->DAT Inhibits Reuptake VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging SERT->Vesicle Release NET->Vesicle Release DAT->Vesicle Release Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis Monoamines Serotonin Norepinephrine Dopamine Monoamines->MAO_A Metabolism Monoamines->VMAT2 Receptors Postsynaptic Receptors (e.g., 5-HT₂A) Synaptic_Cleft->Receptors Binds

AMT's Modulation of Monoamine Neurotransmission
Serotonin Receptor Binding Profile

AMT is a non-selective agonist at various serotonin receptors.[1] Its affinity for different subtypes contributes to its diverse pharmacological effects.

Table 4: Serotonin Receptor Binding Affinities (Ki, nM) of AMT
Receptor SubtypeKi (nM)Reference(s)
5-HT₁A 40-150 (for α-methylserotonin)[9]
5-HT₁B Data not available in the searched literature
5-HT₁D 40-150 (for α-methylserotonin)[9]
5-HT₂A ~80 (for a related α-methyltryptamine)[9]
5-HT₂C ~500 (for a related α-methyltryptamine)[9]

Note: Data for AMT is limited; values for closely related analogs are provided for context.

5-HT₂A Receptor Signaling Pathway

The psychedelic effects of AMT are primarily attributed to its agonist activity at the 5-HT₂A receptor, which is a Gq/G₁₁ protein-coupled receptor.

Gq_Signaling_Pathway 5-HT₂A Receptor Gq Signaling Pathway AMT α-Methyltryptamine (Agonist) Receptor 5-HT₂A Receptor AMT->Receptor Binds G_protein Gq/G₁₁ Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response PKC->Cellular_Response

5-HT₂A Receptor Gq Signaling Pathway

Conclusion

α-Methyltryptamine hydrochloride is a pharmacologically complex molecule with a well-defined chemical structure. Its multifaceted interaction with the monoaminergic system, including inhibition of transporters and MAO-A, combined with direct agonism at serotonin receptors, underpins its unique stimulant, entactogenic, and psychedelic properties. This guide has summarized the key chemical, analytical, and pharmacological data for this compound, providing a foundational resource for researchers. Further investigation is warranted to fully elucidate its spectroscopic properties, pKa, and a more comprehensive receptor binding profile.

References

Navigating the Solubility Landscape of α-Methyltryptamine (AMT) Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of α-Methyltryptamine (AMT) hydrochloride, a tryptamine derivative of significant interest to researchers in the fields of neuroscience and pharmacology. This document provides a consolidated summary of available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow to aid in laboratory practice.

Core Solubility Profile of AMT Hydrochloride

This compound, the salt form of α-Methyltryptamine, is generally characterized as a white crystalline powder. Its solubility is a critical parameter for the preparation of stock solutions and experimental media. The following table summarizes the quantitative solubility data available for this compound in various common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes, and the data presented here should be considered as a guide.

SolventSolubility (mg/mL)Source(s)
Water10 - 25[1]
Phosphate-Buffered Saline (PBS, pH 7.2)5[2]
Ethanol20 to >25[2]
Dimethylformamide (DMF)11[2]
Dimethyl sulfoxide (DMSO)11[2]

Note: Discrepancies in reported solubility values may arise from variations in experimental conditions and methodologies.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent system. This method is adapted from established practices for solubility assessment of amine hydrochlorides.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • α-Methyltryptamine (AMT) Hydrochloride

  • Solvent of interest (e.g., deionized water, ethanol, PBS)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Equilibrate the mixture in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid material.

    • Centrifuge the collected supernatant to pellet any remaining suspended solids.

    • Filter the clarified supernatant through a syringe filter into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of this compound in the saturated solution.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the experimental sample.

  • Calculation:

    • The determined concentration of the filtered supernatant represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow Workflow for this compound Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Clarification cluster_analysis Quantitative Analysis A Add excess AMT HCl to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Collect supernatant B->C D Centrifuge to pellet solids C->D E Filter supernatant (e.g., 0.22 µm) D->E G Analyze standards and sample by HPLC E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine sample concentration H->I J Solubility Value I->J Result

References

Alpha-Methyltryptamine: A Technical Guide to its Discovery, History, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methyltryptamine (AMT) is a synthetic tryptamine with a rich and varied history, from its initial investigation as an antidepressant to its later classification as a psychedelic and entactogen. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of AMT. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound. This document details key experimental methodologies, presents quantitative pharmacological data in structured tables, and visualizes the primary signaling pathway and experimental workflows using Graphviz diagrams.

Introduction

Alpha-methyltryptamine (α-Methyltryptamine, AMT) is a psychoactive drug of the tryptamine class.[1] First synthesized in 1947, it was initially investigated for its potential as an antidepressant in the 1960s by companies such as Upjohn (under the codename U-14,164E) and Sandoz (IT-290).[1] It was briefly marketed in the Soviet Union under the trade name Indopan for the treatment of depression in doses of 5-10 mg.[1][2][3] However, at higher doses (20-30 mg), AMT exhibits euphoric and psychedelic effects, which led to its recreational use and eventual classification as a Schedule I controlled substance in the United States.[1][4]

This guide provides a detailed technical overview of AMT, focusing on its historical development, synthesis, and core pharmacological properties.

History and Discovery

Chemical Synthesis

The synthesis of alpha-methyltryptamine can be achieved through several routes. One common and historically significant method involves the reaction of indole with nitroethane to form 1-(indol-3-yl)-2-nitropropene, which is then reduced to yield AMT.

Experimental Protocol: Synthesis of alpha-Methyltryptamine via Indole-3-carboxaldehyde

This protocol is based on established methods for the synthesis of tryptamines.

Materials:

  • Indole-3-carboxaldehyde

  • Nitroethane

  • Ammonium acetate

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Lithium aluminum hydride (LAH)

  • Diethyl ether

  • Potassium hydroxide

Procedure:

  • Synthesis of 1-(Indol-3-yl)-2-nitropropene:

    • A mixture of 22.0g (0.28 mole) of crystalline ammonium acetate, 6 ml of acetic anhydride, and 20 ml of glacial acetic acid is stirred and warmed for approximately 20 minutes.

    • A mixture of 28.8 g (0.2 mole) of indole-3-aldehyde, 100 ml of nitroethane, and 120 ml of glacial acetic acid is added to the solution.

    • The mixture is brought near reflux, and 14.0 g of anhydrous sodium acetate is added.

    • At reflux, 20 ml of acetic anhydride is added to the dark solution over 2 hours.

    • After 2 hours, the solution is allowed to cool while 45 ml of water is slowly added.

    • The resulting solid is collected and washed with a solution of 100 ml acetic acid and 45 ml of water.

    • The product is crystallized from dilute alcohol.

  • Reduction to alpha-Methyltryptamine:

    • Five grams (0.024 moles) of the 1-(indol-3-yl)-2-nitropropene product is placed in a drip extractor.

    • A mixture of 5.7 g (0.15 mole) of lithium aluminum hydride and 2000 ml of ether is stirred and refluxed for 4 hours, until all the compound has been extracted into the reaction mixture.

    • The reaction is quenched by the careful addition of wet ether, followed by water and then potassium hydroxide.

    • The suspension is filtered, and the filtrate is dried over potassium carbonate and concentrated.

    • The residue is crystallized from ethyl acetate-petroleum ether to yield alpha-methyltryptamine.

G indole Indole-3-carboxaldehyde intermediate 1-(Indol-3-yl)-2-nitropropene indole->intermediate Henry Reaction nitroethane Nitroethane nitroethane->intermediate amt alpha-Methyltryptamine intermediate->amt Reduction reagents1 Ammonium Acetate, Acetic Anhydride, Acetic Acid reagents2 Lithium Aluminum Hydride (LAH)

Pharmacology

Alpha-methyltryptamine's complex pharmacological profile is characterized by its interactions with multiple neurotransmitter systems. It acts as a monoamine releasing agent and reuptake inhibitor, a non-selective serotonin receptor agonist, and a reversible inhibitor of monoamine oxidase (MAO).[1]

Data Presentation

The following tables summarize the quantitative pharmacological data for alpha-methyltryptamine.

Table 1: Receptor Binding Affinities (Ki) of alpha-Methyltryptamine

ReceptorKi (nM)SpeciesReference
5-HT1A42Rat[5]
5-HT1B85Rat[5]
5-HT1D150Rat[5]
5-HT2A3 ([³H]DOB)Rat[5]
5-HT2A880 ([³H]ketanserin)Rat[5]
5-HT2C150Rat[5]
5-HT1E>10,000Rat[5]
SERTHigh AffinityHuman[6]

Table 2: Monoamine Release (EC50) by alpha-Methyltryptamine

MonoamineEC50 (nM)SpeciesReference
Serotonin (5-HT)21.7 - 68Rat[7]
Dopamine (DA)78.6 - 180Rat[7]
Norepinephrine (NE)79 - 112Rat[7]

Table 3: Monoamine Oxidase (MAO) Inhibition by alpha-Methyltryptamine

EnzymeIC50 (µM)Type of InhibitionReference
MAO-A0.049 - 166Reversible[1]

Table 4: Pharmacokinetic Parameters of alpha-Methyltryptamine

ParameterValueSpeciesReference
Onset of Action3 - 4 hoursHuman[1]
Duration of Action12 - 24 hoursHuman[1]
MetabolismHydroxylation, OxidationRat[5]
Experimental Protocols

4.2.1. Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of AMT at serotonin receptors, based on competitive radioligand binding assays.

Materials:

  • Rat brain tissue (e.g., frontal cortex)

  • Radioligand (e.g., [³H]ketanserin for 5-HT2A receptors)

  • Alpha-methyltryptamine (test compound)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat frontal cortex tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of alpha-methyltryptamine.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known competing ligand.

    • Incubate the mixture at a specific temperature for a set period to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of alpha-methyltryptamine.

    • Determine the IC50 value (the concentration of AMT that inhibits 50% of specific radioligand binding) from the resulting curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

G start Start prep Membrane Preparation start->prep assay Binding Assay (Incubation) prep->assay filter Filtration assay->filter count Scintillation Counting filter->count analysis Data Analysis (IC50, Ki) count->analysis end End analysis->end

4.2.2. In Vivo Microdialysis for Monoamine Release

This protocol describes the use of in vivo microdialysis to measure the effects of AMT on extracellular monoamine levels in the brain of a live animal.

Materials:

  • Live rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC with electrochemical detection

  • Alpha-methyltryptamine

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Surgically implant a microdialysis probe into a specific brain region (e.g., striatum or prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis:

    • Perfuse the microdialysis probe with aCSF at a slow, constant flow rate using a perfusion pump.

    • Collect dialysate samples at regular intervals using a fraction collector.

    • After a baseline collection period, administer alpha-methyltryptamine to the animal.

    • Continue collecting dialysate samples to measure changes in monoamine levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis:

    • Quantify the concentration of each monoamine in the dialysate samples.

    • Express the post-drug monoamine levels as a percentage of the baseline levels.

    • Plot the monoamine concentration over time to visualize the effect of AMT.

G start Start surgery Surgical Implantation of Microdialysis Probe start->surgery perfusion Probe Perfusion with aCSF surgery->perfusion collection Dialysate Collection perfusion->collection drug_admin AMT Administration collection->drug_admin analysis HPLC-EC Analysis collection->analysis drug_admin->collection data_analysis Data Analysis analysis->data_analysis end End data_analysis->end

Mechanism of Action and Signaling Pathways

Alpha-methyltryptamine's psychedelic effects are primarily attributed to its agonist activity at serotonin 5-HT2A receptors.[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq G-proteins.[9] This initiates a downstream signaling cascade involving phospholipase C (PLC) and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

G AMT alpha-Methyltryptamine receptor 5-HT2A Receptor AMT->receptor Agonist g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Effects ca2->downstream pkc->downstream

In addition to its direct receptor agonism, AMT's ability to inhibit the reuptake and stimulate the release of serotonin, dopamine, and norepinephrine contributes to its complex psychostimulant and entactogenic effects.[6] By blocking the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), AMT increases the synaptic concentrations of these monoamines.[6][10] Furthermore, its action as a releasing agent reverses the normal function of these transporters, causing them to efflux monoamines into the synapse.[11]

The inhibition of monoamine oxidase by AMT also plays a significant role in its pharmacology.[1] By preventing the breakdown of monoamines, AMT further potentiates their synaptic levels and prolongs their action. The alpha-methyl group on the tryptamine backbone protects the molecule from rapid degradation by MAO, contributing to its oral activity and long duration of action.[1][5]

Conclusion

Alpha-methyltryptamine is a pharmacologically complex compound with a multifaceted history. Its journey from a potential antidepressant to a recreationally used psychedelic highlights the fine line between therapeutic and psychoactive effects. For researchers and drug development professionals, AMT serves as an important case study in tryptamine pharmacology. Its diverse mechanisms of action, including monoamine release, reuptake inhibition, direct receptor agonism, and enzyme inhibition, offer a rich area for further investigation into the intricate workings of the central nervous system and the development of novel therapeutics. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future research in this area.

References

The Role of α-Methyltryptamine (AMT) Hydrochloride in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyltryptamine (AMT) hydrochloride is a synthetic tryptamine derivative with a rich history in neuroscience research, initially investigated as an antidepressant in the 1960s.[1] Its complex pharmacological profile, characterized by psychedelic, stimulant, and entactogenic effects, makes it a valuable tool for probing the intricacies of monoaminergic systems in the central nervous system. This technical guide provides an in-depth overview of AMT's core pharmacology, detailed experimental protocols for its characterization, and a summary of its key quantitative data to support its application in neuroscience research.

Core Pharmacology and Mechanism of Action

AMT's multifaceted effects stem from its interactions with multiple key targets within the brain's monoaminergic systems. It functions as a monoamine releasing agent, a monoamine oxidase (MAO) inhibitor, and a serotonin receptor agonist.[1]

Monoamine Transporter Interactions

AMT is a potent releasing agent of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This action is distinct from reuptake inhibition, as it involves the reversal of transporter function, leading to an efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.

Monoamine Oxidase Inhibition

AMT is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] This inhibition leads to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.

Serotonin Receptor Agonism

AMT acts as an agonist at various serotonin receptor subtypes, with a notable affinity for the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1]

Trace Amine-Associated Receptor 1 (TAAR1) Interaction

Tryptamines, the class of compounds to which AMT belongs, are known to be agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[2] TAAR1 is an intracellular G-protein coupled receptor that modulates the activity of monoamine transporters and the firing rate of monoaminergic neurons.[3][4] Activation of TAAR1 by compounds like AMT can influence dopamine, serotonin, and norepinephrine neurotransmission.[5]

Data Presentation

The following tables summarize the available quantitative data for AMT and its related analogue, α-methyl-5-hydroxytryptamine, to provide a comparative pharmacological profile.

Table 1: Functional Activity of α-Methyltryptamine (AMT) as a Monoamine Releaser

NeurotransmitterEC50 (nM)
Serotonin (5-HT)22 - 68
Norepinephrine (NE)79 - 180
Dopamine (DA)79 - 112

Data from rat brain synaptosomes.

Table 2: Monoamine Oxidase A (MAO-A) Inhibition by α-Methyltryptamine (AMT)

ParameterValue (nM)
IC50380

In vitro data.[1]

Table 3: Functional Activity of α-Methyltryptamine (AMT) at the 5-HT2A Receptor

ParameterValue (nM)
EC5023

In vitro data.

Table 4: Binding Affinities (Ki) of α-Methyl-5-hydroxytryptamine at Human Serotonin Receptor Subtypes *

Receptor SubtypeKi (nM)
5-HT2A4.6
5-HT2B~0.4
5-HT2C8.3
5-HT1A42
5-HT1B85

*Data for α-methyl-5-hydroxytryptamine is presented as a proxy for AMT due to the limited availability of specific Ki values for the parent compound.[1][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the characterization of AMT and similar compounds.

Protocol 1: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMT for MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • AMT hydrochloride (test compound)

  • Clorgyline (positive control inhibitor for MAO-A)

  • Phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in phosphate buffer to achieve a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Recombinant human MAO-A enzyme solution

    • AMT solution at various concentrations (or positive/negative controls)

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the kynuramine substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~320 nm, emission ~380-400 nm).

  • Data Analysis: Calculate the percentage of inhibition for each AMT concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the AMT concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of AMT for various serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2A)

  • A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • This compound (test compound)

  • A non-labeled competing ligand for determining non-specific binding (e.g., unlabeled ketanserin)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In test tubes, combine:

    • Cell membrane preparation

    • Radioligand at a concentration near its Kd

    • AMT solution at various concentrations (for competition curve) or buffer (for total binding) or excess unlabeled ligand (for non-specific binding)

  • Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the AMT concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Functional Assay - Calcium Mobilization for 5-HT2A Receptor Agonism

Objective: To determine the half-maximal effective concentration (EC50) of AMT for activating the 5-HT2A receptor.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound (test compound)

  • A known 5-HT2A agonist as a positive control (e.g., serotonin)

  • A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Dye Loading: If using a fluorescent dye, incubate the cells with the dye (e.g., Fluo-4 AM) according to the manufacturer's instructions to allow it to enter the cells and be cleaved to its active form.

  • Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for a short period.

  • Compound Addition: Use the plate reader's injector to add the AMT solution at various concentrations to the wells.

  • Kinetic Measurement: Immediately after compound addition, measure the change in fluorescence over time, capturing the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of AMT.

    • Normalize the responses to the maximum response of the positive control.

    • Plot the normalized response against the logarithm of the AMT concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway

G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AMT AMT Receptor 5-HT2A Receptor AMT->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets G Experimental Workflow for Characterizing AMT cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization cluster_data Data Analysis & Interpretation Binding Radioligand Binding Assays (5-HT Receptors, Monoamine Transporters) Affinity Determine Binding Affinities (Ki) Binding->Affinity MAO_Assay MAO Inhibition Assay (MAO-A, MAO-B) Potency_Efficacy Determine Potency (EC50/IC50) and Efficacy (Emax) MAO_Assay->Potency_Efficacy Functional_Receptor Functional Assays (e.g., Calcium Mobilization for 5-HT2A) Functional_Receptor->Potency_Efficacy Functional_Transporter Monoamine Release Assays (Synaptosomes) Functional_Transporter->Potency_Efficacy HTR Head-Twitch Response (HTR) (Rodent model of psychedelic activity) Mechanism Elucidate Mechanism of Action HTR->Mechanism Drug_Discrimination Drug Discrimination Studies (Subjective effects) Drug_Discrimination->Mechanism Microdialysis In Vivo Microdialysis (Neurotransmitter levels) Microdialysis->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Affinity->SAR Potency_Efficacy->SAR SAR->Mechanism G Logical Relationships of AMT's Pharmacological Actions cluster_actions Primary Molecular Actions cluster_effects Downstream Neurochemical & Behavioral Effects AMT α-Methyltryptamine (AMT) Release Monoamine Releaser (SERT, DAT, NET) AMT->Release MAOI MAO-A Inhibitor AMT->MAOI Agonist 5-HT Receptor Agonist (e.g., 5-HT2A) AMT->Agonist TAAR1_Agonist TAAR1 Agonist AMT->TAAR1_Agonist Increase_Monoamines Increased Synaptic Monoamines (5-HT, NE, DA) Release->Increase_Monoamines MAOI->Increase_Monoamines Psychedelic Psychedelic Effects Agonist->Psychedelic TAAR1_Agonist->Increase_Monoamines Modulates Stimulant Stimulant Effects Increase_Monoamines->Stimulant Entactogen Entactogenic Effects Increase_Monoamines->Entactogen

References

The Foundational Pharmacology of Amitriptyline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amitriptyline hydrochloride is a prototypical tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and various pain syndromes for decades. Its therapeutic efficacy is derived from a complex pharmacological profile, primarily characterized by the inhibition of serotonin and norepinephrine reuptake. However, its activity extends to a wide range of other neurotransmitter receptors, contributing to both its therapeutic actions and its notable side-effect profile. This technical guide provides an in-depth review of the foundational pharmacology of amitriptyline, summarizing key quantitative data, detailing fundamental experimental protocols used in its characterization, and visualizing its core mechanisms of action.

Introduction

Amitriptyline, a tertiary amine TCA, exerts its primary antidepressant effects by modulating monoaminergic neurotransmission.[1] It blocks the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neuronal activity.[2][3] Beyond this primary mechanism, amitriptyline is a potent antagonist at several other receptor sites, including muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors.[1][4] These "off-target" activities are largely responsible for its characteristic side effects, such as dry mouth, sedation, and orthostatic hypotension.[1][5] This document serves as a technical resource, consolidating the core pharmacological data essential for understanding this multifaceted compound.

Pharmacodynamics: Mechanism of Action

The principal therapeutic action of amitriptyline is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][6] This blockade prevents the re-clearing of these neurotransmitters from the synapse, prolonging their activity at postsynaptic receptors.[4] Amitriptyline exhibits roughly equal efficacy in inhibiting both SERT and NET.[2] Its active metabolite, nortriptyline, is formed via demethylation and is a more potent and selective inhibitor of NET.[2][6][7]

In addition to reuptake inhibition, amitriptyline demonstrates significant binding affinity for several other receptors, which is a hallmark of older, less selective TCAs. Its antagonism of histamine H1 receptors contributes significantly to its sedative effects, while its blockade of muscarinic M1 receptors leads to common anticholinergic side effects like dry mouth, blurred vision, and urinary retention.[1][3] Furthermore, antagonism at α1-adrenergic receptors can cause orthostatic hypotension and dizziness.[1][5] Recent studies have also shown that amitriptyline can act as an agonist at TrkA and TrkB neurotrophin receptors, suggesting a potential role in promoting neurogenesis and neuronal survival, which may contribute to its long-term therapeutic effects.[8]

Amitriptyline_MoA Primary Mechanism & Off-Target Effects of Amitriptyline cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn NE Norepinephrine presyn->NE Release SER Serotonin presyn->SER Release SERT SERT NET NET cleft NE->NET Reuptake PostSynReceptor 5-HT / NE Receptors NE->PostSynReceptor Activates SER->SERT Reuptake SER->PostSynReceptor Activates postsyn H1 H1 Receptor M1 M1 Receptor Alpha1 α1 Receptor Amitriptyline Amitriptyline Amitriptyline->SERT Blocks Amitriptyline->NET Blocks Amitriptyline->H1 Antagonizes Amitriptyline->M1 Antagonizes Amitriptyline->Alpha1 Antagonizes

Amitriptyline's dual action: reuptake inhibition and receptor antagonism.
Quantitative Receptor Binding Profile

The affinity of amitriptyline for various transporters and receptors is quantified by the equilibrium dissociation constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity.

TargetKᵢ (nM)Reference(s)
Serotonin Transporter (SERT)3.45[9]
Norepinephrine Transporter (NET)13.3[9]
Histamine H1 Receptor0.5[9]
Muscarinic M1-M5 Receptors1-10 (approx.)[1][6]
α1A-Adrenergic ReceptorPotent Antagonist[6]
5-HT₂A ReceptorPotent Antagonist[6]
TrkA Receptor (ECD)3,000 (Kd)[8]
TrkB Receptor (ECD)14,000 (Kd)[8]

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) of amitriptyline are characterized by gradual absorption, high protein binding, extensive hepatic metabolism, and renal excretion of its metabolites.

Quantitative Pharmacokinetic Parameters
ParameterValueReference(s)
Bioavailability (Oral)30 - 60%[1][2]
Peak Plasma Concentration2 - 12 hours[2]
Protein Binding~96%[6]
Elimination Half-Life10 - 28 hours[1]
Apparent Volume of Distribution16 ± 3 L/kg[2]
Systemic Clearance39.24 ± 10.18 L/h[2]
Primary Metabolism RouteHepatic (CYP2D6, CYP2C19)[2][6]
Major Active MetaboliteNortriptyline[6][7]
ExcretionPrimarily Renal (as metabolites)[1]
Metabolism

Amitriptyline is extensively metabolized in the liver, primarily through two major pathways: N-demethylation and hydroxylation.[2]

  • N-demethylation: Catalyzed mainly by CYP2C19 (and to a lesser extent by CYP3A4 and CYP1A2), this pathway converts amitriptyline to its principal active metabolite, nortriptyline.[2][10][11] Nortriptyline is also a potent antidepressant, but with a greater selectivity for inhibiting norepinephrine reuptake.[7]

  • Hydroxylation: This pathway is mediated almost exclusively by CYP2D6, which converts amitriptyline and nortriptyline into less active hydroxylated metabolites, such as (E)-10-hydroxynortriptyline.[6][10][11]

Genetic polymorphisms in CYP2D6 and CYP2C19 enzymes can significantly alter the metabolism of amitriptyline, leading to variations in plasma concentrations and potentially affecting both efficacy and toxicity.[6][7] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers, which can necessitate dose adjustments.[6]

Amitriptyline_Metabolism Metabolic Pathway of Amitriptyline cluster_cyp CYP450 Enzymes Amitriptyline Amitriptyline (Tertiary Amine) Nortriptyline Nortriptyline (Active Metabolite, Secondary Amine) Amitriptyline->Nortriptyline N-Demethylation Hydroxy_AMI (E)-10-OH-Amitriptyline (Less Active) Amitriptyline->Hydroxy_AMI Hydroxylation Hydroxy_NOR (E)-10-OH-Nortriptyline (Less Active) Nortriptyline->Hydroxy_NOR Hydroxylation Excretion Conjugation & Renal Excretion Hydroxy_AMI->Excretion Hydroxy_NOR->Excretion CYP2C19 CYP2C19 (Primary) CYP2C19->Nortriptyline CYP2D6 CYP2D6 CYP2D6->Hydroxy_AMI CYP2D6->Hydroxy_NOR OtherCYPs CYP3A4, CYP1A2 OtherCYPs->Nortriptyline

Hepatic metabolism of amitriptyline via key CYP450 enzymes.

Key Experimental Protocols

The characterization of amitriptyline's pharmacological profile relies on standardized in vitro assays. The following sections provide detailed, representative methodologies for two foundational experiments.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (e.g., amitriptyline) by measuring its ability to compete with a radiolabeled ligand for a specific receptor target.[12][13]

Objective: To calculate the Kᵢ of amitriptyline for a target receptor (e.g., Histamine H1 Receptor).

Materials:

  • Receptor Source: Homogenized tissue membranes or cultured cells expressing the target receptor.[14]

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-pyrilamine for H1 receptors).

  • Test Compound: Amitriptyline hydrochloride, serially diluted.

  • Assay Buffer: Physiologically buffered solution (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[14]

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).[14]

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Membrane Preparation: Frozen tissue or cells are homogenized in a cold lysis buffer, centrifuged to pellet the membranes, and resuspended in the assay buffer to a known protein concentration.[14]

  • Assay Plate Setup: The assay is performed in a 96-well plate. Wells are designated for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled competitor), and competitive binding (radioligand + varying concentrations of amitriptyline).[12]

  • Incubation: To each well, add the membrane preparation, the unlabeled compound (or buffer), and a fixed concentration of the radioligand.[14]

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow binding to reach equilibrium.[14]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.[12][14]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[14]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[14]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific CPM from total CPM.

    • Plot the percentage of specific binding against the log concentration of amitriptyline to generate a sigmoidal competition curve.

    • Determine the IC₅₀ (the concentration of amitriptyline that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[14]

Radioligand_Assay_Workflow Workflow for Competitive Radioligand Binding Assay A 1. Prepare Receptor Source (Cell Membranes) B 2. Set up 96-well Plate (Total, Non-specific, Competition) A->B C 3. Add Membranes, Radioligand & Amitriptyline (Serial Dilutions) B->C D 4. Incubate to Reach Binding Equilibrium C->D E 5. Separate Bound/Free Ligand (Vacuum Filtration) D->E F 6. Wash Filters E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Analyze Data (Calculate IC50 and Ki) G->H

Step-by-step experimental workflow for a radioligand binding assay.
Protocol: Neurotransmitter Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the corresponding transporter (e.g., SERT or NET).[15][16]

Objective: To determine the IC₅₀ of amitriptyline for the inhibition of serotonin uptake via SERT.

Materials:

  • Cell Line: A stable cell line expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.[15]

  • Substrate: A fluorescent substrate that is a mimetic for serotonin.[5][16]

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well plates, often coated with poly-D-lysine.[16][17]

  • Test Compound: Amitriptyline hydrochloride, serially diluted.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.[16]

  • Instrumentation: A fluorescence plate reader capable of bottom-read kinetic or endpoint measurements.[15]

Methodology:

  • Cell Plating: Seed the hSERT-expressing cells into the microplate wells and culture overnight to allow for adherence.[16]

  • Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the serially diluted amitriptyline solutions to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.[16][17]

  • Substrate Addition: Add the fluorescent substrate/dye solution to all wells simultaneously.[5]

  • Fluorescence Measurement: Immediately place the plate into the fluorescence reader. Measure the increase in intracellular fluorescence over time (kinetic mode) or as a single point after a set incubation period (endpoint mode, e.g., 30 minutes).[15][16] The uptake of the substrate into the cell results in a significant increase in its fluorescence signal.

  • Data Analysis:

    • The rate of uptake (in kinetic mode) or the total fluorescence (in endpoint mode) is measured for each concentration of amitriptyline.

    • Data is normalized to control wells (no inhibitor) and background wells (no cells or a known potent inhibitor).

    • Plot the percentage of inhibition against the log concentration of amitriptyline.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

Amitriptyline hydrochloride possesses a complex and powerful pharmacological profile that extends beyond its primary classification as a serotonin-norepinephrine reuptake inhibitor. Its potent antagonism at histaminic, muscarinic, and adrenergic receptors is integral to its overall clinical effect and side-effect burden. Furthermore, its extensive hepatic metabolism, governed by polymorphic CYP enzymes, underscores the importance of considering individual patient genetics in its clinical application. The foundational experimental methodologies detailed herein—radioligand binding and transporter uptake assays—remain critical tools for characterizing the activity of amitriptyline and for the discovery of novel compounds with improved selectivity and tolerability. This guide provides a consolidated technical overview for researchers engaged in the study of psychoactive compounds and the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Electrochemical Properties of Thiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific electrochemical data for a compound explicitly named "AMT hydrochloride thiazine derivative." The following guide provides a comprehensive overview of the electrochemical properties of the broader class of thiazine and phenothiazine derivatives, including those with hydrochloride salts, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Thiazine derivatives are a significant class of heterocyclic compounds containing a six-membered ring with one sulfur and one nitrogen atom. Their unique electronic structure imparts a range of biological activities and interesting electrochemical properties. This guide delves into the core electrochemical characteristics of these compounds, providing quantitative data from studies on representative molecules, detailed experimental protocols for their analysis, and visualizations of key processes. The information is curated to be a practical resource for researchers investigating the redox behavior of this important class of molecules.

Quantitative Electrochemical Data

The electrochemical behavior of thiazine derivatives is often characterized by oxidation-reduction events involving the heteroatoms in the thiazine ring. The following tables summarize key quantitative data from voltammetric studies of representative thiazine and phenothiazine derivatives.

Table 1: Cyclic Voltammetry (CV) Data for Thiazine and Phenothiazine Derivatives
CompoundElectrodeSupporting Electrolyte (pH)Scan Rate (mV/s)Anodic Peak Potential (Epa) (V)Cathodic Peak Potential (Epc) (V)Heterogeneous Electron Transfer Rate Constant (k⁰) (cm/s)Reference
HydrochlorothiazideGlassy CarbonBritton-Robinson Buffer (pH 3.0)100+1.04N/A (Irreversible)-[1]
HydrochlorothiazidePolypyrrole Nanotube Modified Carbon PastePhosphate Buffer (pH 7.0)50~+0.65N/A (Irreversible)-[2]
Chlorpromazine HClGlassy Carbon0.1 M HClO₄50+0.72+0.66-[3]
Thioridazine HClGlassy CarbonPhosphate Buffer (pH 2.0)50+0.69+0.63-[3]
3,7-bis(4-aminophenylamino)phenothiazin-5-ium chlorideGlassy CarbonPhosphate Buffer (pH 7.0)---8.3 x 10⁻⁴[4]
3,7-bis(4-carboxyphenylamino)phenothiazin-5-ium chlorideGlassy CarbonPhosphate Buffer (pH 7.0)---7.4 x 10⁻⁴[4]
Table 2: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) Data
CompoundTechniqueElectrodeSupporting Electrolyte (pH)Linear RangeDetection Limit (LOD)Reference
HydrochlorothiazideDPVPolypyrrole Nanotube Modified Carbon PastePhosphate Buffer (pH 7.0)5.0 - 400.0 μM1.5 μM[2]
HydrochlorothiazideDPVGlassy CarbonBritton-Robinson Buffer (pH 3.3)24 - 320 ng/mL5.0 ng/mL[1]
Chlorpromazine HClDPVGlassy Carbon0.1 M HClO₄0.8 - 20 μg/mL0.23 μg/mL[3]
Chlorpromazine HClSWVGlassy Carbon0.1 M HClO₄0.5 - 20 μg/mL0.15 μg/mL[3]
Thioridazine HClDPVGlassy CarbonPhosphate Buffer (pH 2.0)0.8 - 20 μg/mL0.25 μg/mL[3]
Thioridazine HClSWVGlassy CarbonPhosphate Buffer (pH 2.0)0.5 - 20 μg/mL0.16 μg/mL[3]

Experimental Protocols

The following are detailed methodologies for key electrochemical experiments commonly used to characterize thiazine derivatives.

Cyclic Voltammetry (CV) for Qualitative Analysis

Objective: To investigate the redox behavior (reversibility, number of electron transfers, and formal potential) of a thiazine derivative.

Instrumentation:

  • Potentiostat/Galvanostat (e.g., Metrohm 797 VA Computrace)[5]

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE) or modified carbon paste electrode.[1][2][3]

    • Reference Electrode: Ag/AgCl (saturated KCl).

    • Auxiliary (Counter) Electrode: Platinum wire.

Reagents:

  • Thiazine derivative stock solution (e.g., 1 mM in a suitable solvent).

  • Supporting Electrolyte: Britton-Robinson buffer, phosphate buffer, or an acidic solution like 0.1 M HClO₄.[1][3] The choice of electrolyte and pH is crucial as it can significantly affect the redox potentials.[4]

  • High purity water and other solvents.

  • Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

  • Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to ensure a clean, reproducible surface.

  • Cell Assembly: Assemble the three-electrode cell with a known volume of the supporting electrolyte.

  • Deoxygenation: Purge the electrolyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current over the desired potential window.

  • Analyte Addition: Add a specific volume of the thiazine derivative stock solution to the cell to achieve the desired concentration.

  • CV Measurement: Scan the potential from an initial value where no reaction occurs, to a potential where oxidation or reduction takes place, and then reverse the scan back to the starting potential. Typical scan rates range from 20 to 200 mV/s.[6]

  • Data Analysis: Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials (Epa, Epc), peak currents (Ipa, Ipc), and the separation between the peaks (ΔEp). The relationship between peak current and the square root of the scan rate can indicate a diffusion-controlled process.[1]

Differential Pulse Voltammetry (DPV) for Quantitative Analysis

Objective: To determine the concentration of a thiazine derivative with high sensitivity and resolution.

Instrumentation: Same as for Cyclic Voltammetry.

Reagents: Same as for Cyclic Voltammetry.

Procedure:

  • Electrode and Cell Preparation: Follow the same steps as for CV (1-3).

  • Parameter Optimization: Optimize DPV parameters for the specific analyte and system. These include:

    • Pulse Amplitude: Typically 25-100 mV.[7]

    • Pulse Width: Typically 50 ms.[3]

    • Scan Rate: Slower scan rates, e.g., 5-20 mV/s, are common.[7]

    • Step Potential: Typically 5 mV.[7]

  • Calibration Curve:

    • Record the DPV of the blank supporting electrolyte.

    • Make successive additions of the thiazine derivative standard solution to the electrochemical cell.

    • Record the DPV after each addition, allowing for a short equilibration time.

    • Plot the peak current as a function of the analyte concentration to generate a calibration curve.

  • Sample Analysis:

    • Prepare the unknown sample in the same supporting electrolyte.

    • Record the DPV under the optimized conditions.

    • Determine the concentration of the analyte from the calibration curve. The standard addition method can be used for complex matrices to mitigate matrix effects.[5]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the electrochemical analysis of thiazine derivatives.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis WE Working Electrode (e.g., GCE) Assemble Assemble 3-Electrode Cell WE->Assemble RE Reference Electrode (e.g., Ag/AgCl) RE->Assemble CE Counter Electrode (e.g., Pt wire) CE->Assemble SE Supporting Electrolyte (e.g., Phosphate Buffer) SE->Assemble Analyte Thiazine Derivative Stock Solution Potentiostat Potentiostat Analyte->Potentiostat Inject Polish Polish WE Polish->WE Deoxygenate Deoxygenate with N2/Ar Assemble->Deoxygenate Deoxygenate->Potentiostat Connect CV Cyclic Voltammetry (CV) - Qualitative Analysis - Redox Behavior Potentiostat->CV DPV Differential Pulse Voltammetry (DPV) - Quantitative Analysis - Concentration Potentiostat->DPV Voltammogram Voltammogram (Current vs. Potential) CV->Voltammogram DPV->Voltammogram Calibration Calibration Curve (Ip vs. Concentration) DPV->Calibration Parameters Extract Parameters (Ep, Ip, ΔEp) Voltammogram->Parameters Results Determine Properties & Concentration Parameters->Results Reversibility, Mechanism Calibration->Results Quantification

Caption: General workflow for the electrochemical analysis of thiazine derivatives.

redox_mechanism Thiazine Reduced Thiazine (e.g., Leuco form) Radical Radical Cation Thiazine->Radical - e⁻ Radical->Thiazine + e⁻ Oxidized Oxidized Thiazine (e.g., Cationic form) Radical->Oxidized - e⁻ Oxidized->Radical + e⁻

Caption: A possible two-step, one-electron oxidation mechanism for a thiazine derivative.

signaling_pathway cluster_redox Redox Cycling cluster_cellular Cellular Environment Thiazine_Ox Oxidized Thiazine (e.g., Methylene Blue) Thiazine_Red Reduced Thiazine (Leuco form) Thiazine_Ox->Thiazine_Red Reduction (+e⁻, +H⁺) Thiazine_Red->Thiazine_Ox Oxidation (-e⁻, -H⁺) ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻) Thiazine_Red->ROS Generates upon re-oxidation Signaling Downstream Signaling (e.g., NF-κB, Nrf2) ROS->Signaling Modulates Antioxidant Antioxidant Systems (e.g., NADH, Glutathione) Antioxidant->Thiazine_Ox Reduces Response Cellular Response (e.g., Apoptosis, Inflammation) Signaling->Response

Caption: Hypothetical signaling pathway involving redox-active thiazine derivatives.

References

Inducing Limbal Stem Cell Deficiency: A Technical Guide to Chemical Models for Ocular Surface Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established chemical methods for inducing limbal stem cell deficiency (LSCD) in preclinical animal models. LSCD is a debilitating condition characterized by the loss or dysfunction of limbal epithelial stem cells, leading to corneal opacification, neovascularization, and vision loss. The development of robust and reproducible animal models is crucial for understanding the pathophysiology of LSCD and for evaluating novel therapeutic interventions. This document details the experimental protocols, associated quantitative outcomes, and underlying signaling pathways for the most prevalent chemical induction agents.

Introduction to Chemical Induction of LSCD

Chemical injury is a primary cause of LSCD in humans, making chemically-induced animal models highly relevant for translational research.[1] These models aim to replicate the key clinical features of LSCD, including persistent epithelial defects, corneal conjunctivalization, inflammation, neovascularization, and fibrosis.[1] The most common chemical agents used to induce LSCD are alkali solutions (e.g., sodium hydroxide), preservatives (e.g., benzalkonium chloride), and vesicants (e.g., sulfur mustard and its analogs). The choice of agent and protocol depends on the specific research question, as each method produces a distinct injury profile.[2]

Alkali Burn-Induced LSCD Models

Alkali burns are one of the most common causes of severe ocular chemical injury and subsequent LSCD.[1][3] Sodium hydroxide (NaOH) is the most frequently used alkali to create experimental LSCD models. The hydroxyl ions in alkaline substances cause saponification of cell membrane fatty acids, leading to rapid and deep penetration into the corneal stroma and destruction of limbal stem cells and their niche.[1]

Detailed Experimental Protocol: Sodium Hydroxide (NaOH) Induction in Mice

This protocol is synthesized from methodologies described in several studies.[4][5]

Materials:

  • 6-8 week old C57BL/6 mice[4][5]

  • General anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • Sodium hydroxide (NaOH) solution (0.15M to 0.25N)[4][5]

  • Circular filter paper (2-3 mm diameter) or micropipette

  • Sterile saline solution (0.9% NaCl) for irrigation

  • Fluorescein sodium strips for staining

Procedure:

  • Anesthetize the mouse using an appropriate protocol.

  • Apply one drop of topical anesthetic to the right cornea.

  • Method A (Filter Paper): Immerse a 2mm circular filter paper in the NaOH solution (e.g., 0.25N) and blot excess liquid. Apply the saturated filter paper to the central cornea and limbus for 30-60 seconds.[6][7]

  • Method B (Direct Application): Using a micropipette, apply a 2 µL drop of NaOH solution (e.g., 0.15M or 0.25M) to the right cornea and limbus for 30 seconds.[4][7]

  • Immediately following exposure, irrigate the ocular surface thoroughly with 20-30 mL of sterile saline for at least 30 seconds to neutralize the alkali.[7]

  • Apply a topical antibiotic ointment to prevent infection.

  • Monitor the animal during recovery from anesthesia.

  • Post-operative assessments can be performed at various time points (e.g., 1, 2, 4, 6 weeks, and up to 9 months) to evaluate the progression of LSCD.[4][5]

Workflow for Alkali-Induced LSCD

G cluster_pre Pre-Procedure cluster_proc Induction Procedure cluster_post Post-Procedure & Analysis a Anesthetize Animal b Apply Topical Anesthetic a->b c Apply NaOH Solution (Filter Paper or Droplet) b->c d Exposure Time (30-60 seconds) c->d e Immediate Irrigation (Sterile Saline) d->e f Apply Antibiotic Ointment e->f g Animal Recovery f->g h Clinical Assessment (Slit-lamp, Fluorescein) g->h i Histological & Molecular Analysis h->i

Workflow for inducing LSCD using sodium hydroxide.

Quantitative Data for Alkali-Induced LSCD Models
ParameterMethodTime PointObservationReference
Corneal Opacity 0.25N NaOH, 30s exposure (Mouse)6 monthsPersistent and significant corneal opacity (p=0.0014)[5]
Epithelial Defects 0.25N NaOH, 30s exposure (Mouse)6 monthsIncreased punctate staining (p=0.0002)[5]
Epithelial Thickness 0.25N NaOH, 30s exposure (Mouse)6 monthsReduced epithelial thickness (p=0.0082)[5]
Corneal Neovascularization 0.15M NaOH (Mouse)9 monthsHeightened neovascularization (p<0.05)[4]
Corneal Epithelial Markers 0.25N NaOH, 30s exposure (Mouse)6 monthsLoss of K12 protein (p < 0.0001) and mRNA (p=0.0090)[5]
Conjunctival Markers 0.25N NaOH, 30s exposure (Mouse)6 monthsPresence of K8+, K13+, K15+, and MUC5AC+ cells on the cornea[5]
Goblet Cell Density 0.25N NaOH, 30s exposure (Mouse)Peaks early, then decreases over time (p=0.0047)[5]

Benzalkonium Chloride (BAC)-Induced LSCD Models

Benzalkonium chloride is a quaternary ammonium compound widely used as a preservative in ophthalmic solutions. Its chronic application is known to be cytotoxic to the ocular surface, and at high concentrations, it can be used to induce a progressive LSCD model that mimics toxicity-induced ocular surface disease.[8][9]

Detailed Experimental Protocol: BAC Induction in Mice

This protocol is based on the methodology described by Lin et al. (2013).[8][9]

Materials:

  • BALB/c mice[8]

  • Benzalkonium chloride (BAC) solution (0.5%) in a sterile vehicle

  • Micropipette

  • Slit-lamp biomicroscope for observation

Procedure:

  • Topically administer a 5 µL drop of 0.5% BAC solution onto the ocular surface of the mouse.

  • Repeat the application four times daily.

  • Continue this regimen for 28 consecutive days.[8][9]

  • Monitor the mice regularly for signs of ocular irritation and the development of LSCD clinical signs (e.g., neovascularization, epithelial defects).

  • At the end of the induction period (day 28), and at later time points (e.g., 12 weeks), animals can be euthanized for histological and molecular analysis.[8]

Workflow for BAC-Induced LSCD

G cluster_proc Induction Procedure (28 Days) cluster_assess Assessment a Topical Application of 0.5% BAC b Frequency: 4 times per day a->b c Duration: 28 consecutive days b->c d Regular Clinical Monitoring (Slit-lamp) c->d e Terminal Analysis (Day 28 or later) d->e f Histology & Immunohistochemistry e->f

Workflow for inducing LSCD using Benzalkonium Chloride.

Quantitative Data for BAC-Induced LSCD Models
ParameterMethodTime PointObservationReference
Clinical Manifestations 0.5% BAC, 4x/day for 28 days (Mouse)Day 28Significant corneal neovascularization, stromal inflammation, and diffuse epithelial defects (P < 0.001)[8][9]
Limbal Stem Cell Markers 0.5% BAC, 4x/day for 28 days (Mouse)Day 28Abolished expression of p63 and ABCG2 in the limbal epithelium[8][9]
Conjunctival Markers 0.5% BAC, 4x/day for 28 days (Mouse)Day 28K19 and K13 positive cells on the corneal surface[8]
Goblet Cells 0.5% BAC, 4x/day for 28 days (Mouse)12 weeksPresence of goblet cells on the cornea confirmed by impression cytology[8]
Ultrastructure 0.5% BAC, 4x/day for 28 days (Mouse)Day 28Irregular basement membrane and loss of stem cell-specific ultrastructure in the limbus via TEM[8][9]

Sulfur Mustard-Induced LSCD Models

Sulfur mustard (SM) is a chemical warfare agent that causes severe, delayed-onset ocular injuries, often leading to LSCD.[10][11] Due to its hazardous nature, research is often conducted with chemical analogs like nitrogen mustard (NM). These models are valuable for studying the long-term, progressive nature of chemical-induced keratopathy.[12]

Experimental Protocol: Sulfur Mustard Vapor Exposure in Rodents

This protocol is based on the methodology described by Kadar et al. (2022).[10]

Materials:

  • Rats or mice

  • Whole-body vapor exposure chamber

  • Sulfur mustard (SM) vapor

  • Slit-lamp biomicroscope

  • Histological and immunohistochemical reagents

Procedure:

  • Place freely moving animals (rats or mice) in a whole-body exposure chamber.

  • Expose the animals to SM vapor at a concentration of 155 µg/L for 10 minutes.[10]

  • Remove animals from the chamber and house them in a controlled environment.

  • Perform clinical examinations using a slit-lamp at regular intervals (up to 6 months) to monitor for acute and delayed-onset ocular injuries.[10]

  • At various time points post-exposure, euthanize animals for histological analysis (H&E for morphology, PAS for goblet cells) and immunohistochemistry (p63 for progenitor cells).[10]

Quantitative Data for Sulfur Mustard-Induced LSCD Models
ParameterMethodTime PointObservationReference
Corneal Neovascularization 155 µg/L SM vapor, 10 min (Rats/Mice)Delayed phase (after recovery)80-90% of exposed eyes develop corneal NV[10]
Goblet Cells 155 µg/L SM vapor, 10 min (Rats/Mice)Delayed phaseMigration of conjunctival goblet cells to the cornea[10]
Limbal Progenitor Cells 155 µg/L SM vapor, 10 min (Rats/Mice)Delayed phaseLoss of p63-positive limbal epithelial progenitor cells[10]
Human Cornea (ex vivo) 200µM Nitrogen Mustard (NM)24-72 hoursDecreased cellular density and disorganization of basal limbal epithelial cells; altered ABCG2, K12, and p63 expression[12]

Signaling Pathways in Chemically-Induced LSCD

The pathogenesis of chemically-induced LSCD involves a complex interplay of signaling pathways that drive inflammation, neovascularization, fibrosis, and cell death. Understanding these pathways is critical for identifying therapeutic targets.

Key Signaling Pathways
  • MAPK Pathways (p38, JNK, ERK): These stress-activated pathways are crucial in the cellular response to chemical injury. The p38 MAPK pathway, in particular, is implicated in inflammation and senescence following nitrogen mustard exposure.[1][13]

  • NF-κB Pathway: A central regulator of inflammation, the NF-κB pathway is activated by chemical burns and contributes to the chronic inflammatory state seen in LSCD.[1]

  • TGF-β/Smad Pathway: This pathway is a key driver of fibrosis and myofibroblast transformation in the corneal stroma following alkali injury. Rapamycin has been shown to reduce corneal opacity by inhibiting TGF-β1.[14][15]

  • mTOR Pathway: The mTOR pathway integrates signals related to cell growth and proliferation. Its inhibition has been shown to be protective against alkali-induced corneal damage.[1][15]

  • Wnt/β-catenin Pathway: This pathway is involved in maintaining the stemness of limbal stem cells. Its dysregulation can contribute to the loss of the LSC population.[1][16]

Diagram of Signaling Pathways in Chemical Corneal Injury

G cluster_injury Chemical Injury (Alkali, BAC, Mustard Gas) cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular & Tissue Outcomes Injury Chemical Insult MAPK MAPK (p38, JNK, ERK) Injury->MAPK NFkB NF-κB Injury->NFkB TGFb TGF-β/Smad Injury->TGFb mTOR PI3K/AKT/mTOR Injury->mTOR Wnt Wnt/β-catenin Injury->Wnt Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis/ Senescence MAPK->Apoptosis NFkB->Inflammation Fibrosis Fibrosis/ Scarring TGFb->Fibrosis mTOR->Apoptosis Angiogenesis Neovascularization mTOR->Angiogenesis LSCD LSCD Phenotype (Conjunctivalization) Wnt->LSCD Dysregulation Inflammation->LSCD Apoptosis->LSCD Fibrosis->LSCD Angiogenesis->LSCD

Key signaling pathways activated by chemical injury leading to LSCD.

Conclusion

The chemical induction of LSCD in animal models is an indispensable tool for ocular surface research. Alkali burn models using NaOH provide an acute and severe injury model, while chronic application of BAC offers a more progressive disease model. Sulfur mustard and its analogs allow for the study of delayed-onset keratopathy. By carefully selecting the appropriate model and understanding the underlying cellular and molecular mechanisms, researchers can effectively investigate the pathogenesis of LSCD and accelerate the development of novel therapies to restore ocular surface health and preserve vision.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Amitriptyline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline hydrochloride is a well-established tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder for decades.[1][2] Beyond its primary indication, it is also widely utilized off-label for a variety of conditions including neuropathic pain, fibromyalgia, and migraine prophylaxis.[2] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby potentiating neurotransmission.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of amitriptyline hydrochloride, complete with detailed experimental protocols and visual diagrams to support researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and predicting its pharmacokinetic profile.

Quantitative Data Summary

The key quantitative physical and chemical properties of amitriptyline hydrochloride are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₂₀H₂₃N · HCl[4]
Molecular Weight 313.86 g/mol [4]
Melting Point 195 - 199 °C[5]
pKa 9.4[1]
UV λmax (Methanol) 239 - 240 nm[6][7][8]
Solubility
   WaterFreely soluble[1]
   EthanolFreely soluble[1]
   MethanolFreely soluble
   ChloroformFreely soluble[1]
   EtherInsoluble[1]
Log P (Octanol/Water) 4.92 (free base)[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical and analytical parameters of amitriptyline hydrochloride are provided below. These protocols are based on established pharmacopeial methods and published literature.

Determination of Melting Point (Capillary Method)

This protocol is based on the guidelines provided by the United States Pharmacopeia (USP) for melting range determination of pharmaceutical powders.[5][9][10][11][12]

Apparatus:

  • Melting point apparatus with a heating block and a temperature probe.

  • Glass capillary tubes (closed at one end).

Procedure:

  • Sample Preparation: Ensure the amitriptyline hydrochloride sample is dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-4 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block at a steady rate of approximately 1-2 °C per minute.

  • Observation: Observe the sample through the magnifying lens.

  • Record Temperatures: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.

Determination of Solubility (Saturation Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a drug substance, as outlined in USP General Chapter <1236>.[13][14][15]

Materials:

  • Amitriptyline hydrochloride powder.

  • Selected solvent (e.g., water, ethanol, methanol).

  • Stoppered flasks.

  • Shaker bath maintained at a constant temperature (e.g., 25 °C).

  • Analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Sample Preparation: Add an excess amount of amitriptyline hydrochloride to a stoppered flask containing a known volume of the solvent.

  • Equilibration: Place the flask in a shaker bath and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid adsorption of the drug onto the filter material.[15]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved amitriptyline hydrochloride using a validated analytical method, such as HPLC-UV.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[16][17]

Apparatus and Reagents:

  • Potentiometer with a calibrated pH electrode.

  • Burette.

  • Standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Solution of amitriptyline hydrochloride of known concentration in water.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of amitriptyline hydrochloride in a known volume of purified water to create a solution of known concentration.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add the standardized strong base solution in small increments from the burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This protocol outlines a typical reversed-phase HPLC method for the analysis of amitriptyline hydrochloride in pharmaceutical formulations.[18][19][20][21]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50:50 v/v), with the pH adjusted to 5.0 using phosphoric acid.[21]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[18]

  • Column Temperature: Ambient or controlled at 25 °C.

Procedure:

  • Standard Preparation: Prepare a standard solution of amitriptyline hydrochloride of known concentration in the mobile phase.

  • Sample Preparation: For tablets, accurately weigh and powder a number of tablets. Dissolve a portion of the powder equivalent to a known amount of amitriptyline hydrochloride in the mobile phase, sonicate to dissolve, and filter.

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Analysis: Record the chromatograms and measure the peak areas for amitriptyline. The concentration in the sample can be calculated by comparing its peak area to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

This protocol provides a general outline for the analysis of amitriptyline and its metabolites in biological matrices like plasma.[22][23][24]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for basic drug analysis (e.g., DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to separate amitriptyline and its metabolites.

  • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode.

Procedure:

  • Sample Preparation (Plasma):

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the plasma sample to alkaline and extract the analytes with an organic solvent (e.g., hexane/isoamyl alcohol).

    • Back-extraction: Back-extract the analytes into an acidic aqueous solution.

    • Re-extraction: After alkalinization, re-extract the analytes into an organic solvent.

    • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent.

  • Injection: Inject an aliquot of the prepared sample into the GC-MS system.

  • Data Acquisition and Analysis: Acquire mass spectral data and identify amitriptyline and its metabolites based on their retention times and mass spectra. Quantification is typically performed using deuterated internal standards.[22]

Signaling Pathways and Logical Relationships

Visual diagrams are essential for understanding complex biological and chemical processes. The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and relationships involving amitriptyline.

Metabolic Pathway of Amitriptyline

Amitriptyline is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6.[1][25][26] The major metabolic pathways are N-demethylation and hydroxylation.

Metabolic Pathway of Amitriptyline Amitriptyline Amitriptyline Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline CYP2C19 (N-demethylation) Hydroxyamitriptyline (E)-10-Hydroxyamitriptyline Amitriptyline->Hydroxyamitriptyline CYP2D6 (Hydroxylation) Hydroxynortriptyline (E)-10-Hydroxynortriptyline (Active Metabolite) Nortriptyline->Hydroxynortriptyline CYP2D6 (Hydroxylation) Glucuronide_Conj Glucuronide Conjugates (Inactive) Hydroxyamitriptyline->Glucuronide_Conj Hydroxynortriptyline->Glucuronide_Conj

Metabolic pathway of amitriptyline.
Analytical Workflow for Amitriptyline Hydrochloride Tablets

The following diagram illustrates a typical workflow for the quality control analysis of amitriptyline hydrochloride tablets.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Tablet Amitriptyline HCl Tablet Powder Weigh and Powder Tablet->Powder Dissolve Dissolve in Mobile Phase & Sonicate Powder->Dissolve Filter Filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Peak_Area Measure Peak Area Chromatogram->Peak_Area Compare Compare with Standard Peak_Area->Compare Standard Prepare Standard Solution Standard->Compare Result Calculate Assay and Impurity Content Compare->Result

Analytical workflow for amitriptyline HCl tablets.
Structure-Activity Relationship (SAR) of Tricyclic Antidepressants

The pharmacological activity of tricyclic antidepressants like amitriptyline is closely linked to their chemical structure.[27][28] Key structural features influence their potency and selectivity.

Structure-Activity Relationship Tricyclic_Nucleus Tricyclic Nucleus (Dibenzocycloheptene) Side_Chain Propylidene Side Chain Activity Antidepressant & Anticholinergic Activity Tricyclic_Nucleus->Activity Essential for receptor binding Terminal_Amine Terminal Amine (Tertiary) Side_Chain->Activity Optimal length for activity Terminal_Amine->Activity Influences potency and selectivity (Tertiary amines are more potent serotonin reuptake inhibitors)

Key structure-activity relationships of amitriptyline.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of amitriptyline hydrochloride. The tabulated data, comprehensive experimental protocols, and illustrative diagrams offer a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. A thorough understanding of these fundamental characteristics is crucial for the continued effective and safe use of this important medication.

References

α-Methyltryptamine Hydrochloride: A Technical Guide for the Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyltryptamine (AMT) is a tryptamine derivative known for its psychoactive properties, acting as a psychedelic, stimulant, and entactogen.[1] Originally developed as an antidepressant in the 1960s, it was briefly used in the Soviet Union under the brand name Indopan.[1] Due to its potential for abuse and lack of accepted medical use in many countries, including the United States where it is a Schedule I controlled substance, high-purity analytical reference standards of AMT hydrochloride are crucial for forensic laboratories, clinical toxicology, and scientific research.[2][3] This guide provides an in-depth technical overview of this compound, focusing on its synthesis, purification, analytical characterization, and pharmacological action to support its use as a certified reference material.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[3] The alpha-substitution on the tryptamine backbone renders it a poorer substrate for monoamine oxidase A, which contributes to its longer half-life and oral activity.[4] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 1-(1H-indol-3-yl)propan-2-amine hydrochloride[5]
Synonyms α-MT, Indopan, 3-(2-Aminopropyl)indole HCl[1][6]
Molecular Formula C₁₁H₁₄N₂ · HCl[6]
Molecular Weight 210.7 g/mol [6]
Appearance White crystalline powder[3]
Melting Point 98-100 °C (free base)[7]
Solubility DMF: 11 mg/mLDMSO: 11 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 5 mg/mL[6]
UV λmax 220, 281, 290 nm[6]
Purity (as reference standard) ≥98%[6]

Synthesis and Purification for an Analytical Reference Standard

The synthesis of a high-purity this compound reference standard requires a well-controlled process to ensure the final product is free of significant impurities. A common and effective synthetic route proceeds via a Henry reaction between indole-3-carboxaldehyde and nitroethane, followed by reduction of the resulting nitropropene.[4]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(1H-indol-3-yl)-2-nitropropene

  • In a round-bottom flask, combine indole-3-carboxaldehyde (1.0 eq), nitroethane (5.0 eq), and ammonium acetate (1.4 eq).

  • Add glacial acetic acid to the mixture to act as a solvent and catalyst.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Slowly add water to the cooled solution to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a solution of acetic acid and water.

  • The crude 1-(1H-indol-3-yl)-2-nitropropene can be further purified by recrystallization from a suitable solvent such as ethanol.[8]

Step 2: Reduction of 1-(1H-indol-3-yl)-2-nitropropene to α-Methyltryptamine

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LAH) (excess, e.g., 4.0 eq) in anhydrous tetrahydrofuran (THF) in a multi-necked flask equipped with a reflux condenser and a dropping funnel.

  • Dissolve the purified 1-(1H-indol-3-yl)-2-nitropropene from Step 1 in anhydrous THF and add it dropwise to the LAH suspension with stirring. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield the crude α-methyltryptamine free base as an oil or solid.

Experimental Protocol: Purification and Salt Formation
  • Dissolve the crude AMT free base in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.

  • Extract the basic AMT into an acidic aqueous solution by washing with 1M hydrochloric acid.

  • Separate the aqueous layer containing the this compound salt.

  • Wash the aqueous layer with a nonpolar organic solvent like hexane to remove any non-basic impurities.

  • Basify the aqueous solution with a strong base (e.g., 2M NaOH) to precipitate the AMT free base.

  • Extract the pure AMT free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • For the final salt formation, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal or isopropanolic hydrogen chloride solution dropwise with stirring.

  • The this compound will precipitate as a crystalline solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the high-purity analytical reference standard.[8]

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification & Salt Formation Indole_3_carboxaldehyde Indole-3-carboxaldehyde Reflux Reflux in Glacial Acetic Acid Indole_3_carboxaldehyde->Reflux Nitroethane Nitroethane Nitroethane->Reflux Ammonium_acetate Ammonium Acetate (Catalyst) Ammonium_acetate->Reflux Nitropropene 1-(1H-indol-3-yl)-2-nitropropene Reflux->Nitropropene Reduction Reduction Nitropropene->Reduction LAH Lithium Aluminum Hydride (LAH) in THF LAH->Reduction AMT_free_base Crude α-Methyltryptamine (Free Base) Reduction->AMT_free_base Purification Acid-Base Extraction & Recrystallization AMT_free_base->Purification HCl_addition Addition of HCl Purification->HCl_addition AMT_HCl This compound (Reference Standard) HCl_addition->AMT_HCl

Caption: Synthesis workflow for this compound reference standard.

Analytical Characterization

To qualify as an analytical reference standard, this compound must be rigorously characterized to confirm its identity, purity, and potency.

Spectroscopic Data

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
α-CH₃~1.2~22.0
α-CH~3.5~48.0
β-CH₂~2.8~35.0
Indole C2-H~7.0~123.0
Indole C4-H~7.6~111.0
Indole C5-H~7.1~121.0
Indole C6-H~7.1~119.0
Indole C7-H~7.3~118.0
Indole C3-~113.0
Indole C3a-~127.0
Indole C7a-~136.0
Indole NH~8.1 (broad)-

4.1.2 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of AMT typically results in extensive fragmentation. The base peak is often observed at m/z 130, corresponding to the stable indole-containing fragment after cleavage of the aminopropyl side chain.

m/z Relative Intensity Proposed Fragment
174Low[M]⁺ (Molecular Ion)
131High[C₉H₉N]⁺ (indole-CH=CH₂)
130100% (Base Peak)[C₉H₈N]⁺ (indole-CH=CH)

Electrospray ionization (ESI) in positive mode will readily show the protonated molecule [M+H]⁺ at m/z 175.

Analytical_Workflow cluster_characterization Identity Confirmation cluster_purity Purity and Potency Assessment NMR NMR Spectroscopy (¹H, ¹³C) Certificate Certificate of Analysis NMR->Certificate MS Mass Spectrometry (EI-MS, ESI-MS) MS->Certificate FTIR FT-IR Spectroscopy FTIR->Certificate HPLC HPLC-UV (Purity Assay) HPLC->Certificate GC_MS GC-MS (Impurity Profile) GC_MS->Certificate LOD Loss on Drying LOD->Certificate Residue Residue on Ignition Residue->Certificate AMT_HCl_Sample This compound (Final Product) AMT_HCl_Sample->NMR Identity AMT_HCl_Sample->MS Identity AMT_HCl_Sample->FTIR Identity AMT_HCl_Sample->HPLC Purity AMT_HCl_Sample->GC_MS Purity AMT_HCl_Sample->LOD Purity AMT_HCl_Sample->Residue Purity

Caption: Analytical workflow for the characterization of AMT HCl.

Chromatographic Methods

4.2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assay

A validated reverse-phase HPLC method is essential for determining the purity of the this compound reference standard.

Experimental Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting condition could be 20:80 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm or 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range according to ICH guidelines.

Validation Parameter Acceptance Criteria
Specificity No interference from blank/placebo at the retention time of AMT.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile impurities. For tryptamines, derivatization is often employed to improve chromatographic performance.

Experimental Protocol:

  • Derivatization: Acetylation with acetic anhydride can be performed to derivatize the primary amine, making the compound more volatile and less prone to tailing.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

Pharmacological Action

AMT's pharmacological effects are complex, primarily stemming from its interaction with the monoaminergic systems in the central nervous system.[3]

  • Serotonin (5-HT) Receptor Agonism: AMT is a non-selective agonist at various serotonin receptors, with notable activity at the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C).[4] Activation of the 5-HT₂ₐ receptor, in particular, is strongly linked to its psychedelic effects. This interaction initiates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

  • Monoamine Reuptake Inhibition and Release: AMT is a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine.[6] It also acts as a releasing agent for these monoamines. This dual action significantly increases the concentration of these neurotransmitters in the synaptic cleft, contributing to its stimulant and entactogenic effects.

  • Monoamine Oxidase (MAO) Inhibition: AMT is a reversible inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for the degradation of monoamine neurotransmitters.[3][9] This inhibition further potentiates the effects of increased monoamine release by preventing their breakdown, leading to a prolonged duration of action.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMT_ext AMT SERT SERT AMT_ext->SERT Blocks Reuptake NET NET AMT_ext->NET Blocks Reuptake DAT DAT AMT_ext->DAT Blocks Reuptake MAO_A MAO-A AMT_ext->MAO_A Inhibits Vesicle Synaptic Vesicle AMT_ext->Vesicle Promotes Release Monoamines Monoamines (5-HT, NE, DA) Monoamines->MAO_A Degradation Monoamines_synapse ↑ 5-HT ↑ NE ↑ DA Vesicle->Monoamines_synapse Release HTR2A 5-HT₂ₐ Receptor Monoamines_synapse->HTR2A Binds & Activates Gq11 Gq/11 HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates DAG DAG PLC->DAG IP3 IP₃ PLC->IP3 PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling & Psychedelic Effects PKC->Downstream Ca_release->Downstream

Caption: Pharmacological signaling pathways of AMT.

Conclusion

The availability of a well-characterized this compound analytical reference standard is indispensable for the accurate identification and quantification of this controlled substance in forensic and research settings. This guide has outlined the key aspects of its synthesis, purification, analytical characterization, and pharmacology. Adherence to detailed experimental protocols and rigorous analytical validation is paramount to ensuring the quality and reliability of the reference standard, thereby supporting the integrity of analytical results and advancing scientific understanding.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Amitriptyline Hydrochloride (AMT)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Amitriptyline Hydrochloride (AMT), a tricyclic antidepressant, in in vivo research. This document outlines its mechanism of action, pharmacokinetic properties, and detailed protocols for common preclinical behavioral models.

Mechanism of Action

Amitriptyline primarily functions by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby potentiating the activity of these neurotransmitters.[1] It achieves this by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] While it has a relatively balanced effect on both transporters, its active metabolite, nortriptyline, shows a stronger inhibition of norepinephrine reuptake.[2][3] Additionally, amitriptyline exhibits anticholinergic properties and can block sodium, potassium, and calcium ion channels, which contributes to both its therapeutic effects and its toxicity profile, particularly cardiotoxicity.[2][4]

Pharmacokinetic Profile

Amitriptyline is readily absorbed after oral administration, though it undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of 30-60%.[3][5] Peak plasma concentrations are typically reached within 2-12 hours.[3] The metabolism of amitriptyline is primarily carried out by the cytochrome P450 enzymes CYP2C19 and CYP2D6, leading to the formation of its active metabolite, nortriptyline.[1] Genetic variations in these enzymes can lead to significant individual differences in drug metabolism and plasma concentrations.[6] The elimination half-life of amitriptyline is approximately 21 hours.[6]

Quantitative Pharmacokinetic Data in Various Species
ParameterHumanDog (Greyhound)Mouse/RatReference
Bioavailability (Oral) 30-60%Not specifiedNot specified[3][5]
Peak Plasma Time (Tmax) 2-12 hoursNot specifiedNot specified[3]
Elimination Half-life (t½) ~25 hours (range 16-40)Not specified10-28 hours[2][5]
Volume of Distribution (Vd) 16 ± 3 L/kgNot specifiedNot specified[2]
Protein Binding ~95%Not specifiedNot specified[2]
Primary Metabolites NortriptylineNortriptylineNot specified[2][3]
Primary Metabolic Enzymes CYP2C19, CYP2D6Not specifiedNot specified[1]

Experimental Protocols

Antidepressant-Like Activity Assessment: Tail Suspension Test (TST) in Mice

The Tail Suspension Test (TST) is a widely used behavioral paradigm to screen for antidepressant-like activity. The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant treatment can reduce the duration of this immobility.

Materials:

  • Amitriptyline Hydrochloride (dissolved in 0.9% saline)

  • Male CD1 mice (20-22 g)

  • Tail suspension apparatus

  • Stopwatch or automated tracking software

Procedure:

  • Animal Acclimatization: House mice in standard cages for at least 24 hours before the experiment with ad libitum access to food and water.[7]

  • Drug Administration: Administer Amitriptyline Hydrochloride intraperitoneally (i.p.) at doses ranging from 1-10 mg/kg, 30 minutes before the test.[7] A saline-treated group should be used as a control.

  • Test Procedure:

    • Individually suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.

    • The mouse should be suspended in a position where it cannot touch any surfaces.

    • Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • Data Analysis: Compare the immobility time between the saline-treated and amitriptyline-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.[7]

Chronic Stress Model: Unpredictable Chronic Mild Stress (UCMS) in Mice

The UCMS model is a well-validated animal model of depression that exposes rodents to a series of mild, unpredictable stressors over a prolonged period, leading to the development of depressive-like behaviors.

Materials:

  • Amitriptyline Hydrochloride (dissolved in 0.9% saline)

  • Male mice

  • Various stressors (e.g., tilted cage, wet bedding, light/dark cycle reversal, social isolation, restraint stress)

Procedure:

  • UCMS Protocol: For a period of several weeks (e.g., 2-4 weeks), subject the mice to a daily regimen of different mild stressors in an unpredictable manner. A control group should be housed under standard conditions without stressors.

  • Drug Administration: During the stress period, administer Amitriptyline Hydrochloride (e.g., 10 mg/kg, i.p.) or saline daily.[7]

  • Behavioral Assessment: Following the UCMS protocol, assess depressive-like behaviors using tests such as the Tail Suspension Test (as described above) or the Forced Swim Test. A reversal of the stress-induced increase in immobility by amitriptyline indicates its antidepressant efficacy.[8]

  • Biochemical Analysis (Optional): After behavioral testing, brain tissue (e.g., hippocampus) can be collected to analyze changes in synaptic proteins or other relevant biomarkers.[8]

Visualizations

Signaling Pathway of Amitriptyline

amitriptyline_pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amitriptyline Amitriptyline SERT Serotonin Transporter Amitriptyline->SERT Inhibits NET Norepinephrine Transporter Amitriptyline->NET Inhibits Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds to Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binds to Therapeutic_Effect Antidepressant Effect Postsynaptic_Receptors->Therapeutic_Effect Leads to Presynaptic_Neuron

Caption: Mechanism of action of Amitriptyline.

Experimental Workflow for Tail Suspension Test

TST_workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (24 hours) Grouping Divide mice into Control (Saline) and AMT-treated groups Acclimatization->Grouping Administration Administer Saline or AMT (i.p.) (1-10 mg/kg) Grouping->Administration Waiting Wait for 30 minutes Administration->Waiting Suspension Suspend mouse by tail Waiting->Suspension Recording Record immobility time for 6 minutes Suspension->Recording Comparison Compare immobility times between groups Recording->Comparison Conclusion Determine antidepressant-like effect Comparison->Conclusion

Caption: Workflow for the Tail Suspension Test.

References

Application Notes and Protocols for iNOS Inhibition in Cell Culture using AMT Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO), a pleiotropic signaling molecule. Under pathological conditions, excessive NO production by iNOS can lead to cytotoxicity, tissue damage, and the progression of inflammatory diseases. Consequently, the selective inhibition of iNOS is a significant therapeutic target. AMT hydrochloride (2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride) is a potent and selective inhibitor of iNOS, making it a valuable tool for in vitro studies of inflammation. These application notes provide detailed protocols for utilizing this compound to inhibit iNOS in cell culture models, particularly in the widely used murine macrophage cell line, RAW 264.7.

Mechanism of Action

This compound is a competitive inhibitor of iNOS. It selectively binds to the active site of the iNOS enzyme, preventing the binding of its natural substrate, L-arginine. This inhibition is potent and selective for iNOS over the other major isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for dissecting the specific roles of iNOS in cellular signaling pathways without confounding effects from inhibiting constitutive NOS activity.

Quantitative Data Summary

The inhibitory potency of this compound against iNOS has been well-characterized. The following tables summarize key quantitative data for its use in cell culture.

Parameter Value Cell Line Notes Reference
IC50 3.6 nM-In vitro enzyme assay.[1][2]
IC50 0.022 µM (22 nM)RAW 264.7Inhibition of LPS-induced nitric oxide production after 24 hours.[3]
Ki 4.2 nM-In vitro enzyme assay.[3]

Table 1: Inhibitory Potency of this compound against iNOS.

Inhibitor iNOS IC50 (µM) eNOS/iNOS Selectivity Reference
This compound ~0.022>770[4]
1400W 0.081>617[4]
L-NIL --[5]
L-NAME --[6]
Aminoguanidine --[7]

Table 2: Comparison of iNOS Inhibitors. (Note: Direct comparative values for all inhibitors in the same assay are not always available. The provided data is for relative comparison.)

Signaling Pathways

The induction of iNOS and its subsequent inhibition by this compound involves complex signaling cascades. Pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activate transcription factors like NF-κB, leading to the transcription and translation of the iNOS enzyme. Once expressed, iNOS produces high levels of NO, which can have both autocrine and paracrine effects, including the modulation of cytokine production and the activation of downstream signaling pathways involved in inflammation and apoptosis.

iNOS_Signaling_Pathway cluster_induction iNOS Induction cluster_inhibition iNOS Inhibition & Downstream Effects LPS/IFN-γ LPS/IFN-γ TLR4 TLR4 LPS/IFN-γ->TLR4 binds to NF-κB Activation NF-κB Activation TLR4->NF-κB Activation activates iNOS Gene Transcription iNOS Gene Transcription NF-κB Activation->iNOS Gene Transcription promotes iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA transcribes iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein translates to NO Production NO Production iNOS Protein->NO Production produces AMT HCl AMT HCl AMT HCl->iNOS Protein inhibits L-Arginine L-Arginine L-Arginine->iNOS Protein substrate Downstream Inflammatory Effects Downstream Inflammatory Effects NO Production->Downstream Inflammatory Effects mediates

Caption: iNOS induction and inhibition pathway.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of RAW 264.7 Macrophages

RAW 264.7 cells are a commonly used murine macrophage cell line for studying inflammation and iNOS induction.

Materials:

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • Sterile cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture Medium: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes.

  • Plating: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete DMEM. Transfer the cell suspension to a T-75 cell culture flask.

  • Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and gently dislodge the adherent cells using a cell scraper in 5-10 mL of fresh medium. Do not use trypsin, as these cells detach easily. Split the cells at a ratio of 1:3 to 1:6 into new flasks with fresh medium.[8][9][10][11]

Protocol 2: iNOS Induction and Inhibition with this compound in RAW 264.7 Cells

This protocol describes the induction of iNOS expression using LPS and IFN-γ, followed by treatment with this compound to inhibit NO production.

Materials:

  • RAW 264.7 cells cultured as described in Protocol 1

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Recombinant murine Interferon-gamma (IFN-γ)

  • This compound

  • Sterile 24- or 96-well cell culture plates

  • Complete DMEM

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well or 96-well plate at a density of 2.5 x 10^5 cells/mL (for a 24-well plate) or 1 x 10^5 cells/well (for a 96-well plate). Allow the cells to adhere overnight.

  • AMT Pre-treatment: Prepare a stock solution of this compound in sterile water or PBS. On the day of the experiment, dilute the this compound stock solution in complete DMEM to the desired final concentrations (e.g., in the range of 1 nM to 10 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. A vehicle control (medium with the same dilution of water or PBS used for the highest AMT concentration) should be included. Incubate for 1-2 hours.

  • iNOS Induction: Prepare a stock solution of LPS (e.g., 1 mg/mL) and IFN-γ (e.g., 100 µg/mL). Prepare a stimulation cocktail of LPS and IFN-γ in complete DMEM. A common working concentration is 1 µg/mL LPS and 10 ng/mL IFN-γ.[12][13]

  • Stimulation: Add the LPS/IFN-γ stimulation cocktail to the wells already containing this compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant for the measurement of nitric oxide production (see Protocol 3).

experimental_workflow Start Start Seed RAW 264.7 cells Seed RAW 264.7 cells Start->Seed RAW 264.7 cells Adherence (Overnight) Adherence (Overnight) Seed RAW 264.7 cells->Adherence (Overnight) Pre-treat with AMT HCl (1-2h) Pre-treat with AMT HCl (1-2h) Adherence (Overnight)->Pre-treat with AMT HCl (1-2h) Induce iNOS with LPS/IFN-γ Induce iNOS with LPS/IFN-γ Pre-treat with AMT HCl (1-2h)->Induce iNOS with LPS/IFN-γ Incubate (24h) Incubate (24h) Induce iNOS with LPS/IFN-γ->Incubate (24h) Collect Supernatant Collect Supernatant Incubate (24h)->Collect Supernatant Measure NO Production (Griess Assay) Measure NO Production (Griess Assay) Collect Supernatant->Measure NO Production (Griess Assay) End End Measure NO Production (Griess Assay)->End

Caption: Experimental workflow for iNOS inhibition.

Protocol 3: Measurement of Nitric Oxide Production using the Griess Assay

The Griess assay is a simple colorimetric method to measure nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

Materials:

  • Cell culture supernatant (collected from Protocol 2)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

    • (Alternatively, a commercial Griess Reagent system can be used)

  • Sodium nitrite (NaNO2) standard (for standard curve)

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 540-550 nm

Procedure:

  • Standard Curve Preparation:

    • Prepare a 100 µM stock solution of sodium nitrite in complete DMEM.

    • Perform serial dilutions of the stock solution in complete DMEM to generate standards ranging from approximately 1.56 µM to 100 µM. Include a blank of complete DMEM only.

  • Assay:

    • Add 50 µL of each standard and 50 µL of each cell culture supernatant sample to a 96-well plate in duplicate or triplicate.

    • Add 50 µL of Solution A (sulfanilamide) to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B (NED) to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[2][14][15]

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot a standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Troubleshooting

Problem Possible Cause Solution
Low or no NO production after stimulation - Cells are not healthy or at the correct density.- LPS/IFN-γ is inactive or used at suboptimal concentrations.- Incubation time is too short.- Ensure cells are healthy and subcultured regularly. Seed at the recommended density.- Use fresh, high-quality LPS and IFN-γ. Titrate concentrations to optimize for your specific cell batch.- A 24-hour incubation is generally sufficient, but a time-course experiment (e.g., 12, 24, 48 hours) may be necessary.
High background in Griess assay - Phenol red in the culture medium can interfere with the assay.- For highly sensitive measurements, use phenol red-free DMEM for the experiment.
Variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Ensure a single-cell suspension before seeding. Mix well before aliquoting.- Use calibrated pipettes and be consistent with pipetting technique.
This compound shows no inhibitory effect - Incorrect concentration range.- Degradation of the compound.- Perform a dose-response curve starting from a high concentration (e.g., 10 µM) and titrating down to the low nM range.- Prepare fresh stock solutions of this compound and store them properly (desiccated at 4°C for short-term, -20°C or -80°C for long-term).

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of iNOS-mediated cellular processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this selective inhibitor in cell culture models of inflammation. By carefully controlling experimental conditions and accurately measuring nitric oxide production, researchers can gain valuable insights into the role of iNOS in various physiological and pathological contexts.

References

Application Notes and Protocols for the Analytical Detection of α-Methyltryptamine (AMT) Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of α-methyltryptamine (AMT) hydrochloride in various samples, including seized materials and biological fluids. The protocols are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Overview of Analytical Methods

The analysis of α-methyltryptamine (AMT) hydrochloride, a psychoactive tryptamine derivative, is crucial in forensic toxicology, clinical analysis, and quality control in pharmaceutical research.[1] Due to its chemical properties, chromatographic methods coupled with mass spectrometry are the preferred techniques for achieving the necessary sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds.[2] For tryptamines like AMT, derivatization is often employed to improve chromatographic properties and sensitivity.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for the analysis of compounds in complex biological matrices without the need for derivatization.[4]

II. Quantitative Data Summary

The following table summarizes the quantitative parameters for the analytical methods described in this document. This allows for a direct comparison of the performance of each technique for the analysis of AMT.

Analytical MethodSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
GC-MS Whole Blood10 - 750 ng/mL1 ng/mLNot ReportedNot Reported[3][5]
Urine10 - 750 ng/mL5 ng/mLNot ReportedNot Reported[3][5]
Blood (Screening)50 - 1000 ng/mL5 - 10 ng/mLNot ReportedNot Reported[6]
LC-MS/MS BloodNot SpecifiedNot Specified0.5 - 5 ng/mL70 - 120%[7]
LC-HRMS/MS UrineUpper Limit: 5.0 µg/mLNot ReportedNot ReportedNot Reported[8]
Blood4.7 µg/mL (in sample)Not ReportedNot ReportedNot Reported[8]

III. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Method for AMT in Biological Samples

This protocol is adapted from a validated method for the determination of AMT in whole blood and urine.[3][5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_sample_prep Sample Preparation start Start: Whole Blood or Urine Sample add_is Add Internal Standard (e.g., bupivacaine) start->add_is load Load onto Extrelut Column add_is->load elute Elute with Organic Solvent load->elute derivatize Derivatize with Acetic Anhydride elute->derivatize inject Inject into GC-MS derivatize->inject

Caption: Solid-Phase Extraction workflow for AMT from biological samples.

  • Materials:

    • Extrelut® SPE columns

    • Bupivacaine (Internal Standard)

    • Acetic anhydride

    • Organic solvent (e.g., ethyl acetate)

    • Whole blood or urine samples

  • Procedure:

    • To a 1 mL sample of whole blood or urine, add the internal standard (bupivacaine).

    • Load the sample onto an Extrelut® SPE column.

    • Elute the analytes with an appropriate organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of solvent and add acetic anhydride for derivatization.

    • The derivatized sample is then ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 6890 GC or equivalent

  • Mass Spectrometer: Agilent 5973 MS or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp to 280°C at 20°C/min

    • Hold at 280°C for 5 min

  • Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM)

  • Ions to Monitor: Specific ions for derivatized AMT and the internal standard should be determined.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for AMT in Biological Samples

This protocol outlines a general approach for the analysis of AMT in biological fluids using LC-MS/MS, which typically offers higher sensitivity and requires less sample preparation.

1. Sample Preparation: Protein Precipitation

PP_Workflow cluster_sample_prep Sample Preparation start Start: Blood or Urine Sample add_solvent Add Acetonitrile (containing Internal Standard) start->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation workflow for AMT analysis.

  • Materials:

    • Acetonitrile (ACN)

    • Internal Standard (e.g., AMT-d5)

    • Blood or urine samples

  • Procedure:

    • To 100 µL of blood or 50 µL of urine, add 200 µL or 100 µL of acetonitrile, respectively. The acetonitrile should contain the internal standard.[8]

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes.[8]

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II system or equivalent

  • Mass Spectrometer: Agilent Triple Quadrupole LC/MS system or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient should be developed to separate AMT from matrix components.

  • Mass Spectrometer Mode: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-product ion transitions for AMT and the internal standard need to be optimized.

C. GC-MS Method for AMT in Seized Powder Samples

This protocol is designed for the qualitative and quantitative analysis of AMT in solid drug samples.

1. Sample Preparation: Solvent Extraction

Seized_Drug_Workflow cluster_sample_prep Sample Preparation start Start: Powdered Sample weigh Weigh Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate dissolve->sonicate centrifuge Centrifuge sonicate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into GC-MS transfer->inject

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of α-Methyltryptamine (AMT) Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: α-Methyltryptamine (AMT) is a synthetic tryptamine with hallucinogenic and stimulant properties.[1] Accurate and robust analytical methods are essential for its identification and quantification in various matrices, including bulk drug materials and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of tryptamines due to its high sensitivity and specificity.[2] This document provides a detailed protocol for the analysis of AMT hydrochloride using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

A reliable and reproducible method for the GC-MS analysis of this compound is crucial for accurate identification and quantification. The following protocol is adapted from established methods for the analysis of tryptamines.[2][3] Since this compound is a salt, it must first be converted to its free base form to ensure volatility for GC-MS analysis. Derivatization is also highly recommended for tryptamines to improve chromatographic peak shape and thermal stability.[4][5]

1. Materials and Reagents:

  • α-Methyltryptamine (AMT) hydrochloride standard

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium hydroxide (NaOH), 1N solution

  • Anhydrous sodium sulfate

  • Acetic anhydride

  • Ethyl acetate (HPLC grade)

  • GC-MS vials with inserts

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From this stock solution, prepare a series of working solutions in methanol at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration purposes.

3. Sample Preparation (Conversion to Free Base and Extraction): This protocol is designed for the analysis of a bulk this compound sample. For biological matrices like blood or urine, a liquid-liquid or solid-phase extraction would be necessary.[4][6]

  • To an aliquot of the this compound standard solution, add 1N sodium hydroxide (NaOH) solution dropwise until the pH is greater than 9 to ensure the conversion of the hydrochloride salt to the free base.

  • Add an equal volume of dichloromethane to the basified solution.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

4. Derivatization: Derivatization with acetic anhydride is a common method to improve the chromatographic properties of primary and secondary amines like AMT.[6]

  • Evaporate the solvent from the dried extract to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of acetic anhydride.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

5. GC-MS Instrumentation and Parameters: The following parameters provide a good starting point and should be optimized for the specific instrument being used.[3][4]

Parameter Value
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness or similar
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, then ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 amu
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of acetylated AMT.

Analyte Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z) Limit of Detection (LOD) Linear Range
Acetyl-AMT~12-15216144, 130, 115, 721 ng/mL (in blood/urine)[6]10-750 ng/mL (in blood/urine)[6]

Note: Retention time is an estimate and will vary depending on the specific GC column and conditions. Key fragment ions should be confirmed with a reference standard.

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing AMT_HCl This compound Standard Basification Basification (pH > 9 with NaOH) AMT_HCl->Basification Extraction Liquid-Liquid Extraction (Dichloromethane) Basification->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Derivatization Acetylation (Acetic Anhydride, 70°C) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway

AMT primarily exerts its psychoactive effects by interacting with the serotonergic system. It acts as a serotonin receptor agonist and also inhibits the reuptake of monoamines, including serotonin.[1] The following diagram illustrates a simplified, generalized signaling pathway for a G-protein coupled serotonin receptor, which is a likely mechanism of action for AMT.

Serotonin_Pathway Postulated Serotonin Receptor Signaling for AMT AMT AMT Receptor 5-HT Receptor (GPCR) AMT->Receptor Binds to G_Protein G-Protein Activation (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream Downstream Cellular Effects (e.g., Psychoactive Response) Second_Messenger->Downstream Leads to

Caption: Postulated serotonin receptor signaling pathway for AMT.

References

Preparing Stock Solutions of alpha-Methyltryptamine (AMT) Hydrochloride for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of alpha-methyltryptamine (AMT) hydrochloride for use in preclinical research settings. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Compound Information

Alpha-methyltryptamine (AMT) is a synthetic tryptamine with psychedelic, stimulant, and entactogenic effects.[1] It is a non-selective agonist of serotonin receptors, a releasing agent of serotonin, norepinephrine, and dopamine, and an inhibitor of monoamine oxidase (MAO).[1] The hydrochloride salt of AMT is a common form used in research due to its increased stability and solubility in aqueous solutions.

Chemical Properties of AMT Hydrochloride

PropertyValueReference
CAS Number 879-36-7[2]
Molecular Formula C₁₁H₁₄N₂ · HCl[2]
Molecular Weight 210.7 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥98%[2]

Solubility Data

The solubility of this compound in various solvents is a critical factor in the preparation of stock solutions. The following table summarizes the maximum concentration of this compound in commonly used laboratory solvents.

Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Dimethylformamide (DMF)1152.2[2]
Dimethyl sulfoxide (DMSO)1152.2[2]
Ethanol2094.9[2]
Phosphate-Buffered Saline (PBS, pH 7.2)523.7[2]

Experimental Protocols

Materials and Equipment
  • alpha-Methyltryptamine hydrochloride (≥98% purity)

  • High-purity solvents (DMSO, DMF, Ethanol, sterile PBS)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block for gentle warming

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 210.7 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 210.7 g/mol = 0.002107 g = 2.107 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 2.107 mg of this compound into the tube.

  • Dissolve the compound:

    • Add 1 mL of high-purity DMSO to the tube containing the this compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes. For short-term storage (a few days), 4°C may be acceptable, but long-term storage at low temperatures is recommended to ensure stability.

Protocol for Preparing a 5 mM Stock Solution in PBS (pH 7.2)

This protocol is suitable for experiments requiring a stock solution in a physiologically relevant buffer.

  • Calculate the required mass:

    • To prepare 1 mL (0.001 L) of a 5 mM (0.005 mol/L) solution:

    • Mass (g) = 0.005 mol/L x 0.001 L x 210.7 g/mol = 0.0010535 g = 1.054 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Accurately weigh 1.054 mg of this compound into the tube.

  • Dissolve the compound:

    • Add 1 mL of sterile PBS (pH 7.2) to the tube.

    • Vortex thoroughly until the compound is fully dissolved.

  • Storage:

    • Aqueous stock solutions are generally less stable than those in organic solvents. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -80°C is advisable, though stability should be validated.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_solvent Add Solvent (e.g., DMSO, PBS) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

Simplified Signaling Pathway of AMT

G cluster_pathway AMT Signaling Pathway cluster_serotonin Serotonin System cluster_mao Monoamine Oxidase Inhibition AMT This compound serotonin_receptor Serotonin Receptors (e.g., 5-HT2A) AMT->serotonin_receptor Agonist mao Monoamine Oxidase (MAO-A) AMT->mao Inhibitor g_protein G-Protein Activation serotonin_receptor->g_protein downstream Downstream Signaling (e.g., PLC, IP3, DAG) g_protein->downstream cellular_response1 Cellular Response (e.g., Neuronal Excitability) downstream->cellular_response1 monoamines Increased Monoamines (Serotonin, Norepinephrine, Dopamine) mao->monoamines Inhibition cellular_response2 Altered Neurotransmission monoamines->cellular_response2

Caption: Simplified signaling pathway of this compound.

Safety Precautions

This compound is a psychoactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Application Notes and Protocols for the Study of Cardiac Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of Amitriptyline (AMT) hydrochloride as a tool to induce cardiac dysfunction and Tadalafil as a potential therapeutic agent in cardiac dysfunction studies.

Part 1: Amitriptyline (AMT) Hydrochloride as an Inducer of Cardiac Dysfunction

Amitriptyline (AMT), a tricyclic antidepressant, is utilized in experimental settings to model and investigate the mechanisms of cardiac dysfunction, particularly arrhythmias and cardiotoxicity. Its primary mechanism of action in the heart involves the activation of cardiac ryanodine channels (RyR2), leading to spontaneous calcium release from the sarcoplasmic reticulum (SR), which can trigger ventricular arrhythmias.[1][2][3]

Mechanism of Action

AMT directly activates the RyR2 complex, causing premature Ca2+ release from the SR.[2] This action is independent of cardiac calsequestrin.[1] The binding of AMT to RyR2 channels is thought to occur primarily when the channels are in an open state.[1] This leads to an increased rate of spontaneous Ca2+ release and a decrease in the SR Ca2+ content in cardiomyocytes.[1] The proarrhythmic and cardiotoxic effects of AMT may be counteracted by interventions that reduce the open probability of RyR2 channels, such as increasing magnesium concentration.[1][2]

Signaling Pathway of Amitriptyline-Induced Cardiac Dysfunction

AMT_Cardiac_Dysfunction cluster_extracellular Extracellular Space cluster_cell_membrane Cardiomyocyte Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) AMT_ext Amitriptyline (AMT) (Extracellular) AMT_int Amitriptyline (AMT) (Intracellular) AMT_ext->AMT_int Enters Cell Membrane RyR2_activated AMT-Activated RyR2 AMT_int->RyR2_activated Binds to Open RyR2 RyR2_open Open RyR2 Channel Ca_leak Spontaneous Ca2+ Leak RyR2_activated->Ca_leak Induces Arrhythmia Ventricular Arrhythmias Ca_leak->Arrhythmia Leads to Cardiotoxicity Cardiotoxicity Arrhythmia->Cardiotoxicity Contributes to Mg Increased Mg2+ Mg->RyR2_open Reduces Open Probability SR_Ca SR Ca2+ Store SR_Ca->Ca_leak Depletes

Caption: Signaling pathway of Amitriptyline-induced cardiac dysfunction.

Quantitative Data
ParameterConditionResultReference
RyR2 Channel ConductanceAMT treatment60-90% of normal conductance[1]
Intracellular vs. Extracellular AMTCardiomyocytes~5-fold higher intracellularly[1]
Clinically Relevant Concentration (Cardiomyocytes)0.5-3 µM[1]
Effective Concentration (Lipid Bilayers)5-10 µM[1]
Experimental Protocols

1. Single Ryanodine Receptor (RyR2) Channel Recording in Lipid Bilayers

  • Objective: To measure the effect of AMT on the activity of single RyR2 channels.

  • Methodology:

    • Isolate RyR2 channels from mouse or sheep cardiac tissue.

    • Incorporate the purified RyR2 channels into an artificial lipid bilayer separating two chambers (cis and trans).

    • The cis (cytoplasmic) chamber should contain a solution with 2 mM ATP and 0.1 µM free Ca2+.

    • The trans (luminal) chamber should contain a solution with 0.1 mM Ca2+.

    • Record single-channel currents at a holding potential of +40 mV in the absence (control) and presence of varying concentrations of AMT (e.g., 10 µM) in the cis chamber.

    • Analyze channel open probability (Po), burst frequency, and duration.

  • Expected Outcome: AMT will induce long channel openings (bursts).[1]

2. Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Handling in Intact Cardiomyocytes

  • Objective: To assess the effect of AMT on spontaneous SR Ca2+ release and SR Ca2+ content.

  • Methodology:

    • Isolate ventricular myocytes from adult mice.

    • Load the cardiomyocytes with the Ca2+ fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

    • Perfuse the cells with a standard Tyrode solution.

    • Measure spontaneous Ca2+ release events (Ca2+ sparks) and SR Ca2+ content using fluorescence microscopy and rapid caffeine application, respectively.

    • Treat the cells with clinically relevant concentrations of AMT (0.5-3 µM) and repeat the measurements.

  • Expected Outcome: AMT will increase the rate of spontaneous Ca2+ release and decrease the SR Ca2+ content.[1]

Experimental Workflow for AMT-Induced Cardiotoxicity Studies

AMT_Workflow Start Start Isolate_Cells Isolate Cardiomyocytes or Purify RyR2 Channels Start->Isolate_Cells In_Vitro_Assay Single Channel Recording (Lipid Bilayer) Isolate_Cells->In_Vitro_Assay Cellular_Assay Ca2+ Handling Assay (Intact Cardiomyocytes) Isolate_Cells->Cellular_Assay AMT_Treatment Treat with AMT In_Vitro_Assay->AMT_Treatment Cellular_Assay->AMT_Treatment Data_Acquisition Record Channel Activity or Ca2+ Fluorescence AMT_Treatment->Data_Acquisition Analysis Analyze Po, Ca2+ Sparks, SR Ca2+ Content Data_Acquisition->Analysis Conclusion Characterize AMT's Proarrhythmic Effects Analysis->Conclusion

Caption: Experimental workflow for studying AMT-induced cardiotoxicity.

Part 2: Tadalafil in Cardiac Dysfunction Studies

Tadalafil, a long-acting phosphodiesterase type 5 (PDE5) inhibitor, is being investigated for its potential therapeutic benefits in various cardiovascular diseases, including heart failure.[4][5] Its mechanism of action involves enhancing the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.

Proposed Mechanism of Action in Cardioprotection

Tadalafil inhibits PDE5, the enzyme responsible for the degradation of cGMP.[5] Increased cGMP levels lead to smooth muscle relaxation and vasodilation.[5] In the context of cardiac dysfunction, this can reduce cardiac afterload. Furthermore, studies in animal models suggest that tadalafil may have direct cardioprotective effects, including reducing adverse remodeling, hypertrophy, and fibrosis.[4][6]

Signaling Pathway of Tadalafil's Cardioprotective Effects

Tadalafil_Cardioprotection cluster_upstream Upstream Signaling cluster_cgmp_pathway cGMP Pathway cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP 5GMP 5'-GMP cGMP->5GMP Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Vasodilation Vasodilation PKG->Vasodilation Anti_remodeling Reduced Adverse Remodeling (Hypertrophy, Fibrosis) PKG->Anti_remodeling Cardioprotection Cardioprotection Vasodilation->Cardioprotection Anti_remodeling->Cardioprotection

Caption: Proposed signaling pathway of Tadalafil's cardioprotective effects.

Quantitative Data from Animal Studies
Animal ModelInterventionKey FindingsReference
Mice (Myocardial Infarction)Tadalafil (1 mg/kg/day, i.p.) for 4 weeksReduced infarct size (49.3% vs 70.1% in control), smaller fibrotic area (8.8% vs 21.9% in control), decreased apoptosis (2.1% vs 6.7% in control)[6]
Mice and Sheep (Ischemic Cardiomyopathy)TadalafilImproved left ventricular function and contractility, reduced adverse remodeling and hypertrophy[4]
Experimental Protocols

1. In Vivo Murine Model of Myocardial Infarction (MI)

  • Objective: To evaluate the effect of tadalafil on cardiac function and remodeling following MI.

  • Methodology:

    • Induce MI in adult male mice via permanent ligation of the left coronary artery.

    • Administer tadalafil (1 mg/kg, intraperitoneally) or vehicle (e.g., 10% DMSO) daily for 4 weeks, starting 24 hours post-MI.

    • Assess cardiac function at baseline and at the end of the treatment period using echocardiography to measure parameters such as ejection fraction and fractional shortening.

    • At the end of the study, sacrifice the animals and harvest the hearts.

    • Perform histological analysis (e.g., Masson's trichrome staining) to quantify infarct size and fibrosis.

    • Conduct molecular analyses (e.g., TUNEL assay) to assess apoptosis.

  • Expected Outcome: Tadalafil treatment will preserve left ventricular function, reduce infarct size, fibrosis, and apoptosis compared to the vehicle-treated group.[6]

2. Cellular Model of Cardiac Hypertrophy

  • Objective: To investigate the direct effects of tadalafil on cardiomyocyte hypertrophy in vitro.

  • Methodology:

    • Isolate neonatal rat ventricular myocytes (NRVMs).

    • Induce hypertrophy by treating the cells with an agonist such as phenylephrine or angiotensin II.

    • Co-treat a subset of cells with tadalafil at various concentrations.

    • After a specified incubation period (e.g., 48 hours), assess hypertrophic markers:

      • Measure cell size using microscopy and image analysis software.

      • Quantify the expression of hypertrophic genes (e.g., ANP, BNP, β-MHC) using real-time PCR.

      • Measure protein synthesis rates (e.g., via leucine incorporation assay).

  • Expected Outcome: Tadalafil will attenuate the hypertrophic response induced by the agonist, as evidenced by smaller cell size and reduced expression of hypertrophic markers.

Experimental Workflow for Tadalafil's Cardioprotective Studies

Tadalafil_Workflow Start Start Model_Induction Induce Cardiac Dysfunction (e.g., MI in mice) Start->Model_Induction Treatment Administer Tadalafil or Vehicle (Control) Model_Induction->Treatment In_Vivo_Assessment Assess Cardiac Function (Echocardiography) Treatment->In_Vivo_Assessment Ex_Vivo_Analysis Histological & Molecular Analysis (Fibrosis, Apoptosis, Hypertrophy) In_Vivo_Assessment->Ex_Vivo_Analysis Data_Analysis Compare Tadalafil vs. Control Ex_Vivo_Analysis->Data_Analysis Conclusion Determine Cardioprotective Efficacy of Tadalafil Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating Tadalafil's cardioprotective effects.

References

Application Notes and Protocols for Amitriptyline Hydrochloride in Functional Gastrointestinal Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional Gastrointestinal Disorders (FGIDs) are a group of common conditions characterized by chronic or recurrent gastrointestinal symptoms without evidence of structural or biochemical abnormalities. These disorders, including Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD), are understood as disorders of the gut-brain interaction. Amitriptyline hydrochloride, a tricyclic antidepressant (TCA), has been repurposed at low doses to treat FGIDs due to its neuromodulatory properties that extend beyond its antidepressant effects. Its efficacy is believed to stem from its influence on visceral hypersensitivity, gastrointestinal motility, and central pain processing.[1][2]

These application notes provide a comprehensive overview of the use of amitriptyline in FGID research, summarizing key clinical trial data and outlining detailed experimental protocols.

Proposed Mechanism of Action in FGIDs

Amitriptyline's therapeutic effects in FGIDs are multifactorial and are not primarily due to its antidepressant action at the low doses typically used.[1][3] The primary mechanisms include:

  • Neuromodulation: Amitriptyline blocks the presynaptic reuptake of both serotonin (5-HT) and norepinephrine (NE) in the central nervous system, which modulates pain perception.[2][4]

  • Peripheral Effects: It exerts anticholinergic effects that can slow gastrointestinal transit time, which may be beneficial in diarrhea-predominant IBS (IBS-D).[3][5]

  • Visceral Analgesia: It reduces visceral hypersensitivity, a key feature of FGIDs where patients perceive pain at lower levels of intestinal distension.[6][7] Studies have shown that amitriptyline can decrease stress-induced electrical hypersensitivity in the rectum.[7][8]

  • Gut-Brain Axis Modulation: By acting on central and enteric nervous systems, amitriptyline helps to normalize the dysregulated communication between the gut and the brain.[1]

Mechanism_of_Action cluster_Brain Central Nervous System (Brain) cluster_Gut Gastrointestinal Tract (Gut) brain Central Pain Processing hypersensitivity Reduces Visceral Hypersensitivity brain->hypersensitivity Descending Inhibition reuptake Blocks Serotonin (SERT) & Norepinephrine (NET) Reuptake reuptake->brain Modulates gut Enteric Nervous System motility Reduces Motility (Anticholinergic Effect) gut->motility Influences gut->hypersensitivity Reduces amitriptyline Amitriptyline amitriptyline->reuptake Inhibits amitriptyline->gut Acts on

Fig. 1: Proposed mechanism of action of amitriptyline in FGIDs.

Summary of Clinical Trial Data

The following tables summarize quantitative data from key clinical trials investigating amitriptyline for IBS and FD in both adult and pediatric populations.

Table 1: Amitriptyline in Adult Irritable Bowel Syndrome (IBS)
StudyDesignParticipants (n)InterventionDurationPrimary Outcome MeasureKey Findings
ATLANTIS Trial [9][10][11]Randomized, double-blind, placebo-controlled463Amitriptyline (10 mg titrated to 30 mg daily) vs. Placebo6 monthsIBS Severity Scoring System (IBS-SSS)Significant reduction in IBS-SSS score for amitriptyline group compared to placebo (-27.0 difference, p=0.0079).[11]
Unnamed RCT [3]Randomized, placebo-controlledNot specifiedAmitriptyline (10 mg daily) vs. Placebo2 monthsComplete response (loss of all symptoms)68% complete response in amitriptyline group vs. 28% in placebo group (p=0.01).[3]
Table 2: Amitriptyline in Adult Functional Dyspepsia (FD)
StudyDesignParticipants (n)InterventionDurationPrimary Outcome MeasureKey Findings
Talley et al. (2015) [12][13]Multicenter, randomized, double-blind, placebo-controlled292Amitriptyline (50 mg) vs. Escitalopram (10 mg) vs. Placebo10 weeksAdequate relief of FD symptoms53% reported adequate relief with amitriptyline vs. 40% with placebo (p=0.05).[13] Benefit was more pronounced in patients with ulcer-like (painful) FD.[12]
Braak et al. (2011) [14]Randomized, double-blind, placebo-controlled38Amitriptyline (12.5-50 mg) vs. Placebo8 weeksDrinking capacity and postprandial symptomsNo effect on drinking capacity, but significantly reduced total symptom score (p=0.02) and nausea (p=0.004).[14]
Unnamed RCT (EPS) [1]Randomized controlled trial60 (Epigastric Pain Syndrome)Amitriptyline (25 mg/day) vs. Pantoprazole4 weeksResponse rateResponse rate was significantly higher in the amitriptyline group (63%) compared to the pantoprazole group (28.6%, p=0.010).[1]
Table 3: Amitriptyline in Pediatric Functional Abdominal Pain Disorders (FAPDs)
StudyDesignParticipants (n)InterventionDurationPrimary Outcome MeasureKey Findings
Seetharaman et al. [15][16]Open-label, randomized, placebo-controlled149Amitriptyline vs. Placebo12 weeks>50% reduction in pain76% of the amitriptyline group responded vs. 14.9% in the placebo group (p<0.001).[16]
Saps et al. [17][18]Multicenter, randomized, placebo-controlled83Amitriptyline (10 mg for <35kg; 20 mg for >35kg) vs. Placebo4 weeksChild's assessment of pain relief and improvementNo significant difference between amitriptyline (63% felt better) and placebo (57.5% felt better) (p=0.63).[18]
Bahar et al. [17][19]Single-center, double-blind, placebo-controlled23 (Adolescent IBS)Amitriptyline vs. Placebo13 weeksQuality of Life (QoL)Significant improvement in overall QoL score from baseline in the amitriptyline group at 6, 10, and 13 weeks.[19][20]

Experimental Protocols

Detailed protocols are essential for reproducibility and validation of research findings. Below is a synthesized protocol based on well-designed clinical trials like the ATLANTIS study.[9][21]

Protocol: Randomized Controlled Trial of Amitriptyline for IBS

Objective: To determine the efficacy and safety of low-dose amitriptyline as a second-line treatment for adults with IBS in a primary care setting.

Study Design:

  • Randomized, parallel-group, two-arm, double-blind, placebo-controlled trial.

Participant Selection:

  • Inclusion Criteria:

    • Adults aged 18 years or older.

    • Diagnosis of IBS according to Rome IV criteria.

    • Persistent symptoms despite first-line therapies (e.g., dietary changes, fiber, antispasmodics).

    • IBS Severity Scoring System (IBS-SSS) score ≥ 75.

    • Normal full blood count and C-reactive protein, and negative celiac serology.[11]

  • Exclusion Criteria:

    • Previous use of or contraindication to TCAs.

    • Evidence of suicidal ideation.

    • Significant comorbid conditions that could explain symptoms.

    • Pregnancy or breastfeeding.

Intervention:

  • Randomization: Eligible participants are randomized in a 1:1 ratio to receive either amitriptyline or a matching placebo.[9][10]

  • Dosage and Titration:

    • Starting Dose: Participants begin with one tablet (10 mg amitriptyline or placebo) taken orally at night.[9][10]

    • Titration: The dose is titrated over the first 3 weeks based on symptom response and tolerability, up to a maximum of three tablets (30 mg).[5][9][10] Patients can adjust the dose throughout the study period.

  • Treatment Duration: The treatment period is 6 months, with follow-up assessments at 12 months post-randomization.[9][10]

Outcome Measures:

  • Primary Outcome: Change in IBS-SSS score from baseline to 6 months.[9][10]

  • Secondary Outcomes:

    • Patient-reported global symptom relief.[9][10]

    • Hospital Anxiety and Depression Scale (HADS) to assess psychological state.[9][10]

    • Patient Health Questionnaire-12 (PHQ-12) for somatic symptoms.[9][10]

    • Work and Social Adjustment Scale (WSAS).[9][10]

    • Health-related quality of life (EQ-5D-3L).[9][10]

    • Tolerability and adverse events.

Data Collection and Analysis:

  • Data is collected at baseline, 3 months, 6 months, and 12 months.[9][10]

  • Analysis is performed on an intention-to-treat (ITT) basis.

  • The primary outcome is analyzed using a mixed-effects model or ANCOVA, adjusting for baseline scores and other relevant covariates.

Experimental_Workflow cluster_arms start Patient Recruitment (Primary Care, Rome IV Criteria) screen Screening & Baseline Assessment (IBS-SSS, HADS, etc.) start->screen random Randomization (1:1) screen->random armA Arm A: Amitriptyline (10mg, titrate to 30mg) random->armA Group 1 armB Arm B: Placebo (Matching) random->armB Group 2 followup3 3-Month Assessment armA->followup3 armB->followup3 followup6 6-Month Assessment (Primary Endpoint) followup3->followup6 followup12 12-Month Follow-up followup6->followup12 analysis Data Analysis (Intention-to-Treat) followup12->analysis

Fig. 2: A typical experimental workflow for an FGID clinical trial.

Application in Drug Development

  • Target Population: Research suggests amitriptyline is particularly effective for patients with painful FGIDs, such as epigastric pain syndrome and ulcer-like functional dyspepsia, as well as IBS-D.[12][22] Identifying patient subgroups most likely to respond is a key area for further investigation.

  • Dosage Optimization: The principle of starting with a low dose (e.g., 10 mg) and titrating slowly based on efficacy and side effects is a crucial aspect of its application.[9][10] This minimizes anticholinergic side effects which can reduce compliance.[22]

  • Biomarker Development: Future research should aim to identify biomarkers that predict response to amitriptyline. This could involve investigating genetic polymorphisms in drug metabolism (e.g., CYP2D6, CYP2C19) or exploring changes in gut-brain peptides like ghrelin and neuropeptide Y.[4][6][23] A study in healthy volunteers showed low-dose amitriptyline increased plasma levels of ghrelin and neuropeptide-Y.[6][23]

Logical_Relationships cluster_patho Core Pathophysiology cluster_targets Therapeutic Targets fgid Functional Gastrointestinal Disorders (FGIDs) gbi Gut-Brain Axis Dysregulation fgid->gbi vh Visceral Hypersensitivity fgid->vh cp Central Pain Modulation cp->gbi Influences gm Gastrointestinal Motility gm->gbi Influences ami Amitriptyline (Low Dose) ami->vh Reduces ami->cp Targets ami->gm Targets

Fig. 3: Logical relationships in amitriptyline's therapeutic action.

Conclusion

Amitriptyline hydrochloride, when used at low, titrated doses, is an effective therapeutic agent for a subset of patients with functional gastrointestinal disorders, particularly those characterized by abdominal pain. Its mechanism of action is centered on the modulation of the gut-brain axis and the reduction of visceral hypersensitivity. The protocols and data summarized herein provide a robust framework for researchers and drug development professionals to design future studies, optimize patient selection, and further elucidate the role of neuromodulators in treating FGIDs.

References

Application Notes and Protocols for AMT Hydrochloride in Psoralen and UVA (PUVA) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralen and Ultraviolet A (PUVA) therapy is a well-established photochemical treatment for various skin disorders, primarily psoriasis and vitiligo. This method involves the administration of a psoralen compound, which acts as a photosensitizer, followed by exposure to long-wave ultraviolet (UVA) radiation. 4'-Aminomethyl-4,5',8-trimethylpsoralen hydrochloride (AMT hydrochloride) is a potent psoralen derivative known for its high affinity for DNA and efficient photo-induced crosslinking. These characteristics make it a valuable tool for research into the molecular mechanisms of PUVA therapy, DNA damage and repair, and the development of novel photochemotherapy agents.

These application notes provide detailed protocols for the use of this compound in a research setting, covering its mechanism of action, in vitro and in vivo experimental procedures, and the analysis of its effects on cellular signaling pathways.

Mechanism of Action

The therapeutic and research applications of this compound in PUVA treatment are primarily based on its interaction with DNA. The process can be summarized in the following steps:

  • Intercalation: In the absence of light (a "dark reaction"), the planar tricyclic structure of AMT allows it to intercalate between the base pairs of double-stranded DNA.[1] AMT exhibits a high DNA binding constant, leading to a significant fraction of intercalated molecules.[2]

  • Photoactivation and Monoadduct Formation: Upon exposure to UVA radiation (320-400 nm), the intercalated AMT molecule absorbs photons, leading to a photochemical reaction. This results in the formation of a covalent bond, a cyclobutane bridge, between the psoralen and a pyrimidine base (thymine or cytosine) in one strand of the DNA, forming a monoadduct.[1]

  • Interstrand Crosslink (ICL) Formation: If a second pyrimidine base is suitably positioned on the opposite DNA strand, the monoadduct can absorb a second photon, leading to the formation of a second covalent bond. This creates an interstrand crosslink (ICL), which is a highly cytotoxic lesion that blocks DNA replication and transcription.[3][4]

This DNA damage is thought to be the primary mechanism behind the therapeutic effects of PUVA, leading to the inhibition of cell proliferation and the induction of apoptosis in hyperproliferative cells like keratinocytes in psoriasis, and modulating immune responses.[5][6]

Signaling Pathway of AMT-PUVA Action

The formation of AMT-DNA adducts triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. While the precise signaling pathways initiated by AMT-PUVA are still under investigation, it is known that DNA damage, in general, activates complex signaling networks.

PUVA_Signaling cluster_0 AMT-PUVA Treatment cluster_1 Cellular Events cluster_2 Signaling Pathways AMT_UVA AMT + UVA DNA_Damage DNA Adducts (Monoadducts & ICLs) AMT_UVA->DNA_Damage Photochemical Reaction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway (e.g., JNK, p38) DNA_Damage->MAPK NFkB NF-κB Modulation DNA_Damage->NFkB Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged Arrest p53->Cell_Cycle_Arrest p53->Apoptosis MAPK->Apoptosis

Caption: AMT-PUVA induced DNA damage activates signaling pathways leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in research.

ParameterValueOrganism/SystemReference
DNA Binding Constant (K) 1.5 x 10⁵ M⁻¹Calf thymus DNA[2]
Photoadduct Formation Up to 102 adducts per kilobase pairpoly(dA-dT)[2]
Comparison with 8-MOP AMT occupies 10x more DNA sitesIn solution with DNA[2]

Table 1: Physicochemical and DNA Interaction Properties of AMT.

ParameterValueCell TypeReference
Cytotoxicity (compared to 8-MOP) ~10,000-fold more lymphotoxicPhytohemagglutinin-activated lymphocytes[6]
Apoptosis Induction Sub-G1 DNA peak observed after treatmentHuman T-lymphocytes[7]
Cell Cycle Arrest Marked slowing of cell cycle progressionMimosine-synchronized T-lymphocytes[7]

Table 2: Cellular Effects of AMT-PUVA Treatment.

Experimental Protocols

In Vitro DNA Crosslinking Assay with Purified DNA

This protocol is adapted from methodologies used for psoralen-mediated nucleic acid crosslinking.[3]

Objective: To induce and detect interstrand DNA crosslinks in purified DNA using this compound and UVA irradiation.

Materials:

  • This compound (stock solution in water or buffer)

  • Purified double-stranded DNA (e.g., plasmid DNA, calf thymus DNA)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • UVA light source (with a peak emission around 365 nm)

  • Denaturing agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Sample Preparation:

    • Prepare a reaction mixture containing purified DNA at a concentration of 50-100 µg/mL in TE buffer.

    • Add this compound to the desired final concentration (e.g., 1-10 µg/mL). Incubate in the dark for 15-30 minutes at room temperature to allow for intercalation.

  • UVA Irradiation:

    • Place the samples on a cold block or on ice to prevent heating during irradiation.

    • Expose the samples to a UVA light source (365 nm). The UVA dose can be varied (e.g., 1-10 J/cm²). The irradiation time will depend on the intensity of the light source. A typical research-grade UV lamp might require an exposure time of 15-30 minutes.

  • Analysis of Crosslinking:

    • After irradiation, purify the DNA to remove unbound AMT (e.g., by ethanol precipitation).

    • Resuspend the DNA in a small volume of TE buffer.

    • Analyze the DNA by denaturing agarose gel electrophoresis. Under denaturing conditions (e.g., in the presence of formamide or by running the gel in an alkaline buffer), non-crosslinked DNA will migrate as single strands, while crosslinked DNA will remain double-stranded and migrate more slowly.

    • Stain the gel with a DNA stain and visualize the bands under UV light. The presence of a higher molecular weight band in the AMT-PUVA treated sample compared to the control (UVA only or AMT only) indicates the formation of interstrand crosslinks.

DNA_Crosslinking_Workflow Start Start: Purified DNA Incubate Incubate with AMT (Dark Reaction) Start->Incubate Irradiate UVA Irradiation (365 nm) Incubate->Irradiate Purify Purify DNA Irradiate->Purify Denature Denaturing Agarose Gel Electrophoresis Purify->Denature Visualize Visualize Bands Denature->Visualize

Caption: Workflow for in vitro DNA crosslinking assay using AMT-PUVA.

Cell Culture Treatment and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of AMT-PUVA on a mammalian cell line (e.g., keratinocytes, lymphocytes).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (sterile stock solution)

  • Phosphate-buffered saline (PBS)

  • UVA light source (calibrated for cell culture use)

  • Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • AMT Incubation:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of AMT. Also include a no-AMT control.

    • Incubate the cells in the dark for 1-2 hours at 37°C and 5% CO₂.

  • UVA Irradiation:

    • Remove the medium containing AMT and wash the cells once with PBS.

    • Add fresh, pre-warmed PBS to the wells to keep the cells hydrated during irradiation.

    • Expose the plate to a calibrated UVA light source. The UVA dose should be optimized for the cell type, but a starting range of 1-5 J/cm² is common. Ensure a control plate is not irradiated.

  • Post-Irradiation Incubation:

    • After irradiation, remove the PBS and replace it with fresh, pre-warmed complete cell culture medium.

    • Return the plate to the incubator and incubate for 24-72 hours.

  • Cytotoxicity Assessment:

    • At the end of the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in a cell population following AMT-PUVA treatment using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cells treated with AMT-PUVA as described in Protocol 4.2.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Following the post-irradiation incubation period (e.g., 24-48 hours), collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Apoptosis_Assay_Workflow Start Start: AMT-PUVA Treated Cells Harvest Harvest Adherent and Floating Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Apoptotic Populations Analyze->Quantify

Caption: Workflow for apoptosis detection by flow cytometry after AMT-PUVA treatment.

In Vivo Psoriasis-like Mouse Model Treatment

This protocol is a general guideline and should be adapted based on the specific mouse model of psoriasis (e.g., imiquimod-induced or genetically engineered models) and institutional animal care and use committee (IACUC) regulations.

Objective: To evaluate the therapeutic efficacy of topical AMT-PUVA in a mouse model of psoriasis.

Materials:

  • Psoriasis-like mouse model (e.g., BALB/c mice with imiquimod-induced skin inflammation)

  • This compound formulated in a suitable topical vehicle (e.g., ethanol, acetone, or a cream base)

  • UVA light source suitable for animal irradiation

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

Procedure:

  • Induction of Psoriasis-like Phenotype:

    • Induce the psoriasis-like skin inflammation according to the specific model's protocol (e.g., daily topical application of imiquimod cream on the shaved back and/or ear).

  • Topical AMT Administration:

    • Once the psoriatic plaques are established, topically apply a solution or cream containing this compound to the affected skin areas. The concentration of AMT should be optimized, but a starting point could be 0.01% to 0.1%.

    • Allow the topical formulation to be absorbed for a defined period (e.g., 30-60 minutes).

  • UVA Irradiation:

    • Anesthetize the mice to ensure they remain immobile during irradiation.

    • Expose the AMT-treated skin areas to a calibrated UVA light source. The UVA dose will need to be determined empirically, but a starting range could be 0.5-2 J/cm².

    • Control groups should include mice treated with vehicle plus UVA, AMT alone, and untreated psoriatic mice.

  • Treatment Schedule:

    • Repeat the AMT-PUVA treatment 2-3 times per week for a designated period (e.g., 2-4 weeks).

  • Assessment of Therapeutic Efficacy:

    • Monitor the mice daily for any signs of distress.

    • At regular intervals, assess the severity of the skin inflammation using parameters such as:

      • Skin thickness (measured with calipers)

      • Erythema, scaling, and induration (scored using a modified PASI score)

    • At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory infiltrate) and molecular analysis (e.g., qPCR for inflammatory cytokine expression).

Disclaimer

These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions, including the use of personal protective equipment (PPE) and UV safety glasses, should be taken when handling this compound and operating UVA light sources. The concentrations, doses, and incubation times provided are starting points and may require optimization for specific experimental systems.

References

Application Notes and Protocols for the Preclinical Formulation of AMT Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMT hydrochloride, chemically known as 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. The selective inhibition of iNOS, without significantly affecting the constitutively expressed neuronal NOS (nNOS) and endothelial NOS (eNOS), is a key therapeutic strategy. This compound's selectivity for iNOS makes it a valuable tool for preclinical research into the roles of iNOS in various disease models.

These application notes provide a comprehensive guide to the formulation of this compound for both in vitro and in vivo preclinical research, including detailed protocols and supporting data.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate formulations.

PropertyValueReference
Chemical Name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride
Molecular Formula C₅H₁₀N₂S·HCl[1][3]
Molecular Weight 166.67 g/mol [1][3]
Appearance White to off-white powder[3]
Water Solubility 10 mg/mL (up to 10 mM)[1]
Storage Desiccate at +4°C[1][2]

Formulation Strategies

The choice of formulation strategy depends on the intended application, specifically whether the research is to be conducted in vitro or in vivo.

In Vitro Formulations

For in vitro experiments, such as cell-based assays, this compound can be readily dissolved in aqueous solutions.

  • Stock Solutions: A primary stock solution can be prepared in sterile water or a suitable buffer (e.g., PBS). Given its solubility of 10 mg/mL in water, high-concentration stock solutions can be prepared and stored for later use.[1][2] For example, a 10 mM stock solution can be prepared by dissolving 1.67 mg of this compound in 1 mL of sterile water. Stock solutions are best stored at -20°C or -80°C for long-term stability.[4]

  • Working Solutions: The stock solution can be further diluted to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of any solvent (if used for initial solubilization) is compatible with the cell line being used and does not exceed cytotoxic levels.

In Vivo Formulations

For in vivo studies, the formulation must be sterile, biocompatible, and suitable for the chosen route of administration, which is often intraperitoneal (i.p.) injection for this compound. Due to potential solubility and stability issues in simple aqueous solutions for in vivo administration, co-solvents are often employed.

Below are examples of vehicle compositions that can be used to formulate this compound for in vivo use. The final concentration of the drug and the vehicle composition should be optimized based on the specific experimental requirements and animal model.

Vehicle CompositionMaximum Achievable Concentration (Clear Solution)NotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.71 mg/mLA common multi-component vehicle for poorly soluble compounds.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.71 mg/mLSulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a solubilizing agent.[4]
10% DMSO, 90% Corn Oil≥ 0.71 mg/mLSuitable for lipophilic compounds. Caution is advised for long-term studies.[4]

Important Considerations for In Vivo Formulations:

  • Sterility: All components of the formulation should be sterile, and the final preparation should be performed under aseptic conditions. The final formulation should be filtered through a 0.22 µm sterile filter.

  • Tonicity and pH: The formulation should be as close to physiological pH and tonicity as possible to minimize irritation at the injection site.

  • Vehicle Control: A vehicle-only control group should always be included in in vivo experiments to account for any effects of the formulation components.

Experimental Protocols

Protocol for Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection in Mice

This protocol provides a method for preparing a 1 mg/mL solution of this compound in a vehicle containing DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile syringes and 0.22 µm syringe filters

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare the vehicle by mixing the components in the following order:

    • To prepare 1 mL of vehicle, first add 400 µL of PEG300 to a sterile tube.

    • Add 100 µL of DMSO and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.

  • To prepare a 1 mg/mL solution, add the appropriate volume of the prepared vehicle to the pre-weighed this compound. For example, add 1 mL of the vehicle to 1 mg of this compound.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[4]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • The formulation should be prepared fresh on the day of use.[4]

G cluster_prep Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve AMT in Vehicle weigh->dissolve prepare_vehicle Prepare Vehicle (PEG300, DMSO, Tween-80, Saline) prepare_vehicle->dissolve filter Sterile Filter (0.22 µm) dissolve->filter administer Administer via i.p. Injection filter->administer

In Vivo Formulation Workflow
Protocol for In Vitro iNOS Inhibition Assay using Griess Reagent

This protocol describes a method to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is measured by quantifying nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium only).

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce iNOS expression and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in complete culture medium.

    • Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well containing the supernatant and standards.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Determine the IC₅₀ value for this compound by plotting the percentage of NO inhibition versus the log of the inhibitor concentration.

G seed Seed RAW 264.7 cells (24h incubation) treat Treat with AMT HCl (1-2h pre-incubation) seed->treat stimulate Stimulate with LPS (24h incubation) treat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure

In Vitro iNOS Inhibition Assay Workflow

Signaling Pathway

This compound exerts its effect by inhibiting the activity of the iNOS enzyme. The expression of iNOS is typically induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). These stimuli activate intracellular signaling cascades, primarily involving transcription factors such as Nuclear Factor-kappa B (NF-κB), which then drive the transcription of the iNOS gene. Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.

iNOS_Pathway cluster_nucleus LPS LPS / Cytokines Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor Signaling Intracellular Signaling (e.g., MyD88, IKK) Receptor->Signaling NFkB NF-κB Activation Signaling->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_Gene iNOS Gene Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS AMT This compound AMT->iNOS_Protein Inhibition

iNOS Signaling Pathway and Inhibition by AMT HCl

References

Application Notes and Protocols for the Analysis of Tryptamine by Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of tryptamine and its derivatives in various biological matrices using liquid chromatography-mass spectrometry (LC-MS). The methodologies described are essential for research in neuroscience, pharmacology, forensic toxicology, and drug development.

Introduction

Tryptamine, a monoamine alkaloid, and its derivatives are of significant interest due to their roles as neurotransmitters, neuromodulators, and their presence in psychoactive substances.[1][2] Accurate and sensitive quantification of these compounds is crucial for understanding their physiological functions, metabolic pathways, and for the development of therapeutics targeting the serotonergic system.[2][3] Liquid chromatography coupled with mass spectrometry (LC-MS) has become the preferred analytical technique for tryptamine analysis due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.[1][4] This document outlines validated methods for sample preparation, chromatographic separation, and mass spectrometric detection of tryptamine and related compounds.

Experimental Protocols

Protocol 1: Analysis of Tryptamine and Metabolites in Human Plasma

This protocol is adapted from a validated method for the quantification of N,N-dimethyltryptamine (DMT) and its metabolites, which can be applied to tryptamine with minor modifications.[4]

1. Sample Preparation: Protein Precipitation

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., tryptamine-d4).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.[5]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.[5]

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These should be optimized for tryptamine and the internal standard. For tryptamine, a common transition is m/z 161 -> 144.

  • Typical MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Collision Gas: Nitrogen

Protocol 2: Analysis of Tryptamines in Hair

This protocol is based on a method for the detection of 16 tryptamines and their metabolites in hair samples.[5]

1. Sample Preparation: Pulverization and Extraction

  • Weigh 20 mg of hair into a 2 mL tube containing a metal ball.

  • Add 0.5 mL of deionized water with 0.1% formic acid and an internal standard (e.g., psilocin-d10).[5]

  • Pulverize the hair sample using a mechanical pulverizer at a low temperature (below 4°C).[5]

  • Centrifuge the sample at 13,000 rpm for 5 minutes.

  • Inject 5 µL of the supernatant directly into the LC-MS/MS system.[5]

2. Liquid Chromatography Conditions

  • Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm).[5]

  • Mobile Phase A: 20 mmol/L ammonium acetate and 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient Elution: A suitable gradient should be developed to separate the target tryptamines.

  • Injection Volume: 5 µL.[5]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific transitions for each target tryptamine and metabolite must be determined.

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS methods for tryptamine analysis.

Analyte(s)MatrixLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference(s)
Tryptamine, DMT, 5-MeO-DMT, THH, Harmaline, HarminePlant Material0.06–0.110.18–0.34Not specified[8]
16 Tryptamines and metabolitesHair0.0001–0.020.003–0.05Not specified[5]
DMT, DMT-NO, IAAPlasmaNot specified0.25–2400.25–6000[4]
Psilocybin, Psilacetin, 4-Pro-DMT, Psilocin, 4-MeCO3-DPT, 4-HO-DPTPlasmaNot specified0.5–50.5–100[9]
MitragynineUrine0.02Not specified0.01–5.0[10]

LOD: Limit of Detection, LOQ: Limit of Quantification, DMT: N,N-dimethyltryptamine, 5-MeO-DMT: 5-methoxy-N,N-dimethyltryptamine, THH: Tetrahydroharmine, DMT-NO: DMT-N-oxide, IAA: Indole-3-acetic acid.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Hair, etc.) Extraction Extraction / Protein Precipitation Sample->Extraction Add Internal Standard Cleanup Clean-up / Evaporation Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation (Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Ionization Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting tryptamine_signaling cluster_receptors Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular Effects Tryptamine Tryptamine HTR2A 5-HT2A Receptor Tryptamine->HTR2A TAAR1 TAAR1 Tryptamine->TAAR1 Gq Gαq/11 HTR2A->Gq activates Gs Gαs TAAR1->Gs activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Cellular_Response Modulation of Neurotransmission Ca_PKC->Cellular_Response AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA PKA->Cellular_Response

References

Application Notes and Protocols: AMT Hydrochloride as a Tool Compound in Pharmacological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyltryptamine (AMT) hydrochloride is a versatile tryptamine derivative with a complex pharmacological profile, making it a valuable tool compound in pharmacological screening and neuroscience research.[1][2] Originally developed as an antidepressant, its diverse mechanisms of action allow for the investigation of multiple biological targets simultaneously.[2][3] AMT acts as a monoamine oxidase (MAO) inhibitor, a non-selective serotonin receptor agonist, and a releasing agent and reuptake inhibitor of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2][4] These properties make AMT hydrochloride a useful pharmacological tool to probe the function of the serotonergic and other monoaminergic systems, validate screening assays, and characterize novel psychoactive compounds.

Physicochemical Properties
PropertyValue
IUPAC Name 1-(1H-indol-3-yl)propan-2-amine hydrochloride
Synonyms α-Methyltryptamine HCl, Indopan
Molecular Formula C₁₁H₁₄N₂ · HCl
Molecular Weight 210.7 g/mol
Appearance White crystalline powder
Solubility Soluble in water and ethanol

Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound, highlighting its activity at various molecular targets. This information is crucial for designing experiments and interpreting results when using AMT as a tool compound.

Table 1: Monoamine Oxidase (MAO) Inhibition
EnzymeIC₅₀ (nM)Assay Conditions
Human MAO-A380Recombinant human MAO-A, Kynuramine as substrate
Human MAO-B> 10,000Recombinant human MAO-B, Kynuramine as substrate

Data from in vitro studies.

Table 2: Monoamine Transporter Inhibition
TransporterIC₅₀ (µM)Assay Conditions
Serotonin Transporter (SERT)0.38Synaptosomes, inhibition of [³H]5-HT uptake
Norepinephrine Transporter (NET)0.40Synaptosomes, inhibition of [³H]NE uptake
Dopamine Transporter (DAT)0.73Synaptosomes, inhibition of [³H]DA uptake

Data from in vitro studies.

Table 3: Serotonin Receptor Binding Affinities (Kᵢ values)
Receptor SubtypeKᵢ (nM)RadioligandTissue/Cell Line
5-HT₁BModerate Affinity[³H]SerotoninRat frontal cortex
5-HT₂Moderate Affinity[³H]KetanserinRat frontal cortex
5-HT₂APotent Agonist (Emax ~89%)-Recombinant cells
5-HT₂BPotent Agonist (Emax ~84%)-Recombinant cells
5-HT₂CPotent Agonist (Emax ~95%)-Recombinant cells

Data from various in vitro binding and functional assays.[5][6] "Moderate Affinity" indicates that while binding has been observed, specific Kᵢ values were not provided in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a tool compound are provided below.

Protocol 1: In Vitro Monoamine Oxidase (MAO-A) Inhibition Assay

This protocol describes a fluorometric method to determine the MAO-A inhibitory activity of test compounds using this compound as a reference inhibitor.

Materials and Reagents:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • This compound (reference inhibitor)

  • Test compounds

  • Phosphate buffer (100 mM, pH 7.4)

  • 2N NaOH

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in water).

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of kynuramine in phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of the MAO-A enzyme solution to each well of a 96-well plate.

    • Add 50 µL of varying concentrations of this compound or test compound to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the kynuramine solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to a control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for Serotonin 5-HT₂ Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT₂ receptor, using this compound as a competitor.

Materials and Reagents:

  • Membrane preparation from cells expressing the human 5-HT₂ receptor (e.g., HEK293 cells) or from rat frontal cortex.[5]

  • [³H]Ketanserin (radioligand)

  • This compound (competitor)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (GF/B or GF/C)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A series of concentrations of this compound or test compound.

      • [³H]Ketanserin at a concentration close to its Kₔ value.

      • The membrane preparation.

    • The final assay volume should be approximately 250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-radiolabeled ligand) from total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Signaling Pathway of this compound

AMT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMT This compound MAO Monoamine Oxidase (MAO-A) AMT->MAO Inhibits VMAT2 VMAT2 AMT->VMAT2 Promotes Release SERT SERT AMT->SERT Inhibits Reuptake NET NET AMT->NET Inhibits Reuptake DAT DAT AMT->DAT Inhibits Reuptake IncreasedMonoamines Increased Monoamines Monoamines Monoamines (5-HT, NE, DA) Monoamines->MAO Monoamines->SERT Monoamines->NET Monoamines->DAT SerotoninReceptors Serotonin Receptors (e.g., 5-HT₂) IncreasedMonoamines->SerotoninReceptors Activates DownstreamSignaling Downstream Signaling SerotoninReceptors->DownstreamSignaling

Caption: Mechanism of action of this compound.

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow start Start reagent_prep Prepare Reagents (MAO-A, Kynuramine, AMT HCl, Test Compounds) start->reagent_prep plate_setup Add MAO-A and Inhibitors to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation reaction_start Add Kynuramine to Initiate Reaction pre_incubation->reaction_start incubation Incubate at 37°C for 20 min reaction_start->incubation reaction_stop Add NaOH to Terminate Reaction incubation->reaction_stop measurement Measure Fluorescence (Ex: 320 nm, Em: 380 nm) reaction_stop->measurement data_analysis Calculate % Inhibition and IC₅₀ measurement->data_analysis end End data_analysis->end Radioligand_Binding_Logic cluster_components Assay Components cluster_binding Binding Equilibrium Receptor Receptor (e.g., 5-HT₂) BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex Radioligand Radioligand ([³H]Ketanserin) Radioligand->BoundComplex Competitor Competitor (AMT HCl or Test Compound) Competitor->Receptor Competes with Radioligand Unbound Unbound Components BoundComplex->Unbound

References

Troubleshooting & Optimization

Technical Support Center: Stability of Amine Hydrochloride Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with amine hydrochloride compounds, often abbreviated as AMT hydrochloride, in aqueous solutions. Due to the common abbreviation, this guide addresses several distinct compounds. Please identify your specific compound to ensure you are consulting the correct information.

Frequently Asked Questions (FAQs)

Q1: What does "this compound" refer to?

The acronym "this compound" can refer to several different chemical compounds. It is crucial to identify the full chemical name of the substance you are working with to ensure proper handling and storage. Common compounds referred to as "this compound" include:

  • Amitriptyline hydrochloride: A tricyclic antidepressant.

  • Amantadine hydrochloride: An antiviral and anti-Parkinson's disease drug.[1]

  • α-Methyltryptamine (AMT): A psychedelic tryptamine.[2][3]

  • 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride: A selective inducible nitric oxide synthase (iNOS) inhibitor.[4]

This guide focuses on the compounds most commonly used in a research and drug development context.

Q2: My aqueous solution of Amitriptyline hydrochloride has changed color. What does this mean?

A color change, often to yellow, in solutions of amitriptyline hydrochloride can indicate degradation.[5] This is more likely to occur if the solution is not protected from light.[5]

Q3: How should I prepare and store a stock solution of Amantadine hydrochloride?

Amantadine hydrochloride is freely soluble in water.[1][6] For laboratory procedures, it can be dissolved in aqueous buffers like PBS (pH 7.2) to a concentration of approximately 5 mg/ml.[7] It is recommended not to store the aqueous solution for more than one day.[7] For long-term storage, it is supplied as a crystalline solid and should be stored at -20°C.[7]

Q4: What are the best practices for storing aqueous solutions of Aprotinin?

Aprotinin solutions can be stored at 4°C for 2-7 days after reconstitution.[8] For long-term storage, it is recommended to add a carrier protein (like 0.1% HSA or BSA) and store below -18°C.[8] It is important to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

Issue 1: Precipitation in Amantadine Hydrochloride Solution
  • Problem: A precipitate has formed in my aqueous solution of Amantadine hydrochloride.

  • Possible Cause: The concentration may have exceeded the solubility limit, especially if the temperature of the solution has decreased.

  • Solution:

    • Gently warm the solution to see if the precipitate redissolves.

    • If the precipitate remains, it may be due to degradation or contamination. It is recommended to discard the solution and prepare a fresh one.

    • Ensure the pH of the buffer is appropriate; Amantadine hydrochloride is freely soluble in water and at a pH of 7.2.[1][7]

Issue 2: Degradation of Amitriptyline Hydrochloride Solution
  • Problem: My Amitriptyline hydrochloride solution shows signs of degradation (e.g., color change, presence of unknown peaks in HPLC).

  • Troubleshooting Workflow:

    start Degradation Suspected check_light Was the solution protected from light? start->check_light protect_light Store in amber vials or wrap in foil. check_light->protect_light No check_temp Was the solution stored at room temp or elevated temp? check_light->check_temp Yes end Prepare Fresh Solution protect_light->end store_cold Store at recommended temperature (e.g., 2-8°C). check_temp->store_cold Yes check_ph What is the pH of the solution? check_temp->check_ph No store_cold->end adjust_ph Adjust pH to a more stable range (acidic). check_ph->adjust_ph Basic check_ions Does the buffer contain metal ions? check_ph->check_ions Acidic/Neutral adjust_ph->end add_edta Consider adding EDTA to chelate metal ions. check_ions->add_edta Yes check_ions->end No add_edta->end

    Caption: Troubleshooting workflow for Amitriptyline hydrochloride degradation.

Quantitative Data Summary

CompoundConditionObservationReference
Amitriptyline hydrochloride Stored at 80°C for 3 months1.3% degradation observed.[9]
Aqueous solution at room temperature, protected from lightStable for at least 8 weeks.[5]
Autoclaving in buffered solution (pH 6.8)Decomposition occurred.[5]
Stressed with 0.1 N NaOHSlight instability.[10]
Stressed with 0.1 N HClGood stability.[10]
Exposure to sunlight (5 days) and UV light (4 days)Very minor degradation.[10]
Aprotinin Lyophilized, stored at room temperatureStable for 3 weeks.[8]
Reconstituted, stored at 4°CStable for 2-7 days.[8]

Experimental Protocols

Protocol 1: Stability Assessment of Amitriptyline Hydrochloride by HPLC

This protocol is a general guideline for assessing the stability of Amitriptyline hydrochloride in an aqueous solution.

1. Materials:

  • Amitriptyline hydrochloride

  • HPLC-grade water

  • Buffer (e.g., phosphate buffer, pH 6.8)

  • HPLC system with UV detector

  • HPLC column (e.g., C18)

  • Amber vials

2. Procedure:

  • Prepare a stock solution of Amitriptyline hydrochloride in the desired aqueous buffer at a known concentration.

  • Divide the solution into several amber vials to protect from light.

  • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot from one vial of each condition.

  • Analyze the samples by HPLC. A suitable method would involve a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with UV detection at an appropriate wavelength for Amitriptyline.

  • Quantify the peak area of Amitriptyline hydrochloride at each time point and compare it to the initial time point (T=0) to determine the percentage of degradation.

Signaling Pathways and Degradation Mechanisms

Potential Degradation Pathway of Amitriptyline

Oxidation is a primary degradation pathway for amitriptyline.[9] This can be catalyzed by light and metal ions.[9] The following diagram illustrates a simplified potential degradation pathway.

amitriptyline Amitriptyline Hydrochloride oxidation Oxidation (Light, Metal Ions) amitriptyline->oxidation intermediate1 3-(propa-1,3-dienyl)-1,2:4,5- dibenzocyclohepta-1,4-diene oxidation->intermediate1 intermediate2 Dibenzosuberone intermediate1->intermediate2 Further Oxidation intermediate3 3-(2-oxoethylidene)-1,2:4,5- dibenzocyclohepta-1,4-diene intermediate1->intermediate3 Further Oxidation

Caption: Simplified oxidative degradation pathway of Amitriptyline.

References

Technical Support Center: Amitriptyline (AMT) Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of Amitriptyline (AMT) hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Amitriptyline hydrochloride and in which solvents is it generally soluble?

Amitriptyline hydrochloride (AMT), a tricyclic antidepressant, is a white crystalline solid.[1] It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), with a solubility of approximately 25 mg/mL in these solvents.[1] Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at around 0.5 mg/mL.[1] Due to its hydrochloride salt form, it is generally more soluble in water and polar solvents compared to its free base form.[2]

Q2: Why is my Amitriptyline hydrochloride not dissolving in aqueous buffer?

Several factors can contribute to the poor solubility of Amitriptyline hydrochloride in aqueous buffers:

  • Concentration: The desired concentration may exceed its solubility limit in the specific buffer system. The solubility in PBS (pH 7.2) is only about 0.5 mg/ml.[1]

  • pH of the Solution: The pH of the aqueous medium can influence the solubility of hydrochloride salts.[3][4]

  • Temperature: Solubility is often temperature-dependent. Lower temperatures during the experiment can decrease solubility and lead to precipitation.[2]

  • Common Ion Effect: The presence of chloride ions in the buffer (e.g., from NaCl) can suppress the dissolution of hydrochloride salts.[3][5] This is particularly relevant in physiological buffers.[6]

Q3: Can I prepare a concentrated stock solution of Amitriptyline hydrochloride in an organic solvent and then dilute it in my aqueous experimental medium?

Yes, this is a common and recommended practice.[1] Concentrated stock solutions can be prepared in organic solvents like DMSO, ethanol, or DMF.[1] These stock solutions can then be diluted into aqueous buffers for your experiments. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.[1]

Q4: What is the stability of Amitriptyline hydrochloride in aqueous solutions?

Aqueous solutions of Amitriptyline hydrochloride are not recommended for long-term storage. It is advisable to prepare fresh solutions for daily use.[1]

Troubleshooting Guide

Issue 1: Precipitation occurs when I dilute my DMSO stock solution of Amitriptyline hydrochloride into an aqueous buffer.

  • Question: Why is the compound precipitating, and how can I prevent this?

  • Answer: Precipitation upon dilution of an organic stock solution into an aqueous medium is often due to the final concentration of the organic solvent being too low to maintain the solubility of the compound at the desired aqueous concentration.

    Solutions:

    • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of Amitriptyline hydrochloride in the aqueous buffer to be within its solubility limit (approx. 0.5 mg/mL in PBS).[1]

    • Increase the Final Co-solvent Concentration: If experimentally permissible, slightly increasing the final percentage of the organic solvent (e.g., DMSO) in the aqueous solution can help maintain solubility. However, be mindful of the solvent's potential effects on your experiment.

    • Use a Different Solubilization Technique: For higher required concentrations, consider alternative formulation strategies such as using surfactants or creating a solid dispersion, which are techniques used to enhance the solubility of poorly soluble drugs.[7][8]

Issue 2: The solubility of my Amitriptyline hydrochloride seems to vary between experiments.

  • Question: What could be causing this variability, and how can I ensure consistent results?

  • Answer: Inconsistent solubility can stem from variations in experimental conditions.

    Solutions:

    • Control the Temperature: Ensure that all solutions are prepared and experiments are conducted at a consistent and controlled temperature, as solubility is temperature-dependent.[2]

    • Standardize pH: The pH of your aqueous buffer should be consistent across all experiments. Use a calibrated pH meter to verify the pH of every new batch of buffer.

    • Use Freshly Prepared Solutions: As aqueous solutions of Amitriptyline hydrochloride are not recommended for long-term storage, always use freshly prepared solutions for your experiments to avoid issues related to degradation or precipitation over time.[1]

Data Presentation: Solubility of Amitriptyline Hydrochloride

The following table summarizes the solubility of Amitriptyline hydrochloride in various solvents based on available data.

SolventTemperature Range (°C)Solubility (approximate)Reference(s)
EthanolAmbient~ 25 mg/mL[1]
DMSOAmbient~ 25 mg/mL[1]
Dimethylformamide (DMF)Ambient~ 25 mg/mL[1]
PBS (pH 7.2)Ambient~ 0.5 mg/mL[1]
n-propanol10 - 50Varies with temperature[9][10]
i-propanol10 - 50Varies with temperature[9][10]
n-butanol10 - 50Varies with temperature[9][10]
Acetone10 - 50Varies with temperature[9][10]
Acetonitrile10 - 50Varies with temperature[9][10]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of Amitriptyline Hydrochloride

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • Amitriptyline hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of Amitriptyline hydrochloride powder in a sterile microcentrifuge tube. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg.

  • Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Tightly cap the tube and vortex the mixture vigorously until the solid is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath to aid solubilization.

  • Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Store the stock solution at -20°C for short-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh AMT HCl Powder add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate until Dissolved add_solvent->dissolve store Store Stock Solution (Aliquot, -20°C) dissolve->store dilute Dilute Stock into Aqueous Buffer store->dilute Use Aliquot mix Mix Thoroughly dilute->mix use Use Immediately in Experiment mix->use

Caption: Experimental workflow for preparing Amitriptyline HCl solutions.

G start AMT HCl Solubility Issue check_conc Is concentration > 0.5 mg/mL in aqueous buffer? start->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_solvent Is an organic co-solvent used? check_conc->check_solvent No success Solubility Issue Resolved lower_conc->success increase_solvent Increase co-solvent % (if possible) check_solvent->increase_solvent Yes check_temp Is temperature consistent and controlled? check_solvent->check_temp No increase_solvent->success control_temp Standardize temperature check_temp->control_temp No check_fresh Is the solution freshly made? check_temp->check_fresh Yes control_temp->success make_fresh Prepare fresh solution daily check_fresh->make_fresh No check_fresh->success Yes make_fresh->success

Caption: Troubleshooting workflow for Amitriptyline HCl solubility issues.

References

Technical Support Center: Optimizing AMT Hydrochloride Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing α-methyltryptamine (AMT) hydrochloride dosage in preclinical in vivo studies. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure safe and effective experimental design.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo study with AMT hydrochloride?

A1: Determining the starting dose is a critical step. Since there is no established therapeutic dose for AMT in laboratory animals, your approach should be based on a combination of literature review and a pilot dose-range finding study.[1]

  • Literature Review: Published studies on tryptamines with similar mechanisms can provide a starting point. For instance, a standard dose of 10 mg/kg of AMT has been shown to induce a significant increase in spontaneous activity in mice.[2] Studies on related compounds, like 5-MeO-AMT, have used doses ranging from 0.3 to 10 mg/kg in mice to assess behavioral effects.[3]

  • Dose Escalation Studies: If no relevant data exists, a pilot dose-range finding study is essential.[4] This involves starting with a very low dose and escalating it in different animal groups to identify the Maximum Tolerated Dose (MTD) and the dose range that elicits a therapeutic or behavioral effect.[1][4]

Q2: What are the key factors to consider when designing a dose-response study for AMT?

A2: A robust dose-response study is crucial for understanding the relationship between the dose of AMT and its effects.[1] Key considerations include:

  • Dose Levels: Select at least 3-4 dose levels, plus a vehicle control group. The dose range should be wide enough to capture the minimal effective dose and the beginning of toxic effects.

  • Animal Model: The choice of species and strain can significantly impact results. Ensure the selected model is appropriate for the study's objectives.

  • Route of Administration: The administration route (e.g., intravenous, intraperitoneal, oral) will greatly influence the pharmacokinetic profile of AMT.[4] The alpha-methylation of AMT makes it a poor substrate for monoamine oxidase A, which prolongs its half-life and allows it to be active orally.[5]

  • Behavioral Endpoints: For a psychoactive compound like AMT, relevant behavioral endpoints should be selected. The head-twitch response (HTR) in rodents is a widely used behavioral proxy for hallucinogenic-like effects mediated by the 5-HT2A receptor.[3][6]

Q3: I am observing high variability in my results between animals in the same dose group. What could be the cause?

A3: High variability is a common issue in in vivo experiments.[1] Potential causes and solutions include:

  • Experimental Technique: Inconsistent dosing, handling, or measurement techniques can introduce significant variability. Ensure all personnel are thoroughly trained on Standard Operating Procedures (SOPs).[1][4]

  • Animal Factors: Differences in age, weight, or health status of the animals can contribute to variable responses.

  • Formulation Issues: Ensure the this compound is fully dissolved and the formulation is stable. If using a suspension, ensure it is homogenous before each administration.

  • Environmental Factors: Variations in housing conditions, diet, or light-dark cycles can affect animal physiology and drug response.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Causes Solutions
High toxicity or adverse effects observed even at low doses. Incorrect Starting Dose: The initial dose may have been too high.[1] Species-Specific Sensitivity: The chosen animal model might be particularly sensitive to AMT.[1] Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend AMT may be causing toxicity.[1]Review Literature: Re-evaluate published data to ensure your starting dose is appropriate. Conduct a Pilot MTD Study: Start with a much lower dose and carefully escalate.[4] Test Vehicle Alone: Administer the vehicle to a control group to rule out its toxicity.
Lack of expected efficacy or behavioral effect. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[1] Insufficient Dose: The doses used may be below the minimal effective dose. Rapid Metabolism: While AMT has a prolonged half-life, species differences in metabolism could play a role.[5]Check Formulation: Ensure the drug is properly solubilized. Increase the Dose: Based on toxicity data, consider escalating the dose. Pharmacokinetic (PK) Study: Conduct a PK study to measure drug concentration in blood and target tissues over time.[4]
Injection site reactions (e.g., inflammation, necrosis). Formulation Irritancy: The pH or osmolarity of the drug formulation may be causing irritation. High Concentration/Volume: Injecting a highly concentrated solution or a large volume can cause tissue damage.[4]Adjust Formulation: Buffer the formulation to a more neutral pH and ensure it is isotonic if possible.[4] Reduce Concentration: Administer a larger volume of a more dilute solution, staying within the recommended volume limits for the administration route.[4]
Unexpected or contradictory behavioral results. Complex Mechanism of Action: AMT affects multiple neurotransmitter systems (serotonin, dopamine, norepinephrine), which can lead to complex behavioral outputs.[5][7][8] Time-Dependent Effects: The effects of AMT have a long duration (12-24 hours), and the observed behavior may change over time.[5][8]Refine Behavioral Assays: Use a battery of behavioral tests to assess different aspects (e.g., locomotion, anxiety, hallucinogenic-like effects). Extended Observation Period: Monitor animals at multiple time points post-administration to capture the full spectrum of effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature.

Table 1: Reported In Vivo Dosages of AMT and Related Tryptamines

CompoundSpeciesDoseRouteObserved EffectCitation
α-Methyltryptamine (AMT)Mouse10 mg/kgNot SpecifiedIncreased spontaneous activity[2]
5-MeO-AMTMouse0.3, 1, 3, 10 mg/kgNot SpecifiedInduced head-twitch response (HTR)[3]
N,N-Dimethyltryptamine (DMT)Human0.2 - 0.4 mg/kgIVHallucinogenic effects[9]
α-Methyltryptamine (AMT)Human5 - 10 mg (total dose)OralAntidepressant effect (historical use)[5]
α-Methyltryptamine (AMT)Human>30 mg (total dose)OralStrong hallucinogenic effects[5]

Table 2: Pharmacokinetic and Toxicity Data for AMT

ParameterValueSpeciesNotesCitation
Duration of Action12 - 24 hours (or longer)HumanLong duration due to resistance to MAO-A metabolism.[5][8]
Onset of Action3 - 4 hoursHumanOral administration.[8]
Postmortem Blood Concentration1.5 - 2.0 µg/mLHumanAssociated with fatalities (often with other substances).[10]
Mechanism of Action--Serotonin, norepinephrine, and dopamine releasing agent; non-selective serotonin receptor agonist; weak MAO inhibitor.[5][7][8]

Experimental Protocols

Protocol 1: Dose-Range Finding / Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose and identify a preliminary effective dose range for this compound.[1]

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice). Use both male and female animals if applicable.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of AMT.[1]

  • Dose Selection: Based on literature, a starting dose could be 1 mg/kg. Subsequent doses can be escalated (e.g., 5, 10, 20 mg/kg).

  • Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal injection). Ensure the administration volume is appropriate for the animal's weight.[4]

  • Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, seizures, signs of serotonin syndrome) and mortality for a predetermined period (e.g., 7-14 days).[1] Record body weight at baseline and regular intervals.[4]

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or other unacceptable signs of toxicity. This information is used to select doses for subsequent efficacy studies.

Protocol 2: Head-Twitch Response (HTR) Behavioral Assay

Objective: To quantify the hallucinogenic-like effects of this compound by measuring the head-twitch response in mice.[3]

Methodology:

  • Animal Model & Habituation: Use male C57BL/6 mice, as they typically show a robust HTR. Habituate the animals to the testing environment before the experiment.

  • Dosing: Administer the selected doses of this compound (e.g., 1, 3, 10 mg/kg) and a vehicle control.

  • Observation: Following administration, place each mouse individually in a clean observation chamber.

  • Scoring: After a latency period (e.g., 10 minutes), begin counting the number of head twitches for a set duration (e.g., 30 minutes). A head twitch is a rapid, convulsive rotational movement of the head.

  • Mechanism Confirmation (Optional): To confirm that the effect is mediated by the 5-HT2A receptor, pre-treat a separate group of animals with a 5-HT2A antagonist (e.g., ketanserin or M100907) before administering AMT.[3][6] A significant reduction in HTR would confirm the mechanism.

  • Data Analysis: Compare the number of head twitches between the different dose groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathway of this compound

In_Vivo_Workflow cluster_planning Phase 1: Planning & Preparation cluster_pilot Phase 2: Pilot Toxicity Study cluster_efficacy Phase 3: Dose-Response Efficacy Study cluster_analysis Phase 4: Data Analysis Lit_Review Literature Review (Similar Compounds) Formulation Develop Stable Formulation Lit_Review->Formulation MTD_Study Dose Escalation Study (Determine MTD) Formulation->MTD_Study Tox_Assessment Assess Clinical Signs & Body Weight MTD_Study->Tox_Assessment Dose_Selection Select Doses Below MTD Tox_Assessment->Dose_Selection Behavioral_Assay Behavioral Assessment (e.g., Head-Twitch Response) Dose_Selection->Behavioral_Assay PK_Study Pharmacokinetic (PK) Study (Optional) Dose_Selection->PK_Study Analyze_Data Statistical Analysis Behavioral_Assay->Analyze_Data PK_Study->Analyze_Data Determine_ED Determine Effective Dose Range Analyze_Data->Determine_ED

References

Technical Support Center: Troubleshooting AMT Hydrochloride in iNOS Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AMT hydrochloride in inducible nitric oxide synthase (iNOS) activity assays.

Frequently Asked Questions (FAQs)

Q1: I am not observing any inhibition of iNOS activity after applying this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of inhibitory effect. Consider the following:

  • This compound Degradation: Ensure that your this compound has been stored correctly at +4°C in a desiccated environment. Improper storage can lead to degradation of the compound. Prepare fresh stock solutions for your experiments.

  • Incorrect Concentration: The reported IC50 for this compound is approximately 3.6 nM, with a Ki of 4.2 nM.[1] Ensure your final assay concentration is appropriate to observe inhibition. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.

  • Solubility Issues: While this compound is soluble in water up to 10 mM, issues can arise in complex buffer systems.[2] Ensure the compound is fully dissolved in your vehicle before adding it to the assay. If precipitation is observed, sonication may aid dissolution.[1]

  • Assay Conditions: Verify that your iNOS enzyme is active. Include a positive control (e.g., LPS/IFN-γ stimulated cells or purified active iNOS) and a negative control (no enzyme or a known inactive enzyme).[3] Also, ensure all necessary cofactors for iNOS activity, such as NADPH, FAD, FMN, and tetrahydrobiopterin, are present in your reaction buffer.[4][5]

Q2: My Griess assay results for nitric oxide (NO) detection are inconsistent and have high background. How can I troubleshoot this?

A2: The Griess assay is sensitive to various factors that can lead to variability and high background. Here are some common causes and solutions:

  • Interfering Substances: Components in your sample or buffer can interfere with the Griess reaction. Common interfering substances include phenol red (though its effect is often minimal in the acidic conditions of the assay), azide, ascorbic acid, and compounds with sulfhydryl groups like DTT and β-mercaptoethanol.[6][7] It is also known that heparinized plasma can form a precipitate with the acidic Griess reagent.[8]

  • Sample Preparation: For cell culture supernatants or tissue homogenates, high protein content can interfere with the assay. A deproteinization step may be necessary.[9] However, avoid acid precipitation methods as they can lead to nitrite loss.[9]

  • Reagent Stability and Handling: Ensure your Griess reagents are not expired and have been stored correctly. Prepare fresh standards for each assay.

  • Reaction Time and Temperature: Standardize incubation times and temperatures for all steps of the Griess assay to ensure reproducibility.[10][11]

Q3: What is the recommended protocol for preparing and storing this compound stock solutions?

A3: To ensure the stability and efficacy of this compound, follow these guidelines:

  • Reconstitution: this compound is soluble in water up to 10 mM. For a 10 mM stock solution, dissolve 1.67 mg of this compound (MW: 166.67 g/mol ) in 1 mL of sterile, deionized water.

  • Storage: Store the solid compound desiccated at +4°C. Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: How can I be sure that the inhibition I'm observing is specific to iNOS?

A4: this compound is a selective iNOS inhibitor, but verifying specificity is crucial.

  • Selectivity Data: this compound is approximately 30-fold and 40-fold more selective for iNOS over nNOS and eNOS, respectively.

  • Use of Controls: Include other NOS isoforms (nNOS and eNOS) in your experiments to confirm the selective inhibition of iNOS.

  • Alternative Inhibitors: Compare the effects of this compound with other iNOS-selective inhibitors, such as 1400W, or non-selective inhibitors like L-NAME.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound

ParameterValueReference
IC503.6 nM
Ki4.2 nM[1]

Table 2: Selectivity of this compound for NOS Isoforms

NOS IsoformSelectivity Ratio (vs. iNOS)Reference
nNOS~30-fold
eNOS~40-fold

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight166.67 g/mol
FormulaC5H10N2S.HCl
Solubility in WaterUp to 10 mM[2]
StorageDesiccate at +4°C

Experimental Protocols

Protocol 1: iNOS Activity Assay in Cell Lysates using the Griess Reaction

This protocol is designed to measure iNOS activity in cell lysates by quantifying the production of nitrite, a stable metabolite of nitric oxide.

Materials:

  • Cells expressing iNOS (e.g., LPS/IFN-γ stimulated RAW 264.7 macrophages)

  • Lysis Buffer (e.g., 20 mM HEPES, pH 7.4)

  • Reaction Buffer containing iNOS cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin)

  • L-arginine solution

  • This compound stock solution

  • Griess Reagent I (Sulfanilamide in HCl)[6]

  • Griess Reagent II (N-(1-Naphthyl)ethylenediamine in HCl)[6]

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.

  • Assay Setup: In a 96-well plate, add your cell lysate, Reaction Buffer, and L-arginine. For inhibitor wells, add the desired concentration of this compound. Include appropriate controls (e.g., no enzyme, no L-arginine, known inhibitor).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for NO production.

  • Griess Reaction:

    • Add Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in your samples by comparing the absorbance values to a standard curve generated with the nitrite standard solution.

Visualizations

iNOS_Signaling_Pathway LPS LPS/IFN-γ NFkB NF-κB Activation LPS->NFkB Induces iNOS_exp iNOS Expression NFkB->iNOS_exp Promotes iNOS_act Active iNOS Enzyme iNOS_exp->iNOS_act NO_prod Nitric Oxide (NO) + L-Citrulline iNOS_act->NO_prod Catalyzes L_Arg L-Arginine L_Arg->iNOS_act AMT This compound AMT->iNOS_act Inhibits

Caption: Simplified iNOS activation pathway and inhibition by this compound.

iNOS_Assay_Workflow start Start: Prepare Cell Lysate and Reagents setup Set up 96-well plate: - Lysate - Reaction Buffer - L-Arginine - AMT HCl / Vehicle start->setup incubate Incubate at 37°C (e.g., 1-2 hours) setup->incubate add_griess1 Add Griess Reagent I incubate->add_griess1 incubate_griess1 Incubate 10 min at RT (in the dark) add_griess1->incubate_griess1 add_griess2 Add Griess Reagent II incubate_griess1->add_griess2 incubate_griess2 Incubate 10 min at RT (in the dark) add_griess2->incubate_griess2 read Measure Absorbance at 540 nm incubate_griess2->read analyze Analyze Data: Compare to Nitrite Standard Curve read->analyze end End: Determine iNOS Activity analyze->end

Caption: Experimental workflow for a colorimetric iNOS activity assay.

Troubleshooting_Flowchart start Problem: Unexpected Assay Results no_inhibition No Inhibition with AMT HCl? start->no_inhibition high_background High Background / Inconsistent Results? start->high_background no_inhibition->high_background No check_amt Check AMT HCl: - Fresh Stock? - Correct Storage? - Correct Concentration? no_inhibition->check_amt Yes check_reagents Check Reagents: - Griess Reagents Fresh? - Buffer Interference? high_background->check_reagents Yes check_enzyme Check Enzyme Activity: - Positive Control OK? - Cofactors Present? check_amt->check_enzyme If problem persists amt_ok AMT HCl OK check_enzyme->amt_ok If controls work check_sample Check Sample: - Protein Interference? - Deproteinize Sample? check_reagents->check_sample If problem persists reagents_ok Assay Conditions OK check_sample->reagents_ok If resolved

Caption: Logical flowchart for troubleshooting common iNOS assay issues.

References

avoiding AMT hydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of AMT hydrochloride in cell culture media.

A Note on "this compound"

The abbreviation "this compound" can refer to multiple compounds. This guide focuses on 2-Amino-6-methyl-5,6-dihydro-4H-1,3-thiazine hydrochloride (CAS: 21463-31-0) , a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). If you are working with another compound, such as 4'-Aminomethyltrioxsalen hydrochloride or Memantine hydrochloride (sometimes referred to by its chemical name containing "amine" and "tricyclo"), the solubility characteristics and appropriate handling procedures may differ.

Frequently Asked Questions (FAQs)

Q1: What are the solubility properties of this compound (iNOS inhibitor)?

A1: this compound is a crystalline solid with good solubility in several common laboratory solvents. Understanding its solubility limits is the first step in preventing precipitation.[1][2] Quantitative solubility data is summarized in the table below.

Data Presentation: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Water>25>150[1][2]
DMSO>16>96[1]
Ethanol>25>150[1]
DMF>8>48[1]
Molecular Weight of this compound: 166.67 g/mol

Q2: What are the primary causes of this compound precipitation in cell culture media?

A2: Precipitation in cell culture media is a common issue that can arise from several factors:

  • Concentration Exceeding Solubility: The final concentration of this compound in your media may be too high for the specific conditions (pH, temperature, ionic strength).[3]

  • pH Shifts: The pH of cell culture media is typically buffered around 7.2-7.4. If the addition of your this compound stock solution (which may be acidic) locally alters the pH, or if cellular metabolism causes the media to become more acidic over time, it can reduce the compound's solubility.[4][5]

  • "Salting Out" Effect: Cell culture media are complex solutions with high concentrations of salts, amino acids, and other components. These can reduce the solubility of dissolved compounds, causing them to "salt out" of the solution.[3][6]

  • Temperature Fluctuations: Moving media between a refrigerator (4°C) and an incubator (37°C) can cause compounds to fall out of solution. Similarly, freeze-thaw cycles of stock solutions can lead to precipitation.[7]

  • Interaction with Media Components: Specific components in the media, such as certain metal ions or other supplements, can interact with this compound, leading to the formation of insoluble complexes.[8]

  • Solvent Shock: Rapidly diluting a concentrated stock solution made in an organic solvent (like DMSO) into an aqueous-based cell culture medium can cause the compound to crash out of solution before it can be properly solvated by the media.

Q3: How should I prepare and store my this compound stock solution to ensure stability?

A3: Proper preparation and storage are critical. It is recommended to prepare a concentrated stock solution in a suitable solvent and store it in aliquots to avoid repeated freeze-thaw cycles.

Data Presentation: Recommended Stock Solution and Storage

ParameterRecommendationRationaleReference(s)
Solvent Sterile Water, DMSO, or EthanolWater is often preferred to avoid solvent toxicity in cells. DMSO is a strong alternative if higher concentrations are needed.[1][9][10]
Concentration 10-50 mMPrepares a concentrated stock that allows for small volumes to be added to the final culture, minimizing solvent effects.[11]
Filtration Filter-sterilize through a 0.22 µm syringe filterEnsures sterility of the stock solution.[12]
Storage Aliquot into single-use volumesAvoids contamination and degradation from repeated freeze-thaw cycles.[11]
Temperature -20°C (for up to 1 month) or -80°C (for up to 6 months)Ensures long-term stability of the compound in solution.[1]

Q4: What should I do if I observe a precipitate in my cell culture?

A4: First, confirm that the precipitate is not due to bacterial or fungal contamination.[7] If it is a chemical precipitate, do not use the media for your experiment, as the effective concentration of your compound will be unknown and the precipitate itself could be toxic to cells. The best course of action is to discard the media and prepare it again, following the troubleshooting steps outlined below.

Troubleshooting Guides

This section addresses specific precipitation issues and provides step-by-step solutions.

Issue 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Possible CauseTroubleshooting Steps
Local Concentration is Too High ("Solvent Shock") 1. Pre-warm the cell culture medium to 37°C before adding the stock solution. 2. Add the stock solution dropwise to the medium while gently swirling or vortexing the tube/bottle. 3. Try preparing an intermediate dilution of the stock solution in a smaller volume of medium before adding it to the final culture volume.
Final Concentration Exceeds Solubility Limit 1. Review the solubility data and calculate if your final concentration is approaching the solubility limit. 2. Attempt the experiment using a lower final concentration of this compound.
Stock Solvent is Incompatible 1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is low, ideally ≤0.1% and no more than 0.5%.[10] 2. If possible, prepare the stock solution in sterile water to eliminate solvent effects.

Issue 2: The media is clear initially, but a precipitate forms over time in the incubator.

Possible CauseTroubleshooting Steps
pH Change Due to Cellular Metabolism 1. Ensure your cell culture medium contains a stable buffering system (e.g., HEPES) if you are working with high-density cultures or cells that rapidly acidify their medium. 2. Monitor the color of the phenol red indicator in your medium; a shift from red to yellow indicates acidification.[13]
Interaction with Media Components 1. If using serum, consider that lot-to-lot variability can introduce different components. Test a new lot of serum. 2. If using a custom or serum-free medium, review the components for potential interactions. High concentrations of certain salts or metals can be problematic.[8][14]
Temperature-Related Instability 1. Minimize the time that prepared media is stored at 4°C. Prepare media fresh when possible. 2. If a precipitate appears after refrigeration, gently warm the medium to 37°C and swirl to see if it redissolves. Do not use if the precipitate remains.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Weighing: On a calibrated analytical balance, weigh out 1.67 mg of this compound powder (MW: 166.67 g/mol ).

  • Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, molecular-biology-grade water.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Label clearly and store at -20°C or -80°C.

Protocol 2: Diluting this compound Stock into Cell Culture Media

  • Preparation: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Pre-warm the required volume of cell culture medium to 37°C.

  • Calculation: Determine the volume of stock solution needed. For example, to make 10 mL of media with a final concentration of 10 µM this compound:

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution: Pipette the required volume of medium (e.g., 10 mL) into a sterile conical tube.

  • Addition: While gently vortexing the tube of medium at a low speed, add the calculated volume (e.g., 10 µL) of the stock solution dropwise into the vortex.

  • Mixing: Continue to gently mix for another 10-15 seconds to ensure homogeneity. The media is now ready for use.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for handling this compound.

experimental_workflow start Start weigh 1. Weigh AMT HCl Powder start->weigh dissolve 2. Dissolve in Sterile Water/DMSO weigh->dissolve sterilize 3. Filter-Sterilize (0.22 µm filter) dissolve->sterilize store 4. Aliquot & Store at -80°C sterilize->store prepare_media 5. Pre-warm Cell Culture Media (37°C) store->prepare_media dilute 6. Add Stock to Media (Dropwise with mixing) prepare_media->dilute use 7. Add Medicated Media to Cells dilute->use finish End use->finish troubleshooting_tree A Precipitate Observed? B When did it appear? A->B No (Chemical Ppt) E Check for contamination (microscopy) A->E Yes C Immediately after adding stock B->C D Over time in incubator B->D H Review dilution method (see Protocol 2). Lower final concentration. Use aqueous stock. C->H I Check for pH shift (media color). Consider using HEPES buffer. Prepare media fresh. D->I F Is it contamination? E->F F->B No G Discard & review sterile technique F->G Yes factors_diagram main AMT HCl Stability in Solution precipitate Precipitation main->precipitate   Instability leads to pH Media pH pH->main temp Temperature temp->main conc Final Concentration conc->main components Media Components (Salts, Metals, Serum) components->main solvent Stock Solvent solvent->main

References

Technical Support Center: Enhancing the Bioavailability of AMT Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of α-methyltryptamine (AMT) hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is AMT hydrochloride and what are its key physicochemical properties affecting oral bioavailability?

A1: α-methyltryptamine (AMT) hydrochloride is the salt form of a synthetic tryptamine.[1] As a hydrochloride salt, it is generally more water-soluble than its freebase form. However, like many amine hydrochlorides, its overall oral bioavailability can be limited by factors such as poor membrane permeability, potential for first-pass metabolism, and its susceptibility to pH changes in the gastrointestinal (GI) tract.[2] The alpha-methyl group provides some protection against degradation by monoamine oxidase (MAO), which contributes to its oral activity and long duration of action.[1][3]

Q2: What are the primary challenges encountered when trying to achieve adequate oral bioavailability of this compound in animal studies?

A2: Researchers may face several challenges:

  • Low Permeability: Despite being a salt, the molecule may still possess characteristics that limit its ability to passively diffuse across the intestinal epithelium.

  • First-Pass Metabolism: Although partially protected by the alpha-methyl group, some degree of metabolism in the gut wall and liver can occur, reducing the amount of active drug reaching systemic circulation.[3][4]

  • Variability in Absorption: The absorption of this compound can be inconsistent between animal subjects due to differences in GI tract physiology, such as gastric emptying time and intestinal pH.

  • Poor Aqueous Solubility of the Free Base: If the hydrochloride salt dissolves and the pH of the surrounding environment increases (e.g., in the small intestine), the less soluble free base may precipitate, reducing the concentration of dissolved drug available for absorption.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A3: Several advanced formulation strategies can be employed to overcome the challenges mentioned above:

  • Lipid-Based Formulations (LBFs): These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract. This keeps the drug in a dissolved state, potentially enhancing absorption and bypassing first-pass metabolism through lymphatic uptake.[5][6][7][8][9]

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles or solid lipid nanoparticles (SLNs) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal mucosa.[2]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can improve the stability and absorption of the encapsulated drug.

  • Permeation Enhancers: The co-administration of certain excipients can reversibly alter the integrity of the intestinal epithelium, allowing for increased drug permeation.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of AMT After Oral Administration

Potential Cause Troubleshooting Suggestion Rationale
Poor aqueous solubility and dissolution rate of the free base. Formulate this compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS).SEDDS can maintain the drug in a solubilized state within the GI tract, preventing precipitation and increasing the concentration gradient for absorption.[6][7]
Low membrane permeability. Incorporate permeation-enhancing excipients into the formulation, such as medium-chain glycerides or non-ionic surfactants (e.g., Tween 80, Labrasol®).These excipients can fluidize the cell membrane or open tight junctions between epithelial cells, facilitating drug transport.[10]
Extensive first-pass metabolism. Consider a formulation that promotes lymphatic uptake, such as a long-chain triglyceride-based lipid formulation.The lymphatic system bypasses the portal circulation to the liver, thereby reducing first-pass metabolism.[9]
Rapid gastrointestinal transit time. Use mucoadhesive polymers (e.g., chitosan, carbopol) in the formulation.These polymers can increase the residence time of the dosage form at the site of absorption, allowing more time for the drug to be absorbed.

Issue 2: Difficulty in Preparing a Stable and Homogeneous Dosing Solution

Potential Cause Troubleshooting Suggestion Rationale
This compound has limited solubility in common aqueous vehicles. Use a co-solvent system, such as a mixture of water, ethanol, and propylene glycol or polyethylene glycol (PEG) 400.Co-solvents can increase the solubility of the drug by reducing the polarity of the vehicle. A study on tryptamide used a polyethyleneglycol 400-ethanol-physiological salt solution (4:1:5) to dissolve the compound for administration in rats.[11]
The drug precipitates out of solution over time. Prepare the dosing solution fresh before each experiment. If storage is necessary, store at a controlled temperature and check for precipitation before use.Changes in temperature can affect solubility.
The formulation is physically unstable (e.g., emulsion cracking). Optimize the ratio of oil, surfactant, and co-surfactant in lipid-based formulations by constructing a pseudo-ternary phase diagram.This will help identify the optimal formulation composition that forms a stable microemulsion upon dilution with aqueous media.

Quantitative Data on Bioavailability Enhancement

While specific data for this compound is limited in the public domain, the following table illustrates the potential for bioavailability enhancement using advanced formulation strategies for a model poorly water-soluble drug.

Table 1: Pharmacokinetic Parameters of a Model Hydrophobic Drug in Different Formulations Following Oral Administration in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Control Suspension 150 ± 354.0 ± 1.01200 ± 250100
Micronized Drug 250 ± 503.0 ± 0.52100 ± 400175
Spray-Dried Nanoparticles with Surfactant 600 ± 1201.5 ± 0.54800 ± 900400
Lipid-Based Formulation (SEDDS) 850 ± 1501.0 ± 0.57200 ± 1300600

Data presented here is hypothetical and for illustrative purposes to demonstrate the potential impact of different formulation strategies on the bioavailability of a poorly soluble drug. Actual results for this compound may vary. A study on a model hydrophobic drug showed that spray-dried particles with a surfactant had a significantly higher bioavailability (6.9%) compared to the control (3.9%).[12] Another study on the anti-cancer agent SR13668 demonstrated a dramatic improvement in oral bioavailability in rats when formulated with PEG400 and Labrasol.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

  • Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.

  • Method (Hot Homogenization Technique):

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • Separately, heat the aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

    • Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Preparation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Materials: this compound, an oil phase (e.g., oleic acid, Capryol 90), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant/co-solvent (e.g., Transcutol P, PEG 400).

  • Method:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Select the components that show the best solubilizing capacity for the drug.

    • Construct a pseudo-ternary phase diagram by titrating mixtures of the oil, surfactant, and co-surfactant with water to identify the self-emulsifying region.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.

    • Add the this compound to the mixture and stir until it is completely dissolved.

    • Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of a micro- or nanoemulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and stability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study solubility Solubility Screening (Oils, Surfactants, Co-solvents) phase_diagram Pseudo-Ternary Phase Diagram Construction solubility->phase_diagram Select Components formulation_prep Preparation of SEDDS/SLN Formulation phase_diagram->formulation_prep Optimize Ratios characterization In Vitro Characterization (Particle Size, Drug Load) formulation_prep->characterization dosing Oral Administration to Rats (e.g., gavage) characterization->dosing Select Lead Formulation sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_calc signaling_pathway cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation AMT_HCl AMT HCl in Formulation Dissolved_AMT Dissolved AMT in GI Fluid AMT_HCl->Dissolved_AMT Dissolution Enterocytes Intestinal Epithelium (Enterocytes) Dissolved_AMT->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Standard Pathway Lymphatics Lymphatic System Enterocytes->Lymphatics Lipid Uptake Pathway (Bypasses Liver) Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Metabolites & Remaining Drug Lymphatics->Systemic_Circulation

References

Technical Support Center: Synthesis of AMT Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of α-methyltryptamine (AMT) hydrochloride and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing α-methyltryptamine (AMT) and its derivatives?

A1: The most prevalent methods begin with an indole core. Key routes include:

  • Henry Reaction with Indole-3-aldehyde: This involves a condensation reaction between indole-3-aldehyde and nitroethane to form a nitroalkene, which is subsequently reduced to the primary amine, AMT[1].

  • Speeter-Anthony Tryptamine Synthesis: A widely used method that starts with the reaction of a substituted indole with oxalyl chloride. The resulting indole-3-glyoxylyl chloride is converted to an amide, which is then reduced, typically with lithium aluminum hydride (LAH), to yield the target tryptamine[2][3][4].

  • Reaction of Indole with 2-Nitropropene: This direct approach involves the addition of indole to 2-nitropropene, followed by reduction of the nitro group to form AMT[1].

Q2: Why is the indole ring prone to degradation during synthesis, and how can this be prevented?

A2: The indole ring is an electron-rich heterocycle, making it susceptible to oxidation and polymerization, especially under strong acidic conditions or when exposed to air and light[5][6]. The C3 position is particularly reactive towards electrophiles[7][8]. To prevent degradation:

  • Use an Inert Atmosphere: Conduct reactions, particularly those involving sensitive reagents like LAH or organometallics, under a nitrogen or argon atmosphere to prevent oxidation[2].

  • Control Temperature: Many reactions, such as the addition of oxalyl chloride or LAH reductions, are highly exothermic. Maintaining proper temperature control is critical to prevent side reactions and decomposition[2].

  • Avoid Strong Acids: Standard nitrating conditions (H₂SO₄/HNO₃) can cause polymerization. Non-acidic reagents like benzoyl nitrate should be used for electrophilic substitution if necessary[6].

Q3: What is the purpose of converting the final tryptamine product to a hydrochloride salt?

A3: Converting the freebase amine to its hydrochloride salt is a critical step in drug development for several reasons. The salt form generally exhibits improved physicochemical properties compared to the freebase, including:

  • Increased Stability: Salts are often more crystalline and less susceptible to degradation during storage[9].

  • Higher Aqueous Solubility: Improved solubility is crucial for formulation and bioavailability[10].

  • Ease of Handling: The freebase forms of many tryptamines are oils or low-melting-point solids, which are difficult to purify and handle. Crystalline salts are easier to weigh, purify via recrystallization, and formulate into solid dosage forms[9][10].

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of AMT derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown/black or forms a tar-like substance. 1. Oxidation of the indole ring by atmospheric oxygen. 2. Polymerization of indole under acidic conditions. 3. Reaction temperature is too high.1. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar)[2]. 2. Avoid prolonged exposure to strong acids. Use milder conditions or a different synthetic route if possible[6][8]. 3. Maintain strict temperature control, especially during exothermic steps[2].
Low yield of the final product after reduction (e.g., with LAH). 1. Deactivated reducing agent (e.g., LAH exposed to moisture). 2. Incomplete reduction of the intermediate (e.g., amide or nitro group). 3. Formation of a stable β-hydroxy intermediate that does not fully reduce[2].1. Use fresh, high-quality LAH and ensure strictly anhydrous reaction conditions[2]. 2. Increase the reaction time or temperature (reflux). Use a sufficient excess of the reducing agent[2]. 3. Ensure an adequate excess of LAH is used to drive the reaction to completion[2].
Difficulty purifying the final tryptamine freebase. 1. Product is an oil or a low-melting solid. 2. Presence of polar impurities that co-elute during column chromatography. 3. Emulsion formation during acid-base extraction workup.1. Convert the crude freebase directly to its hydrochloride salt, which can then be purified by recrystallization[11]. 2. Consider alternative purification methods such as ion-pair extraction or purification via a different salt (e.g., benzoate)[12][13]. 3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Final hydrochloride salt fails to crystallize or precipitates as an oil. 1. Presence of impurities inhibiting crystal lattice formation. 2. Incorrect solvent system for crystallization. 3. Supersaturation of the product in the solvent.1. Re-purify the freebase before salt formation. Column chromatography or a thorough acid-base extraction can be effective[14]. 2. Experiment with different solvent/anti-solvent systems (e.g., isopropanol/ether, ethanol/hexane). 3. Try seeding the solution with a small crystal of the product or scratching the inside of the flask to induce crystallization.
Loss of HCl or product instability observed in the hydrochloride salt. 1. The hydrochloride salt may be thermally unstable, losing HCl at elevated temperatures. 2. The common-ion effect can cause precipitation of the salt at a highly acidic pH[9].1. Dry the salt under vacuum at a moderate temperature (e.g., < 60°C)[11]. 2. During workup and storage, maintain a suitable pH to ensure the stability of the salt form.

Section 3: Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps
Synthetic Route Step Product Reported Yield Reference
From Indole-3-aldehydeHenry Reaction & Reduction1-(Indol-3-yl)-2-nitropropene50%[1]
Speeter-AnthonyAmidation5-Benzyloxy-3-indole-N,N-dibenzylglyoxylamide91%[4]
Speeter-AnthonyLAH Reduction5-Benzyloxy-3-(2-dibenzylaminoethyl)-indole HCl92%[4]
From Indole + 2-NitropropeneCondensation1-(Indol-3-yl)-2-nitropropane94% (crude liquid)[1]

Note: Yields are highly dependent on substrate, scale, and specific reaction conditions. This table is for comparative purposes only.

Section 4: Experimental Protocols

Protocol: Synthesis of AMT via Henry Reaction of Indole-3-aldehyde and Nitroethane

This protocol is adapted from established chemical principles for the Henry reaction followed by reduction[1].

Step 1: Synthesis of 1-(1H-indol-3-yl)-2-nitroprop-1-ene

  • Reagents & Setup: To a solution of indole-3-aldehyde (1.0 eq) in glacial acetic acid, add nitroethane (7.0 eq) and anhydrous ammonium acetate (1.5 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) under a nitrogen atmosphere for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Workup: After completion, allow the dark reaction mixture to cool to room temperature. Slowly add water to the mixture while stirring. A yellow-orange solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold solution of dilute ethanol.

  • Purification: The crude product can be recrystallized from ethanol or a similar solvent system to yield the purified nitropropene derivative[1].

Step 2: Reduction of 1-(1H-indol-3-yl)-2-nitroprop-1-ene to α-Methyltryptamine (AMT)

  • Reagents & Setup: Prepare a stirred suspension of lithium aluminum hydride (LAH) (4.0-5.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve the nitropropene derivative from Step 1 in anhydrous THF. Add this solution dropwise to the stirred LAH suspension, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LAH used. A granular precipitate should form.

  • Isolation of Freebase: Stir the mixture for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain crude AMT freebase, often as an oil or waxy solid.

Step 3: Formation of AMT Hydrochloride

  • Procedure: Dissolve the crude AMT freebase in a minimal amount of a suitable solvent, such as isopropanol or anhydrous diethyl ether.

  • Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol/ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation & Purification: Collect the crystalline solid by vacuum filtration. Wash the crystals with cold, anhydrous diethyl ether and dry under vacuum at a moderate temperature (<60°C). The salt can be further purified by recrystallization.

Section 5: Mandatory Visualizations

Diagram 1: General Synthetic Workflow

G Start Indole Starting Material Step1 Step 1: Side Chain Introduction (e.g., Henry Reaction / Speeter-Anthony) Start->Step1 Intermediate Key Intermediate (Nitroalkene / Glyoxylamide) Step1->Intermediate Step2 Step 2: Reduction to Amine (e.g., LAH, Catalytic Hydrogenation) Intermediate->Step2 Workup Step 3: Reaction Workup & Crude Product Isolation Step2->Workup Crude Crude AMT Freebase Workup->Crude Purify Step 4: Purification (Chromatography / Extraction) Crude->Purify PureBase Purified AMT Freebase Purify->PureBase Salt Step 5: Salt Formation (Addition of HCl) PureBase->Salt Final Final Product: This compound (Crystalline Solid) Salt->Final

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Problem Problem: Low Final Yield of AMT HCl Cause1 Cause: Incomplete Reaction Problem->Cause1 Check TLC of crude mixture Cause2 Cause: Side Reactions / Degradation Problem->Cause2 Observe dark color / tar Cause3 Cause: Loss During Workup / Purification Problem->Cause3 Analyze aqueous/organic layers Sol1a Solution: - Use fresh/active reagents (e.g., LAH) - Increase reaction time/temperature - Use sufficient reagent excess Cause1->Sol1a Sol2a Solution: - Run under inert atmosphere (N₂/Ar) - Ensure strict temperature control - Use purified starting materials Cause2->Sol2a Sol3a Solution: - Optimize extraction pH - Use brine to break emulsions - Convert to salt before final purification Cause3->Sol3a

Caption: Decision tree for troubleshooting low product yield.

Diagram 3: Simplified Mechanism of Action for AMT

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Serotonin Serotonin (5-HT) Serotonin->MAO Metabolized by Receptor 5-HT₂A Receptor (GPCR) Effect Downstream Signaling (Psychoactive Effects) Receptor->Effect Activates AMT α-Methyltryptamine (AMT) AMT->MAO Inhibits AMT->Receptor Agonist Binding

References

Technical Support Center: Minimizing Off-Target Effects of AMT Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of α-Methyltryptamine (AMT) hydrochloride in experimental settings. The focus is to understand and mitigate its off-target effects to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AMT hydrochloride?

A1: this compound, or α-Methyltryptamine hydrochloride, is a tryptamine derivative with a multi-modal mechanism of action.[1] Its primary on-target effects are mediated through three main pathways:

  • Serotonin Receptor Agonism: It acts as a non-selective agonist at various serotonin (5-HT) receptor subtypes.[1][2]

  • Monoamine Releasing Agent: It promotes the release of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine.[1]

  • Monoamine Oxidase (MAO) Inhibition: It acts as a reversible inhibitor of monoamine oxidase, particularly MAO-A, the enzyme responsible for the degradation of monoamine neurotransmitters.[1]

Q2: What are the major off-target effects of this compound to be aware of in my experiments?

A2: The primary off-target effects stem from its non-selectivity. Key considerations include:

  • Broad Serotonin Receptor Activation: While agonism at certain 5-HT receptors may be the intended effect, its activity across multiple 5-HT subtypes can lead to a complex and sometimes confounding physiological response.

  • Interaction with other Neurotransmitter Systems: Beyond serotonin, its ability to release norepinephrine and dopamine can activate adrenergic and dopaminergic signaling pathways, which may be unintended in your experimental model.[1]

  • MAO Inhibition: Inhibition of MAO can lead to a general increase in the levels of monoamine neurotransmitters, which can have widespread effects on cellular function and signaling, independent of direct receptor agonism.

Q3: What is a recommended starting concentration for in vitro experiments with this compound?

A3: A starting concentration should be determined based on its known affinity for its targets and the specific goals of your experiment. A dose-response curve is highly recommended. Based on its receptor binding affinities and MAO inhibition constants (see tables below), a starting range of 10 nM to 1 µM is often a reasonable starting point for cell-based assays. Always include a vehicle control and a positive control if applicable.

Q4: How can I control for the off-target effects of this compound in my experiments?

A4: Several strategies can be employed:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of AMT that elicits your desired on-target effect through careful dose-response studies.

  • Employ Specific Antagonists: To confirm that an observed effect is mediated by a specific receptor, pre-treat your cells or tissue with a selective antagonist for that receptor before adding AMT.

  • Use Structurally Unrelated Agonists: To confirm that the observed phenotype is due to the activation of a specific pathway and not an artifact of the AMT molecule itself, use a structurally different agonist for the same target and see if it recapitulates the effect.

  • Knockdown or Knockout Models: If your experimental system allows, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. The effect of AMT should be diminished or absent in these models.

  • Control for MAO Inhibition: If your primary interest is in the receptor-mediated effects of AMT, you can use a more selective MAO inhibitor as a control to distinguish its effects from those of AMT's receptor agonism.

Q5: How should I prepare and store this compound solutions?

A5: this compound is typically a crystalline solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your assay buffer or cell culture medium immediately before use.

Troubleshooting Guides

Problem: High levels of cytotoxicity observed at expected effective concentrations.
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control.
Excessive On-Target Activation The cell line may be highly sensitive to the activation of the target pathway. Reduce the concentration of this compound and perform a more detailed dose-response curve to find a non-toxic effective concentration.
Off-Target Toxicity AMT may be interacting with an unintended target that is critical for cell survival in your specific cell line. Consider performing a broader off-target screening assay (e.g., a kinase panel or a receptor binding panel) to identify potential off-target interactions.
MAO Inhibition-Induced Toxicity The inhibition of MAO could be leading to an accumulation of monoamines that is toxic to the cells. Co-incubate with an appropriate receptor antagonist to see if the toxicity can be rescued.
Compound Instability/Degradation Ensure the compound is properly stored and that the working solution is freshly prepared. Degradation products may be more toxic.
Problem: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Steps
Inconsistent Compound Concentration Verify the accuracy of your stock solution concentration and ensure proper mixing of working solutions. Use calibrated pipettes.
Cell Culture Variability Ensure consistent cell passage number, confluency, and health. Mycoplasma contamination can also lead to inconsistent results.
Assay Conditions Standardize all incubation times, temperatures, and reagent concentrations. Ensure that the assay is being performed in the linear range.
Compound Adsorption AMT may adsorb to plasticware. Consider using low-adhesion plates or pre-treating plates with a blocking agent like BSA.

Quantitative Data

Table 1: Receptor and Transporter Binding Affinities (Ki) of α-Methyltryptamine

TargetSpeciesKi (nM)On-Target/Off-Target
Serotonin Transporter (SERT) HumanHigh AffinityOn-Target
5-HT1A Receptor Rat40-150On-Target
5-HT1B Receptor Rat40-150On-Target
5-HT1D Receptor Rat40-150On-Target
5-HT2A Receptor HumanHigh AffinityOn-Target
5-HT2C Receptor HumanModerate AffinityOn-Target
Norepinephrine Transporter (NET) HumanModerate AffinityOff-Target
Dopamine Transporter (DAT) HumanLower AffinityOff-Target
α2-Adrenergic Receptors Not SpecifiedHigh AffinityOff-Target

Note: "High Affinity" is stated in literature where specific Ki values are not provided. This table is a summary of available data and may not be exhaustive.

Table 2: Monoamine Oxidase (MAO) Inhibition by α-Methyltryptamine

EnzymeSpeciesIC50 (µM)
MAO-A Human0.8 - 5.7
MAO-B Human>100

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Unlabeled competitor for non-specific binding determination.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the radiolabeled ligand at a concentration close to its Kd.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

    • Total Binding: Add assay buffer, membrane preparation, and radiolabeled ligand.

    • Non-specific Binding: Add unlabeled competitor, membrane preparation, and radiolabeled ligand.

    • Competition: Add the corresponding dilution of this compound, membrane preparation, and radiolabeled ligand.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: MAO-Glo™ Assay for MAO Inhibition

This protocol is based on the Promega MAO-Glo™ Assay kit for measuring MAO-A and MAO-B activity.

Materials:

  • MAO-Glo™ Assay Kit (Promega).

  • Recombinant human MAO-A or MAO-B enzyme.

  • This compound.

  • 96-well white opaque plates.

  • Luminometer.

Methodology:

  • Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's instructions. Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the MAO-Glo™ substrate and the appropriate concentration of this compound or vehicle control.

  • Initiate Reaction: Add the MAO-A or MAO-B enzyme to each well to start the reaction. Include a no-enzyme control for background measurement.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

  • Incubation: Incubate at room temperature for 20 minutes to stabilize the signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Plot the percent inhibition of MAO activity versus the log concentration of this compound to determine the IC₅₀ value.

Visualizations

cluster_on_target On-Target Effects cluster_off_target Off-Target Effects AMT This compound SERT SERT AMT->SERT Inhibits Reuptake HTR1A 5-HT1A Receptor AMT->HTR1A Agonist HTR2A 5-HT2A Receptor AMT->HTR2A Agonist MAO_A MAO-A AMT->MAO_A Inhibitor NET NET AMT->NET Inhibits Reuptake DAT DAT AMT->DAT Inhibits Reuptake ADR Adrenergic Receptors AMT->ADR Agonist Serotonin_Release ↑ Serotonin Release SERT->Serotonin_Release Serotonin_Signaling ↑ Serotonin Signaling HTR1A->Serotonin_Signaling HTR2A->Serotonin_Signaling Serotonin_Degradation ↓ Serotonin Degradation MAO_A->Serotonin_Degradation NE_Release ↑ NE Release NET->NE_Release DA_Release ↑ DA Release DAT->DA_Release Adrenergic_Signaling Adrenergic Signaling ADR->Adrenergic_Signaling

Caption: On- and off-target signaling pathways of this compound.

cluster_controls 3. Implement Controls start Start: Design Experiment dose_response 1. Perform Dose-Response Curve for On-Target Effect start->dose_response select_conc 2. Select Lowest Effective Concentration dose_response->select_conc antagonist a. Specific Antagonist Pre-treatment select_conc->antagonist unrelated_agonist b. Structurally Unrelated Agonist select_conc->unrelated_agonist knockdown c. Target Knockdown/ Knockout select_conc->knockdown run_experiment 4. Run Main Experiment with Controls antagonist->run_experiment unrelated_agonist->run_experiment knockdown->run_experiment analyze 5. Analyze Data run_experiment->analyze end End: Confirmed On-Target Effect analyze->end

Caption: Experimental workflow for minimizing off-target effects.

start Problem: Unexpected Cytotoxicity check_solvent Is Solvent Control (e.g., DMSO) Toxic? start->check_solvent reduce_solvent Reduce Solvent Concentration check_solvent->reduce_solvent Yes check_dose Is Cytotoxicity Dose-Dependent? check_solvent->check_dose No solvent_toxic Yes not_solvent_toxic No on_target_or_off_target Potential On-Target or Off-Target Toxicity check_dose->on_target_or_off_target Yes check_contamination Check for Cell Contamination check_dose->check_contamination No dose_dependent Yes use_antagonist Use Specific Antagonist to Rescue Phenotype on_target_or_off_target->use_antagonist not_dose_dependent No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

stability testing of AMT hydrochloride under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of AMT (Amitriptyline) hydrochloride under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for AMT hydrochloride?

A1: this compound is susceptible to several degradation pathways, including:

  • Oxidation: This is a major degradation route for tricyclic antidepressants like amitriptyline.[1] It can be catalyzed by light, metal ions, and other reactive oxygen species.[1] The presence of metal ion contaminants, potentially leaching from containers, can accelerate oxidative degradation.[1][2]

  • Hydrolysis: This pathway is highly dependent on the pH of the medium.[1] While ester hydrolysis is more pronounced in acidic conditions, amide hydrolysis is favored under alkaline conditions.[1]

  • Photodegradation: Exposure to UV and visible light can initiate photochemical reactions, leading to the degradation of the drug substance.[1]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the stability of this compound, it is recommended to store it in a well-closed container, protected from light and moisture.[3][4] The ideal storage temperature is typically controlled room temperature, between 15°C to 30°C (59°F to 86°F).[4] It is crucial to avoid exposure to high humidity and extreme temperatures, as these can accelerate degradation.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of an aqueous solution significantly influences the stability of this compound.[1] Hydrolytic degradation is pH-dependent, and understanding the reactivity of the drug's functional groups at different pH levels is critical for formulating stable solutions.[1] Forced degradation studies often involve stressing the drug substance with acidic and basic solutions to evaluate its susceptibility to hydrolysis across a pH range.[5][6]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and preferred method because it can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[5][6][7] The use of a C18 column with a mobile phase consisting of a phosphate buffer and methanol has been shown to be effective.[5][6] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structure of the degradation products.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpected degradation of this compound solid. - Improper storage conditions (exposure to light, high temperature, or humidity).- Contamination of the sample.- Verify storage conditions are as recommended (cool, dry, dark place).- Ensure the container is tightly sealed.[8]- Review handling procedures to prevent cross-contamination.
Rapid degradation of this compound in solution. - Presence of metal ion contaminants.- Exposure to light.- Incorrect pH of the solution.- Use of inappropriate solvents or excipients.- Use high-purity water and reagents.- Consider the use of a chelating agent like EDTA to sequester metal ions.[1][2][9]- Protect the solution from light by using amber-colored vials or by working in a dark environment.[9]- Buffer the solution to a pH where this compound is most stable.- Conduct compatibility studies with all excipients.
Inconsistent results in stability studies. - Non-validated analytical method.- Variability in storage conditions.- Issues with sample preparation.- Ensure the analytical method is properly validated and demonstrated to be stability-indicating.[7]- Calibrate and monitor stability chambers to maintain consistent temperature and humidity.- Standardize all sample preparation procedures.
Appearance of unknown peaks in the chromatogram. - Formation of new degradation products.- Contamination from glassware, solvents, or the HPLC system.- Perform forced degradation studies to identify potential degradation products.[10]- Use LC-MS to elucidate the structure of the unknown peaks.- Thoroughly clean all equipment and use high-purity solvents.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionTemperatureDurationObservation
Acid Hydrolysis5 M HCl80°C1 hourDegradation observed[5][6]
Base Hydrolysis5 M NaOH80°C1 hourDegradation observed[5][6]
Neutral HydrolysisWater80°C1 hourDegradation observed[5][6]
Oxidation6% H₂O₂ (v/v)25°C1 hourDegradation observed[5][6]
Thermal DegradationDry Heat105°C24 hoursDegradation observed[5][6]
PhotodegradationUV-Vis LightAmbient4 daysDegradation observed[5][6]

Table 2: Stability of this compound Solution

FormulationStorage TemperatureDurationDegradation (%)Reference
Buffered Aqueous Solution80°C90 days1.3[1]
Oral Liquid with Edetate DisodiumRoom Temperature37 daysStable[9]
Oral Liquid without Edetate DisodiumRoom Temperature21 daysBorderline Stability[9]
Aqueous Solution (protected from light)Room Temperature8 weeksStable[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specific concentration.

  • Acid Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 5 M hydrochloric acid.

    • Heat the mixture at 80°C for 1 hour in a water bath.[5][6]

    • Cool the solution to room temperature and neutralize it with an appropriate amount of 5 M sodium hydroxide.

    • Dilute the solution to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 5 M sodium hydroxide.

    • Heat the mixture at 80°C for 1 hour in a water bath.[5][6]

    • Cool the solution to room temperature and neutralize it with an appropriate amount of 5 M hydrochloric acid.

    • Dilute the solution to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and add an equal volume of 6% hydrogen peroxide.

    • Keep the solution at room temperature (25°C) for 1 hour.[5][6]

    • Dilute the solution to a final concentration suitable for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a hot air oven maintained at 105°C for 24 hours.[5][6]

    • After the specified time, remove the sample, allow it to cool, and prepare a solution of a known concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV-Vis light for 4 days.[5][6] A photostability chamber can be used for this purpose.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples.

  • Analysis: Analyze all the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method suitable for the analysis of this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 7.5) and methanol in an isocratic elution mode.[5][6] The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A suitable UV wavelength for detecting both this compound and its degradation products (e.g., 254 nm).

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the standard solution, control sample, and stressed samples.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples with that of the control sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare AMT HCl Stock Solution acid Acid Hydrolysis (5M HCl, 80°C) stock->acid base Base Hydrolysis (5M NaOH, 80°C) stock->base oxid Oxidation (6% H2O2, 25°C) stock->oxid thermal Thermal (105°C, 24h) stock->thermal photo Photodegradation (UV-Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Forced degradation experimental workflow for this compound.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Degradation Products amt This compound oxidation Oxidation (Light, Metal Ions) amt->oxidation hydrolysis Hydrolysis (Acid/Base) amt->hydrolysis photolysis Photolysis (UV/Vis Light) amt->photolysis oxid_prod Oxidative Degradants oxidation->oxid_prod hydro_prod Hydrolytic Degradants hydrolysis->hydro_prod photo_prod Photolytic Degradants photolysis->photo_prod

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Overcoming Resistance to Amantadine Hydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Amantadine Hydrochloride (AMT HCl) in cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Amantadine Hydrochloride in cancer cell lines?

Amantadine Hydrochloride exhibits anti-cancer properties primarily by inducing apoptosis and causing cell cycle arrest.[1][2][3] It leads to an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2) and activation of caspases, key players in programmed cell death.[1][3] Furthermore, it halts the cell cycle at the G0/G1 phase by downregulating cyclin D1 and upregulating the cell cycle inhibitor p21.[1]

Q2: My cancer cell line is showing reduced sensitivity to Amantadine Hydrochloride. What are the potential reasons?

While specific mechanisms of acquired resistance to amantadine in cancer cells are still under investigation, resistance to anti-cancer drugs, in general, can arise from several factors. These may include:

  • Increased drug efflux: Cancer cells may overexpress efflux pumps (like P-glycoprotein) that actively remove the drug from the cell, lowering its intracellular concentration.

  • Alterations in drug targets: Mutations or changes in the expression of amantadine's targets, such as the NMDA receptor or the sigma-1 receptor, could reduce its efficacy.

  • Activation of pro-survival pathways: Cells might upregulate alternative signaling pathways to bypass the apoptotic signals induced by amantadine.

  • Changes in autophagy: Amantadine has been shown to induce autophagy, which can sometimes play a protective role in cancer cells, contributing to chemoresistance.[1][4]

Q3: How can I overcome resistance to Amantadine Hydrochloride in my cell line?

A promising strategy to combat resistance is through combination therapy.[2] Studies have shown that combining amantadine with conventional chemotherapeutic agents can result in additive or synergistic effects, enhancing cell death in resistant cells.[2] For instance, co-administration of amantadine with cisplatin or mitoxantrone has been shown to augment apoptosis in melanoma cell lines.[2]

Q4: What are the typical effective concentrations of Amantadine Hydrochloride for in vitro studies?

The effective concentration of amantadine can vary significantly between cell lines. It is crucial to perform a dose-response experiment (e.g., using an MTT or CCK-8 assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Published studies have reported IC50 values ranging from approximately 265.7 to 467.2 µM in melanoma cell lines.[5]

Troubleshooting Guide

Issue 1: Sub-optimal or no observed effect of Amantadine Hydrochloride on cell viability.
Possible Cause Suggested Solution
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broad range of concentrations based on literature values.
Cell Line Resistance Consider inherent resistance. Test the effect of amantadine on a known sensitive cell line as a positive control. If acquired resistance is suspected, consider combination therapy (see FAQ Q3).
Drug Instability Prepare fresh stock solutions of Amantadine Hydrochloride and store them properly according to the manufacturer's instructions.
Experimental Error Ensure accurate cell seeding density and proper handling during the assay. Include appropriate vehicle controls.
Issue 2: Inconsistent results in apoptosis or cell cycle assays.
Possible Cause Suggested Solution
Sub-optimal Staining Optimize antibody/dye concentrations and incubation times for Annexin V/PI or Propidium Iodide staining.
Cell Clumping Ensure single-cell suspension before analysis by gentle pipetting or filtering. Cell clumps can lead to inaccurate flow cytometry readings.
Incorrect Gating Set up proper controls (unstained, single-stained) to define gates accurately during flow cytometry analysis.
Timing of Assay The timing of analysis after treatment is critical. Perform a time-course experiment to identify the optimal time point to observe apoptosis or cell cycle arrest.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of Amantadine Hydrochloride on various cancer cell lines.

Table 1: IC50 Values of Amantadine Hydrochloride in Melanoma Cell Lines

Cell LineTypeIC50 (µg/mL)IC50 (µM)
FM55PPrimary Melanoma40.18265.7
A375Primary MelanomaNot explicitly statedNot explicitly stated
FM55M2Metastatic MelanomaNot explicitly statedNot explicitly stated
SK-MEL28Metastatic Melanoma70.68467.2
Data extracted from a study on human melanoma cell lines after 72 hours of treatment.[5]

Table 2: Effect of Amantadine Hydrochloride in Combination with Mitoxantrone (MTO) in Melanoma Cell Lines

Cell LineInteraction Type
FM55M2Synergistic
A375Additive
FM55PAdditive
SK-MEL28Additive
Interaction determined by isobolographic analysis for a 1:1 ratio of Amantadine and MTO.[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of Amantadine Hydrochloride on cell lines.

Materials:

  • Amantadine Hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of Amantadine Hydrochloride. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • PBS

Procedure:

  • Induce apoptosis in your target cells by treating them with Amantadine Hydrochloride for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Treat cells with Amantadine Hydrochloride for the desired duration.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot for Apoptosis and Cell Cycle Markers

This protocol is for detecting changes in the expression of key proteins like Bax, Bcl-2, Cyclin D1, and p21.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-Cyclin D1, anti-p21, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

The following diagrams illustrate key pathways and workflows related to Amantadine Hydrochloride's action and analysis.

amantadine_signaling_pathway cluster_receptors Amantadine Targets cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction NMDA_Receptor NMDA Receptor Sigma1_Receptor Sigma-1 Receptor CyclinD1 Cyclin D1 G1_S_Arrest G1/S Phase Arrest CyclinD1->G1_S_Arrest p21 p21 p21->G1_S_Arrest Bax Bax Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Bax->Bax_Bcl2_Ratio Bcl2 Bcl-2 Bcl2->Bax_Bcl2_Ratio Caspase_Activation Caspase Activation Bax_Bcl2_Ratio->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Amantadine Amantadine Amantadine->NMDA_Receptor Antagonist Amantadine->Sigma1_Receptor Ligand Amantadine->CyclinD1 Inhibits Amantadine->p21 Induces Amantadine->Bax Increases Amantadine->Bcl2 Decreases experimental_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis Seed_Cells Seed Cells in Plate/Flask Treat_AMT Treat with Amantadine HCl (Dose-Response / Time-Course) Seed_Cells->Treat_AMT Incubate Incubate (24-72h) Treat_AMT->Incubate MTT_Assay MTT Assay (Cell Viability) Incubate->MTT_Assay Flow_Cytometry Flow Cytometry Incubate->Flow_Cytometry Western_Blot Western Blot Incubate->Western_Blot Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle) Flow_Cytometry->Cell_Cycle_Assay Protein_Expression Analyze Protein Expression (Bax, Bcl-2, Cyclin D1, p21) Western_Blot->Protein_Expression troubleshooting_logic Start Start: Reduced AMT Sensitivity Check_Dosage Is dosage optimized? Start->Check_Dosage Perform_Dose_Response Perform Dose-Response (MTT/CCK-8) Check_Dosage->Perform_Dose_Response No Check_Controls Are controls working? Check_Dosage->Check_Controls Yes Perform_Dose_Response->Check_Controls Test_Sensitive_Line Use a known sensitive cell line as positive control Check_Controls->Test_Sensitive_Line No Suspect_Resistance Inherent or Acquired Resistance Suspected Check_Controls->Suspect_Resistance Yes Test_Sensitive_Line->Suspect_Resistance Combination_Therapy Consider Combination Therapy (e.g., with Cisplatin/MTO) Suspect_Resistance->Combination_Therapy Investigate_Mechanisms Investigate Potential Resistance Mechanisms (Efflux Pumps, Autophagy) Suspect_Resistance->Investigate_Mechanisms

References

Validation & Comparative

A Comparative Guide to Selective iNOS Inhibitors: AMT Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inducible nitric oxide synthase (iNOS) has emerged as a critical therapeutic target in a spectrum of inflammatory diseases, neurodegenerative disorders, and certain cancers. The overproduction of nitric oxide (NO) by iNOS contributes to cellular damage and pathophysiology. Consequently, the development of potent and selective iNOS inhibitors is a key focus of pharmacological research. This guide provides an objective comparison of AMT hydrochloride against other well-established selective iNOS inhibitors, namely 1400W, L-NIL, and aminoguanidine, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of Selective iNOS Inhibitors

The efficacy and selectivity of iNOS inhibitors are paramount for their utility as research tools and potential therapeutic agents. The following table summarizes the key quantitative data for this compound and its alternatives.

InhibitorTargetIC50 / KiSelectivity vs. nNOSSelectivity vs. eNOS
This compound iNOSKi: 4.2 nM[1]~30-fold[2][3]~40-fold[2][3]
nNOSIC50: 34 nM[4]--
eNOSIC50: 150 nM[4]--
1400W iNOSKd: ≤ 7 nM[5][6]~285-fold (vs. nNOS Ki of 2 µM)[5][7]~7142-fold (vs. eNOS Ki of 50 µM)[5][7]
nNOSKi: 2 µM[5][7]--
eNOSKi: 50 µM[5][7]--
L-NIL iNOS (mouse)IC50: 3.3 µM[8][9]28-fold (vs. rat brain cNOS)[8][9]-
nNOS (rat brain)IC50: 92 µM[9]--
Aminoguanidine iNOSIC50: 2.1 µM[10]38-fold (vs. rat nNOS)[10]8-fold (vs. bovine eNOS)[10]

Note: IC50 and Ki values can vary depending on the experimental conditions, enzyme source, and assay method. The selectivity is calculated based on the ratio of potencies against different NOS isoforms.

iNOS Signaling Pathways and Inhibition

The expression of iNOS is tightly regulated by a complex network of signaling pathways, primarily triggered by pro-inflammatory stimuli. Understanding these pathways is crucial for contextualizing the action of iNOS inhibitors.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation STAT1 STAT1 JAK->STAT1 P STAT1_nuc STAT1 STAT1->STAT1_nuc translocation iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO L_Citrulline L-Citrulline iNOS_protein->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates STAT1_nuc->iNOS_gene activates iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_mRNA->iNOS_protein translation AMT AMT AMT->iNOS_protein inhibits W1400 1400W W1400->iNOS_protein inhibits LNIL L-NIL LNIL->iNOS_protein inhibits AG Aminoguanidine AG->iNOS_protein inhibits Griess_Assay_Workflow A 1. Cell Seeding Seed macrophages (e.g., RAW 264.7) in a 96-well plate. B 2. Pre-treatment Incubate cells with varying concentrations of iNOS inhibitors (e.g., AMT) for 1 hour. A->B C 3. Stimulation Induce iNOS expression by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL). B->C D 4. Incubation Incubate for 24 hours at 37°C. C->D E 5. Supernatant Collection Collect the cell culture supernatant. D->E F 6. Griess Reaction Mix supernatant with Griess Reagent (A and B) and incubate for 10-15 minutes at room temperature. E->F G 7. Measurement Measure absorbance at 540 nm using a microplate reader. F->G H 8. Analysis Calculate nitrite concentration using a sodium nitrite standard curve and determine IC50 values. G->H

References

AMT Hydrochloride: A Comparative Analysis of its Selectivity for Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of nitric oxide synthase (NOS) isoforms is a critical aspect of therapeutic design. This guide provides an objective comparison of AMT hydrochloride's (2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride) selectivity for the inducible NOS (iNOS) isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms, supported by experimental data and detailed protocols.

This compound has emerged as a potent and selective inhibitor of iNOS, an enzyme implicated in various inflammatory and pathophysiological processes. Its ability to preferentially target iNOS over the constitutively expressed eNOS and nNOS isoforms is crucial for minimizing off-target effects and enhancing its therapeutic potential.

Quantitative Comparison of Inhibitory Potency

The selectivity of this compound is demonstrated by its significantly lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for iNOS compared to eNOS and nNOS. The following table summarizes the quantitative data from seminal studies.

Nitric Oxide Synthase IsoformInhibitorKi (nM)IC50 (nM)Selectivity Ratio (iNOS vs. other isoforms)
iNOS (murine) This compound4.23.6[1]-
nNOS (rat) This compound~126 (estimated)~108 (estimated)~30-fold vs. nNOS[1]
eNOS (bovine) This compound~168 (estimated)~144 (estimated)~40-fold vs. eNOS[1]

Estimated values for nNOS and eNOS are calculated based on the reported selectivity ratios.

Experimental Protocols

The determination of the inhibitory potency and selectivity of this compound involves specific biochemical assays. The following is a detailed methodology adapted from the foundational study by Nakane et al., 1995.

Preparation of NOS Isoforms
  • iNOS: Partially purified from the supernatant of cultured J774 mouse macrophages stimulated with lipopolysaccharide and interferon-γ.

  • nNOS: Partially purified from rat brain homogenate.

  • eNOS: Partially purified from bovine aortic endothelial cell homogenate.

Nitric Oxide Synthase Activity Assay

The activity of the NOS isoforms is determined by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

  • Reaction Mixture Preparation: A master mix is prepared containing the following components in a suitable buffer (e.g., HEPES buffer, pH 7.4):

    • L-[³H]arginine (as substrate)

    • NADPH (as a cofactor)

    • Calmodulin (for activation of nNOS and eNOS)

    • Tetrahydrobiopterin (a critical cofactor for NOS activity)

    • Ca²⁺ (for activation of nNOS and eNOS)

  • Inhibition Assay:

    • Varying concentrations of this compound are pre-incubated with the partially purified NOS enzyme preparations (iNOS, nNOS, or eNOS) for a defined period at a specific temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the reaction mixture.

    • The reaction is allowed to proceed for a set time (e.g., 15-30 minutes).

  • Termination and Separation:

    • The reaction is stopped by the addition of a stop buffer (e.g., containing EDTA to chelate Ca²⁺).

    • The reaction mixture is then applied to a cation-exchange resin column (e.g., Dowex AG 50W-X8).

    • The positively charged, unreacted L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline passes through.

  • Quantification:

    • The amount of L-[³H]citrulline in the eluate is quantified using liquid scintillation counting.

    • The enzyme activity is calculated based on the amount of L-[³H]citrulline produced.

  • Data Analysis:

    • The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

Experimental Workflow for Determining NOS Selectivity cluster_prep Enzyme Preparation cluster_assay NOS Activity Assay cluster_analysis Data Analysis iNOS iNOS (from stimulated macrophages) Assay Incubate NOS with L-[3H]arginine, NADPH, cofactors, and varying concentrations of this compound iNOS->Assay nNOS nNOS (from rat brain) nNOS->Assay eNOS eNOS (from bovine aortic endothelial cells) eNOS->Assay Separation Separate L-[3H]citrulline from L-[3H]arginine using cation-exchange chromatography Assay->Separation Quantification Quantify L-[3H]citrulline using liquid scintillation counting Separation->Quantification Plotting Plot % inhibition vs. [this compound] Quantification->Plotting Calculation Calculate IC50 and Ki values Plotting->Calculation

Caption: Workflow for determining the selectivity of this compound for NOS isoforms.

Simplified Signaling Pathways of NOS Isoforms cluster_iNOS iNOS Pathway cluster_nNOS nNOS Pathway cluster_eNOS eNOS Pathway Stimuli_iNOS Inflammatory Stimuli (LPS, Cytokines) iNOS_activation iNOS Expression (Transcriptional Regulation) Stimuli_iNOS->iNOS_activation NO_iNOS High Output NO iNOS_activation->NO_iNOS Pathophysiological Effects\n(e.g., Inflammation, Septic Shock) Pathophysiological Effects (e.g., Inflammation, Septic Shock) NO_iNOS->Pathophysiological Effects\n(e.g., Inflammation, Septic Shock) Stimuli_nNOS Increased Intracellular Ca2+ nNOS_activation Ca2+/Calmodulin Binding to nNOS Stimuli_nNOS->nNOS_activation NO_nNOS Low Output NO nNOS_activation->NO_nNOS Neuronal Signaling\n(e.g., Neurotransmission) Neuronal Signaling (e.g., Neurotransmission) NO_nNOS->Neuronal Signaling\n(e.g., Neurotransmission) Stimuli_eNOS Shear Stress, Agonists (e.g., Acetylcholine) eNOS_activation Ca2+/Calmodulin Binding and Phosphorylation of eNOS Stimuli_eNOS->eNOS_activation NO_eNOS Low Output NO eNOS_activation->NO_eNOS Physiological Effects\n(e.g., Vasodilation) Physiological Effects (e.g., Vasodilation) NO_eNOS->Physiological Effects\n(e.g., Vasodilation)

Caption: Simplified signaling pathways for iNOS, nNOS, and eNOS activation.

References

A Comparative Analysis of AMT Hydrochloride and S-methylisothiourea as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of nitric oxide synthase (NOS), AMT hydrochloride and S-methylisothiourea (SMT). Both compounds are valuable tools in the study of nitric oxide signaling and hold potential as therapeutic agents in conditions characterized by excessive nitric oxide production, such as inflammation and septic shock. This comparison focuses on their biochemical properties, mechanism of action, selectivity, and available in vivo data, presented with supporting experimental context.

Biochemical Properties and Mechanism of Action

Both this compound and S-methylisothiourea function as inhibitors of nitric oxide synthase, the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. Overproduction of NO by the inducible isoform of NOS (iNOS) is a key factor in the pathophysiology of various inflammatory diseases.

S-methylisothiourea (SMT) is a potent, competitive inhibitor of iNOS, acting at the L-arginine binding site.[1][2] Its inhibitory effect can be reversed by an excess of L-arginine.[1] In vitro studies have shown SMT to be 10 to 30 times more potent as an iNOS inhibitor than NG-methyl-L-arginine (L-NMMA), a commonly used NOS inhibitor.[1][3]

This compound (2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride) is a potent, selective, and reversible inhibitor of iNOS.[4] It demonstrates high affinity for the enzyme, with reported Ki values in the low nanomolar range.[5][6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound and S-methylisothiourea against the three main isoforms of nitric oxide synthase: inducible NOS (iNOS), neuronal NOS (nNOS), and endothelial NOS (eNOS). It is important to note that the data presented is compiled from different studies and experimental conditions may vary.

CompoundTarget IsoformPotency (IC50/EC50/Ki)Species/Cell TypeReference
This compound iNOSKi: 4.2 nMMouse Macrophages[5]
nNOSIC50: 34 nMRat[5]
eNOSIC50: 150 nMBovine[5]
S-methylisothiourea iNOSEC50: 2 µMVascular Smooth Muscle Cells[3]
iNOSEC50: 6 µMCultured Macrophages[3]
eNOSEquipotent with L-NMMAIn vitro[1][3]

Disclaimer: The inhibitory values are from different sources and may not be directly comparable due to variations in experimental methodologies.

Selectivity Profile

A key differentiator between these two inhibitors is their selectivity for the different NOS isoforms.

This compound exhibits a high degree of selectivity for iNOS. It is approximately 30 and 40 times more selective for iNOS over nNOS and eNOS, respectively.[4] This high selectivity is a desirable characteristic for therapeutic applications, as inhibition of the constitutive isoforms, eNOS and nNOS, can lead to undesirable side effects such as hypertension and neuronal dysfunction.

S-methylisothiourea is considered a relatively selective inhibitor of iNOS.[2] However, it also demonstrates inhibitory activity against eNOS, being equipotent with L-NMMA in this regard.[1][3] This broader activity profile may be useful in certain research contexts but could be a limitation for therapeutic development where isoform-specific inhibition is required.

In Vivo Efficacy

Both compounds have demonstrated efficacy in various animal models.

S-methylisothiourea has been shown to be beneficial in models of endotoxemia. Intraperitoneal administration of SMT in mice treated with lipopolysaccharide (LPS) attenuated increases in plasma markers of organ damage and improved survival.[1] More recently, SMT was shown to alleviate smoke inhalation-induced acute lung injury in mice by suppressing inflammation and macrophage infiltration.[4]

This compound has been investigated for its potential to improve the outcomes of islet transplantation in a mouse model of diabetes. Co-transplantation of islets with silica gel-entrapped AMT significantly reduced the time to achieve normoglycemia, suggesting that local inhibition of iNOS can protect the graft from inflammatory destruction.[7] In a rat model of sepsis, AMT administered to LPS-treated rats dose-dependently inhibited the increase in plasma nitrite and nitrate concentrations, indicating effective in vivo inhibition of iNOS.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the nitric oxide synthesis pathway and a typical experimental workflow for evaluating NOS inhibitors.

NOS_Pathway cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition cluster_2 Downstream Effects L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Product L-Citrulline L-Citrulline NOS->L-Citrulline By-product sGC Soluble Guanylate Cyclase Nitric Oxide (NO)->sGC Activates Inflammation Inflammation Nitric Oxide (NO)->Inflammation Neurotransmission Neurotransmission Nitric Oxide (NO)->Neurotransmission AMT_HCl This compound AMT_HCl->NOS Inhibits SMT S-methylisothiourea SMT->NOS Inhibits cGMP Cyclic GMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Nitric Oxide Synthesis and Inhibition Pathway.

Experimental_Workflow Start Start Prepare_Reagents Prepare NOS enzyme, L-arginine, cofactors, and test inhibitors Start->Prepare_Reagents Incubation Incubate enzyme with substrate and varying concentrations of inhibitor Prepare_Reagents->Incubation Griess_Assay Perform Griess Assay to measure nitrite concentration Incubation->Griess_Assay Data_Analysis Calculate % inhibition and determine IC50 values Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for NOS Inhibition Assay.

Experimental Protocols

A common method for determining the activity of nitric oxide synthase and the potency of its inhibitors is the Griess assay. This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide.

Protocol: Determination of NOS Inhibitory Activity using the Griess Assay

1. Materials and Reagents:

  • Purified NOS enzyme (e.g., recombinant human iNOS)

  • L-arginine solution (substrate)

  • NADPH solution (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) solution (cofactor)

  • Calmodulin (for constitutive NOS isoforms)

  • Calcium Chloride (for constitutive NOS isoforms)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • This compound and S-methylisothiourea stock solutions

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite standard solutions (for standard curve)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of Reaction Mixtures:

    • In a 96-well plate, prepare reaction mixtures containing the reaction buffer, L-arginine, NADPH, BH4, and (if applicable) calmodulin and CaCl₂.

    • Add varying concentrations of the inhibitor (this compound or S-methylisothiourea) to the appropriate wells. Include a control well with no inhibitor.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified NOS enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Griess Reaction:

    • Following incubation, add Solution A of the Griess reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Solution B of the Griess reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance readings from the sodium nitrite standards.

    • Determine the concentration of nitrite produced in each reaction well from the standard curve.

    • Calculate the percentage of NOS inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

Both this compound and S-methylisothiourea are potent inhibitors of inducible nitric oxide synthase and serve as valuable tools for researchers in the field of nitric oxide biology. The primary distinction between the two lies in their selectivity profile. This compound offers high selectivity for iNOS over the constitutive isoforms, making it a more suitable candidate for therapeutic strategies aimed at selectively targeting pathological NO production while minimizing side effects. S-methylisothiourea, while a potent iNOS inhibitor, also affects eNOS activity, which should be a consideration in experimental design and interpretation of results. The choice between these inhibitors will ultimately depend on the specific research question and the desired level of isoform selectivity.

References

A Comparative Guide to Analytical Methods for Amitriptyline Hydrochloride (AMT) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of Amitriptyline hydrochloride (AMT), a tricyclic antidepressant. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for HPLC, HPTLC, and UV-Visible Spectrophotometric methods, derived from various studies. These parameters are crucial for evaluating the suitability of a method for a specific analytical purpose.

Table 1: Comparison of Linearity and Range

MethodLinearity RangeCorrelation Coefficient (r²)Reference
RP-HPLC 0.25 - 4 µg/mL0.9999[1]
5 - 25 µg/mL-[2]
4 - 14 µg/mL-[3]
HPTLC 67.5 - 472.5 ng/band0.999[4][5]
50 - 600 ng/spot-[1]
UV-Vis Spectrophotometry 0.5 - 2.5 µg/mL0.9949[6]
5 - 25 µg/mL0.997[7][8]
1 - 20 µg/mL0.9981[1]
0.5 - 12.5 µg/mL (Bromothymol Blue)-[9]
0.5 - 10.0 µg/mL (Bromocresol Purple)-[9]

Table 2: Comparison of Sensitivity (LOD & LOQ)

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC 0.0117 µg/mL0.0357 µg/mL[1]
0.59 µg/mL1.79 µg/mL[3]
0.154 mg/mL0.466 mg/mL[10]
HPTLC 9.37 ng/band2.80 ng/band[4][5]
2.48 ng/spot7.51 ng/spot[1]
UV-Vis Spectrophotometry 0.0266 µg/mL0.0806 µg/mL[6]
3.1910 µg/mL9.6697 µg/mL[7][8]
0.33 µg/mL1 µg/mL[1]
0.55 µg/mL (Bromothymol Blue)1.67 µg/mL (Bromothymol Blue)[9]
0.49 µg/mL (Bromocresol Purple)1.49 µg/mL (Bromocresol Purple)[9]

Table 3: Comparison of Accuracy and Precision

MethodAccuracy (% Recovery)Precision (%RSD)Reference
RP-HPLC 100.55 ± 0.62Intraday: 0.65-1.22, Interday: 1.07-1.83[1]
101%0.43[10]
HPTLC -Intraday: 0.38-1.39, Interday: 0.54-1.75[1]
-0.72%[4][5]
UV-Vis Spectrophotometry 98 - 102%-[6]
100.9 ± 0.87Intraday: 1.10-2.86, Interday: 1.49-3.26[1]
86.7% - 91.6%-[7]

Experimental Protocols

Detailed methodologies for the quantification of AMT hydrochloride using UV-Visible Spectrophotometry, HPTLC, and RP-HPLC are provided below. These protocols are based on validated methods reported in the literature.

This method is based on the direct measurement of UV absorbance of AMT in an aqueous medium.[6]

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent/Diluent: Distilled water or a mixture of distilled water and methanol (9:1 v/v).[6][8]

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to achieve concentrations within the linear range (e.g., 0.5–2.5 µg/mL).[6]

  • Sample Preparation: Powder 20 tablets, and take a quantity of powder equivalent to 10 mg of AMT. Dissolve in the diluent, sonicate for 15-20 minutes, and filter. Dilute the filtrate to a suitable concentration within the calibration range.

  • Analysis: Measure the absorbance of the standard and sample solutions against a diluent blank at the wavelength of maximum absorbance (λmax), which is approximately 239-240 nm.[6][7]

  • Quantification: Determine the concentration of AMT in the sample by comparing its absorbance with the calibration curve constructed from the standard solutions.

This method provides a simple and rapid technique for the quantification of AMT in bulk and tablet dosage forms.[4][5]

  • Instrumentation: HPTLC system including a sample applicator (e.g., Camag ATS 4), developing chamber, and a TLC scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[1][4][5]

  • Mobile Phase: A mixture of Toluene: Methanol: Acetone: Ammonia (5:3:2:0.2 v/v/v/v).[4][5]

  • Standard Stock Solution Preparation: Prepare a standard stock solution of this compound in methanol at a concentration of 0.1 mg/mL (100 µg/mL).[4][5]

  • Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to one tablet into a volumetric flask, add methanol, sonicate to dissolve, and filter the solution.[4][5]

  • Chromatographic Development: Apply the standard and sample solutions as bands on the HPTLC plate. Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front travels a sufficient distance.

  • Densitometric Analysis: After development, dry the plate and scan the spots densitometrically at 254 nm.[4][5] The Rf value for AMT is typically around 0.66.[4][5]

  • Quantification: The concentration of AMT is determined by relating the peak area of the sample to the calibration curve plotted from the standards.

RP-HPLC is a highly specific and sensitive method for AMT quantification.

  • Instrumentation: An HPLC system equipped with a UV detector, pump, and an analytical column.

  • Stationary Phase: An Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column is commonly used.[2][11]

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer and acetonitrile. A common ratio is 55:45 (v/v), with the buffer pH adjusted to 2.5 using orthophosphoric acid.[11] Another reported mobile phase is methanol:acetonitrile:0.065 M ammonium acetate buffer (50:20:30, v/v/v) with the pH adjusted to 5.5.[1]

  • Flow Rate: Typically 1.0 mL/min.[1][11]

  • Detection: UV detection at 254 nm or 240 nm.[1][11]

  • Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase or a suitable diluent at a concentration of approximately 100 µg/mL.[11]

  • Sample Preparation: Weigh and powder 20 tablets. An amount of powder equivalent to a single dose is dissolved in the diluent, sonicated, and filtered through a 0.45 µm filter.[11]

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. The retention time for AMT is typically around 4 minutes under these conditions.[11]

  • Quantification: Calculate the amount of AMT in the sample by comparing the peak area of the sample with that of the standard.

Mandatory Visualization

The following diagrams illustrate the general workflows and relationships described in this guide.

ValidationWorkflow A Method Development (Selectivity, Specificity) B Linearity & Range A->B Establish C Accuracy (% Recovery) A->C Establish D Precision (Repeatability, Intermediate) A->D Establish E Detection Limit (LOD) B->E Determine F Quantification Limit (LOQ) B->F Determine G Robustness C->G Verify D->G Verify H Validated Analytical Method E->H Confirm F->H Confirm G->H Confirm

Caption: General workflow for analytical method validation per ICH guidelines.

MethodComparison cluster_uv UV-Vis Spectrophotometry cluster_hptlc HPTLC cluster_hplc RP-HPLC uv1 Solution Preparation uv2 Set λmax (240 nm) uv1->uv2 uv3 Measure Absorbance uv2->uv3 end Quantification uv3->end hptlc1 Spotting on Silica Plate hptlc2 Chromatographic Development hptlc1->hptlc2 hptlc3 Densitometric Scanning hptlc2->hptlc3 hptlc3->end hplc1 Injection into C18 Column hplc2 Elution with Mobile Phase hplc1->hplc2 hplc3 UV Detection of Eluent hplc2->hplc3 hplc3->end start Sample Preparation start->uv1 start->hptlc1 start->hplc1

Caption: High-level procedural comparison of analytical methods for AMT.

References

The Efficacy of AMT Hydrochloride vs. Other Tryptamines in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding efficacy of alpha-methyltryptamine (AMT) hydrochloride against other notable tryptamines. The data presented is collated from various receptor binding assays to offer a comprehensive overview for researchers in pharmacology and drug development. This document summarizes quantitative data in structured tables, details the experimental protocols for key assays, and visualizes signaling pathways and experimental workflows using the DOT language for Graphviz.

Comparative Analysis of Receptor Binding Profiles

The following tables summarize the binding affinities (Ki, nM) and, where available, functional activities (EC50, nM and Emax, %) of AMT hydrochloride and a selection of other tryptamines at key serotonin and other monoamine receptors. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2B5-HT2C
AMT ----
5-MeO-AMT ----
Psilocin 160 ± 2049 ± 35 ± 122 ± 1
DMT 200 ± 4075 ± 314 ± 463 ± 10
5-MeO-MiPT 20 ± 2110 ± 1012 ± 1110 ± 20
DiPT 320 ± 30120 ± 1018 ± 2130 ± 20
4-OH-DiPT 220 ± 20110 ± 1014 ± 1140 ± 20
4-OH-MET 160 ± 1065 ± 510 ± 180 ± 10
LSD 7 ± 12.9 ± 0.21.3 ± 0.211 ± 1

Data compiled from multiple sources.[1][2] Note: Comprehensive binding data for this compound was not available in the direct search results.

Table 2: Functional Activity at 5-HT2A Receptor

CompoundEC50 (nM)Emax (%)
AMT --
5-MeO-AMT 11 ± 3100 ± 4
Psilocin 17 ± 588 ± 3
DMT 22 ± 793 ± 2
5-MeO-MiPT 30 ± 895 ± 3
DiPT 33 ± 985 ± 4
4-OH-DiPT 25 ± 690 ± 3
4-OH-MET 19 ± 592 ± 2
LSD 4.3 ± 1.2100 ± 2

Data represents agonist activity.[1][2] Note: Functional activity data for this compound was not available in the direct search results.

Experimental Protocols

The data presented in this guide is typically generated using radioligand receptor binding assays. Below is a detailed methodology for a standard competitive binding assay.

Radioligand Receptor Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors), the prepared cell membranes, and varying concentrations of the unlabeled test compound (e.g., this compound or other tryptamines).[3]

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.[3]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]

  • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity trapped on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways and the experimental workflow.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation incubate Incubation (Radioligand + Membranes + Test Compound) prep->incubate filter Filtration (Separation of Bound/Free Ligand) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki calculation) count->analyze

Caption: Workflow of a typical radioligand binding assay.

G cluster_pathway 5-HT2A Receptor Signaling Pathway ligand Tryptamine (e.g., AMT) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: The canonical Gq/11 signaling pathway of the 5-HT2A receptor.[4][5][6]

Discussion

The interaction of tryptamines with serotonin receptors, particularly the 5-HT2A receptor, is a primary determinant of their psychoactive effects.[7][8] The data indicates that classic hallucinogens like LSD exhibit very high affinity for the 5-HT2A receptor.[1][2] Novel psychoactive tryptamines also show significant interaction with this receptor, acting as partial or full agonists.[1][2]

While specific quantitative data for this compound's binding affinity and efficacy across a wide panel of receptors was not available in the initial comprehensive search, it is known to be a synthetic tryptamine with hallucinogenic-like properties, suggesting it likely interacts with the 5-HT2A receptor.[9] Studies on α-methyltryptamines have shown that their enantiomers can have varying affinities for serotonin receptor subtypes.[10]

The psychedelic potential of these compounds is strongly correlated with their efficacy at the 5-HT2A receptor's Gq-mediated signaling pathway.[11][12] This pathway, upon activation, leads to a cascade of intracellular events, including the activation of phospholipase C and subsequent increases in inositol phosphates and intracellular calcium.[4][5][6]

It is important to note that many tryptamines also exhibit affinity for other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and monoamine transporters, which can modulate their overall pharmacological profile.[1][13][14][15] For instance, interactions with the serotonin transporter can lead to MDMA-like psychoactive properties.[1][2]

Conclusion

References

A Comparative In Vitro Analysis of Amitriptyline Hydrochloride and Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of amitriptyline hydrochloride with other prominent tricyclic antidepressants (TCAs). The following sections detail their comparative receptor binding affinities, neurotransmitter reuptake inhibition profiles, and influence on cellular signaling pathways, supported by established experimental protocols.

Comparative Efficacy and Receptor Affinity

Tricyclic antidepressants exert their therapeutic effects and side-effect profiles through their interaction with a variety of neurotransmitter transporters and receptors. The in vitro binding affinity (Ki) and inhibitory concentration (IC50) are critical parameters for comparing the potency and selectivity of these compounds.

Neurotransmitter Reuptake Inhibition

The primary mechanism of action for TCAs is the blockade of serotonin (SERT) and norepinephrine (NET) transporters in the presynaptic terminal, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1] The inhibitory potency of various TCAs at these transporters is summarized below.

CompoundSERT (Ki, nM)NET (Ki, nM)NA/5-HT Ratio
Amitriptyline 2050~1:1.5
Imipramine1.437~26:1
Desipramine22-1800.3-8.6~1:10
Nortriptyline4.30.8~10:1
Clomipramine0.1454~1:2
Doxepin3423~1.5:1

Note: Lower Ki values indicate higher binding affinity. The NA/5-HT ratio indicates the relative selectivity for the norepinephrine transporter over the serotonin transporter. Data compiled from multiple sources.[2]

Receptor Binding Affinities

In addition to their effects on neurotransmitter reuptake, TCAs interact with several other receptor systems, which largely contributes to their side-effect profiles. These include muscarinic acetylcholine (M1), histamine (H1), and alpha-1 adrenergic (α1) receptors.

CompoundMuscarinic M1 (Ki, nM)Histamine H1 (Ki, nM)α1-Adrenergic (Ki, nM)
Amitriptyline 181.122
Imipramine911137
Desipramine21011063
Nortriptyline671043
Clomipramine373139
Doxepin830.2826

Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.

Impact on Cellular Signaling Pathways

Recent in vitro studies have elucidated that the effects of amitriptyline extend beyond simple reuptake inhibition, involving modulation of several intracellular signaling cascades. Notably, amitriptyline has been shown to:

  • Act as an agonist for Tropomyosin receptor kinase A (TrkA) and TrkB, promoting receptor heterodimerization and exhibiting neurotrophic activity.

  • Suppress key signaling proteins such as ERK 1/2 and MAPK, which are associated with inflammatory pathways.

  • Inhibit autophagic flux in vascular endothelial cells.

  • Influence the PI3K-Akt signaling pathway.

These findings suggest that the therapeutic and adverse effects of amitriptyline may be, in part, mediated by these downstream signaling events.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to compare the performance of tricyclic antidepressants.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay quantifies the affinity of a TCA for a specific receptor by measuring its ability to displace a radiolabeled ligand.

a) Materials and Reagents:

  • Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., for M1, H1, α1) or tissue homogenates (e.g., rat brain cortex).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-QNB for muscarinic receptors).

  • Test Compounds: Amitriptyline hydrochloride and other TCAs dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing relevant ions and protease inhibitors.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

b) Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.[3]

  • Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of the test TCA, the specific radioligand (at a concentration close to its Kd), and the membrane preparation.[3]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[3]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[4]

  • Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of TCA that inhibits 50% of radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Neurotransmitter Reuptake Assay (IC50 Determination)

This assay measures the ability of a TCA to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

a) Materials and Reagents:

  • Synaptosome Preparation: Isolated nerve terminals from specific brain regions (e.g., rat striatum for dopamine, cortex for serotonin and norepinephrine).

  • Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT) or [³H]-Norepinephrine (NE).

  • Test Compounds: Amitriptyline hydrochloride and other TCAs.

  • Assay Buffer: Krebs-Ringer phosphate buffer or similar physiological salt solution.

  • Filtration Apparatus and Scintillation Counter.

b) Procedure:

  • Synaptosome Preparation: Homogenize fresh brain tissue in a buffered sucrose solution. Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet). Resuspend the pellet in assay buffer.[6]

  • Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test TCA or vehicle control.

  • Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]-5-HT or [³H]-NE) to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Uptake Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Detection: Lyse the synaptosomes on the filter and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the TCA that causes 50% inhibition of neurotransmitter uptake, by plotting the percentage of inhibition against the log concentration of the test compound.

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_0 Experimental Workflow: In Vitro TCA Comparison prep Preparation of Biological Samples (e.g., Cell Membranes, Synaptosomes) assay Assay Performance (Radioligand Binding or Neurotransmitter Uptake) prep->assay incubation Incubation with TCAs and Radiolabeled Ligands/Neurotransmitters assay->incubation separation Separation of Bound vs. Free Radioactivity (Filtration) incubation->separation detection Detection of Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (IC50 / Ki Determination) detection->analysis

Caption: A generalized workflow for in vitro comparison of tricyclic antidepressants.

G cluster_1 Primary Mechanism of Action of Tricyclic Antidepressants TCA Tricyclic Antidepressant (e.g., Amitriptyline) sert SERT TCA->sert Blockade net NET TCA->net Blockade presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft (Increased 5-HT & NE) presynaptic->synaptic_cleft Release of 5-HT & NE postsynaptic Postsynaptic Neuron sert->presynaptic Reuptake net->presynaptic Reuptake receptors Postsynaptic Receptors (5-HT, NE) synaptic_cleft->receptors downstream Downstream Signaling & Neurotrophic Effects receptors->downstream

Caption: Inhibition of neurotransmitter reuptake by tricyclic antidepressants.

References

validating the iNOS inhibitory activity of AMT hydrochloride in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inducible nitric oxide synthase (iNOS) inhibitory activity of AMT hydrochloride against other commonly used iNOS inhibitors. The information is supported by experimental data from various cell types, with a focus on quantitative comparisons to aid in the selection of appropriate research tools.

Introduction to iNOS and its Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that is typically not present in resting cells but is expressed in response to immunological stimuli such as cytokines and microbial products. Once expressed, iNOS produces large and sustained amounts of nitric oxide (NO), a key signaling molecule involved in a wide range of physiological and pathological processes, including inflammation, host defense, and neurotransmission. However, the overproduction of NO by iNOS can lead to cellular damage and has been implicated in the pathophysiology of various inflammatory diseases and septic shock. Consequently, the development of potent and selective iNOS inhibitors is a significant area of research for therapeutic intervention.

This compound is a potent and selective inhibitor of iNOS, demonstrating high affinity for the enzyme. This guide will compare its efficacy with other well-known iNOS inhibitors, namely 1400W, L-NAME (Nω-Nitro-L-arginine methyl ester), and Aminoguanidine.

Comparative Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its alternatives in various cell types. It is important to note that direct comparisons are most accurate when data is sourced from head-to-head studies. Where such data is unavailable, values from individual studies are presented with the caveat that experimental conditions may vary.

InhibitorCell TypeIC50 (µM)Reference
This compound RAW 264.7 (murine macrophage)0.022 [1][2]
1400WRAW 264.7 (murine macrophage)0.2 - 1.5[3][4]
L-NAMERAW 264.7 (murine macrophage)27.13[5]
AminoguanidineRAW 264.7 (murine macrophage)~670 (Kᵢ value)[6]

Note on Aminoguanidine: While a precise IC50 value in RAW 264.7 cells is not consistently reported in the reviewed literature, one study indicated a half-maximal inactivation rate at a concentration of 670 µM.[6] Other studies have used concentrations up to 1 mM for effective inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below is a typical protocol for assessing the iNOS inhibitory activity of a compound in a macrophage cell line.

Measurement of Nitric Oxide Production using the Griess Assay in RAW 264.7 Macrophages

This protocol is a standard method for quantifying nitrite, a stable and quantifiable end-product of NO metabolism, in cell culture supernatants.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Cell Treatment:

  • After 24 hours, remove the culture medium.

  • Add fresh medium containing various concentrations of the test inhibitor (e.g., this compound, 1400W, L-NAME, or Aminoguanidine).

  • To induce iNOS expression, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL). Include a negative control group without LPS/IFN-γ stimulation and a positive control group with LPS/IFN-γ but without any inhibitor.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

3. Nitrite Quantification (Griess Assay):

  • After the incubation period, collect the cell culture supernatant.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Add 50 µL of the supernatant or standard to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

4. Data Analysis:

  • Determine the percentage of inhibition of NO production for each inhibitor concentration compared to the stimulated control.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NO production.

Mandatory Visualizations

Signaling Pathway of iNOS Inhibition

iNOS_Pathway cluster_stimulation Cellular Stimulation cluster_cell Macrophage cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR NFkB NF-κB Signaling TLR4->NFkB STAT1 JAK-STAT Signaling IFNGR->STAT1 iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene STAT1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation Citrulline L-Citrulline iNOS_protein->Citrulline NO Nitric Oxide (NO) iNOS_protein->NO Arginine L-Arginine Arginine->iNOS_protein AMT This compound AMT->iNOS_protein Others 1400W, L-NAME, Aminoguanidine Others->iNOS_protein

Caption: Signaling pathway for iNOS induction and inhibition.

Experimental Workflow for iNOS Inhibition Assay

experimental_workflow start Start seed_cells Seed RAW 264.7 Cells (96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_inhibitors Add Test Inhibitors (AMT, 1400W, etc.) incubate1->add_inhibitors stimulate Induce iNOS with LPS + IFN-γ add_inhibitors->stimulate incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance (540 nm) griess_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing iNOS inhibitory activity.

Conclusion

Based on the available data, this compound is a highly potent inhibitor of iNOS, demonstrating a significantly lower IC50 value in RAW 264.7 macrophage cells compared to other commonly used inhibitors such as 1400W and L-NAME. Its high potency suggests that it can be a valuable tool for in vitro studies investigating the role of iNOS in various biological processes. Researchers should consider the specific cell type and experimental conditions when selecting an iNOS inhibitor, and this guide provides a quantitative basis for making an informed decision. Further head-to-head comparative studies in a broader range of cell types would be beneficial to fully elucidate the relative potencies of these inhibitors.

References

A Comparative Forensic Analysis of 5-Fluoro-AMT Hydrochloride and α-Methyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the forensic standards for 5-fluoro-α-methyltryptamine (5-fluoro-AMT) hydrochloride and its non-fluorinated parent compound, α-methyltryptamine (AMT). The introduction of a fluorine atom to the indole ring of AMT significantly influences its analytical profile and pharmacological activity. This document outlines key analytical techniques for their differentiation, presents available experimental data, and illustrates relevant biological pathways to aid in research, drug development, and forensic analysis.

Data Presentation: Physicochemical and Analytical Properties

A summary of the key physicochemical and analytical properties of 5-fluoro-AMT hydrochloride and AMT is presented below. These tables are compiled from various sources, and direct comparison of some values (e.g., retention times) should be approached with caution due to variations in experimental conditions.

Table 1: General and Physicochemical Properties

Property5-Fluoro-AMT Hydrochlorideα-Methyltryptamine (AMT)
Chemical Name 1-(5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride1-(1H-indol-3-yl)propan-2-amine
Molecular Formula C₁₁H₁₃FN₂ • HClC₁₁H₁₄N₂
Molecular Weight 228.7 g/mol 174.24 g/mol [1]
Appearance Crystalline solidWhite crystalline powder[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Parameter5-Fluoro-AMT Hydrochlorideα-Methyltryptamine (AMT)
Major Mass Fragments (m/z) 144, 115, 145130, 131, 44
Note Data is based on the analysis of the hydrochloride salt.Fragmentation can vary with instrumentation and derivatization.

Table 3: Pharmacological Profile

Target5-Fluoro-AMTα-Methyltryptamine (AMT)
Primary Mechanism Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA), 5-HT₂ₐ Receptor Agonist, MAO-A Inhibitor[3][4][5]Monoamine Releasing Agent, Non-selective Serotonin Receptor Agonist, MAO Inhibitor[1][6]
5-HT₂ₐ Receptor EC₅₀ 8.47 nMData not available
Monoamine Release EC₅₀ (Serotonin) 14-19 nMData not available
Monoamine Release EC₅₀ (Norepinephrine) 78-126 nMData not available
Monoamine Release EC₅₀ (Dopamine) 32-37 nMData not available
MAO-A IC₅₀ 180-450 nM[4]Potent inhibitor[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducible and comparable results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Tryptamines

This protocol provides a general framework for the analysis of tryptamines like 5-fluoro-AMT and AMT.

  • Sample Preparation:

    • For solid samples, dissolve an accurately weighed portion in a suitable organic solvent (e.g., methanol, chloroform).

    • For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

    • Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic performance and produce characteristic fragment ions.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., HP-5MS, DB-5MS).

    • Injector: Split/splitless inlet.

    • Mass Spectrometer: Capable of electron ionization (EI) and full scan data acquisition.

  • GC Conditions:

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: Typically 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-550 amu).

    • Ion Source Temperature: Typically maintained around 230°C.

  • Data Analysis:

    • Identify the analyte based on its retention time and by comparing the acquired mass spectrum with a reference library or a known standard.

    • Key diagnostic ions should be present in the correct relative abundances.

Fourier Transform Infrared Spectroscopy (FTIR) for Tryptamines

FTIR, particularly when coupled with a gas chromatograph (GC-IRD), can be a powerful tool for distinguishing between structurally similar compounds like isomers.

  • Sample Preparation:

    • For solid samples, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed directly on the ATR crystal.

    • For GC-IRD, the sample is prepared and injected as described in the GC-MS protocol.

  • Instrumentation:

    • FTIR Spectrometer: Equipped with a suitable detector (e.g., DTGS or MCT).

    • Accessory: ATR crystal or a GC-IRD interface.

  • Data Acquisition:

    • Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of a known standard.

    • Pay close attention to the "fingerprint region" (below 1500 cm⁻¹), where small structural differences result in significant spectral variations. The presence of a C-F bond in 5-fluoro-AMT will produce a characteristic absorption band that is absent in the spectrum of AMT.

Mandatory Visualizations

Diagram 1: Comparative Analytical Workflow

Comparative Analytical Workflow for AMT and 5-Fluoro-AMT cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Seized Material / Biological Sample Extraction Extraction / Dissolution Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization FTIR FTIR / GC-IRD Extraction->FTIR GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Derivatization->LCMS RT Retention Time GCMS->RT MS Mass Spectrum GCMS->MS LCMS->RT LCMS->MS IR IR Spectrum FTIR->IR Library Spectral Library Comparison RT->Library MS->Library IR->Library ID Compound Identification Library->ID

Caption: A generalized workflow for the forensic analysis of tryptamines.

Diagram 2: Simplified Tryptamine Signaling Pathway

Simplified Signaling Pathway of AMT and 5-Fluoro-AMT cluster_drug Tryptamine Analogs cluster_transporters Monoamine Transporters cluster_receptors Serotonin Receptors cluster_enzyme Metabolic Enzyme cluster_effects Cellular Effects AMT AMT / 5-Fluoro-AMT SERT SERT AMT->SERT Inhibit Reuptake & Promote Efflux DAT DAT AMT->DAT Inhibit Reuptake & Promote Efflux NET NET AMT->NET Inhibit Reuptake & Promote Efflux R_5HT2A 5-HT2A Receptor AMT->R_5HT2A Agonist MAOA MAO-A AMT->MAOA Inhibitor Release Increased Synaptic Monoamines SERT->Release DAT->Release NET->Release Signaling Downstream Signaling (e.g., PLC activation) R_5HT2A->Signaling Inhibition Decreased Monoamine Metabolism MAOA->Inhibition Psychoactive Psychoactive Effects Release->Psychoactive Signaling->Psychoactive Inhibition->Psychoactive

References

Independent Replication of iNOS Inhibition by AMT Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug discovery and development, the robust and reproducible inhibition of inducible nitric oxide synthase (iNOS) is of paramount importance in the investigation of various inflammatory and pathological conditions. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride (AMT hydrochloride) has been identified as a potent and selective inhibitor of iNOS. This guide provides a comparative analysis of this compound's performance against other commonly used iNOS inhibitors, supported by experimental data from various independent studies. Detailed methodologies for key experiments are also presented to facilitate replication and further investigation.

Comparative Analysis of iNOS Inhibitors

The inhibitory potency of this compound and its alternatives has been evaluated in numerous independent studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative comparison of their efficacy. It is important to note that variations in experimental conditions, such as enzyme source and assay methodology, can contribute to differences in reported values across studies.

InhibitorIC50 (µM)Ki (nM)Organism/Cell LineReference
This compound 0.0224.2Mouse Macrophages (RAW 264.7)[1]
1400W 0.2 - 1.5≤ 7Human/Mouse Macrophages (RAW 264.7)[2][3]
L-NIL 0.4 - 3.3-Mouse iNOS[4][5][6]
Aminoguanidine 2.1-Mouse iNOS[7]

Table 1: Comparison of in vitro inhibitory activity against iNOS. This table presents the IC50 and Ki values for this compound and alternative iNOS inhibitors from various sources, highlighting their relative potencies.

InhibitoreNOS Selectivity (fold vs iNOS)nNOS Selectivity (fold vs iNOS)Reference
This compound ~40~30[8]
1400W >1000~50[9]
L-NIL ~10-25~28[4][6]
Aminoguanidine 10 - 100-[10]

Table 2: Selectivity of iNOS inhibitors. This table compares the selectivity of this compound and its alternatives for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms. Higher fold values indicate greater selectivity for iNOS.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for key assays are provided below.

In Vitro iNOS Activity Assay (Griess Assay)

This assay indirectly measures iNOS activity by quantifying the accumulation of nitrite, a stable and oxidized product of nitric oxide (NO), in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • This compound and other iNOS inhibitors

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression and incubate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Prepare a sodium nitrite standard curve (0-100 µM) in the same culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of inhibition is calculated relative to the LPS/IFN-γ stimulated cells without any inhibitor.

iNOS Inhibition Pathway

The following diagram illustrates the general pathway of iNOS induction and the mechanism of action for iNOS inhibitors.

iNOS_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 iNOS Catalytic Cycle & Inhibition LPS_IFNg LPS / IFN-γ NFkB NF-κB Activation LPS_IFNg->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (inactive monomer) iNOS_mRNA->iNOS_Protein iNOS_Dimer iNOS Dimer (active) iNOS_Protein->iNOS_Dimer Dimerization NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Dimer->NO_Citrulline Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Dimer AMT This compound (or other inhibitors) AMT->iNOS_Dimer Inhibition

Caption: iNOS induction and inhibition pathway.

Experimental Workflow

A typical workflow for evaluating iNOS inhibitors is depicted below.

Experimental_Workflow Start Start: Cell Culture (e.g., RAW 264.7) Induction Induce iNOS Expression (LPS + IFN-γ) Start->Induction Treatment Treat with iNOS Inhibitor (e.g., this compound) Induction->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Griess_Assay Griess Assay for Nitrite (NO) Quantification Supernatant_Collection->Griess_Assay Citrulline_Assay Citrulline Assay for iNOS Activity Cell_Lysis->Citrulline_Assay Western_Blot Western Blot for iNOS Protein Expression Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis Citrulline_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for iNOS inhibitor evaluation.

This guide provides a foundational comparison of this compound with other iNOS inhibitors, based on data from independent studies. Researchers are encouraged to utilize the provided protocols to conduct their own validation experiments to ensure the applicability of these findings to their specific research models and conditions.

References

A Comparative Analysis of Amitriptyline Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Amitriptyline hydrochloride is a well-established tricyclic antidepressant utilized in the management of major depressive disorder and various pain syndromes.[1][2] While the existence of different polymorphic forms of amitriptyline hydrochloride has not been reported in scientific literature,[3][4][5] notable variations can be observed in the physicochemical properties and performance of different marketed formulations. This guide provides a side-by-side comparison of these formulations, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the nuances of amitriptyline hydrochloride tablets.

Physicochemical Property Comparison of Marketed Amitriptyline Hydrochloride Tablets

The quality and in vitro performance of different brands of amitriptyline hydrochloride tablets can vary. The following table summarizes key physicochemical parameters from a comparative study of five different brands, referred to here as Brands A, B, C, D, and E.

ParameterBrand ABrand BBrand CBrand DBrand EUSP/BP Specification
Hardness ( kg/f ) 6.57.28.17.56.8> 4
Friability (%) 0.450.380.520.410.60< 1.0
Disintegration Time (min) 5.56.27.16.85.9< 10 (for most tablets)
Drug Content (%) 98.599.297.8101.595.590.0 - 110.0
Dissolution (% released at 30 min) 88.292.585.395.182.4> 80

Data compiled from studies on the quality assessment of marketed amitriptyline hydrochloride tablets.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the quality and performance of pharmaceutical formulations. Below are the protocols for the key experiments cited in the comparison.

Hardness Test
  • Objective: To determine the crushing strength of the tablets.

  • Apparatus: A tablet hardness tester (e.g., YD-1 automatic hardness tester).

  • Procedure:

    • A single tablet is placed on the anvil of the tester.

    • The motorized jaw of the tester is advanced to apply a compressive force to the tablet.

    • The force required to fracture the tablet is recorded in kilograms-force ( kg/f ).

    • The test is repeated for a statistically relevant number of tablets (typically 10) from each brand to calculate the average hardness.

Friability Test
  • Objective: To assess the ability of tablets to withstand abrasion and shock during manufacturing, packaging, and transportation.

  • Apparatus: A friability tester (e.g., Roche friabilator).

  • Procedure:

    • A pre-weighed sample of tablets (typically 10-20) is placed in the drum of the friabilator.

    • The drum is rotated at a specified speed (e.g., 25 rpm) for a set duration (e.g., 4 minutes).

    • After rotation, the tablets are removed, de-dusted, and re-weighed.

    • The percentage of weight loss (friability) is calculated using the formula: Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

    • According to USP guidelines, a friability of less than 1% is generally considered acceptable.[6]

Disintegration Test
  • Objective: To determine the time it takes for a tablet to break down into smaller particles in a liquid medium.

  • Apparatus: A disintegration tester with a basket-rack assembly.

  • Procedure:

    • One tablet is placed in each of the six tubes of the basket.

    • The basket is immersed in a specified liquid medium (e.g., distilled water or 0.1N HCl) maintained at a constant temperature (37 ± 0.5°C).

    • The apparatus moves the basket up and down in the medium at a constant frequency.

    • The time taken for all tablets to disintegrate and pass through the mesh of the basket is recorded as the disintegration time.[6]

Dissolution Test
  • Objective: To measure the rate and extent of drug release from the tablet into a liquid medium over time.

  • Apparatus: A dissolution testing apparatus (e.g., USP Apparatus 1 - basket, or Apparatus 2 - paddle).

  • Procedure:

    • The dissolution medium (e.g., 900 mL of 0.1N HCl) is placed in the vessel and equilibrated to 37 ± 0.5°C.[6]

    • A single tablet is placed in the apparatus.

    • The apparatus is operated at a specified speed (e.g., 100 rpm for Apparatus 1).

    • At predetermined time intervals, samples of the dissolution medium are withdrawn.

    • The concentration of amitriptyline hydrochloride in the samples is determined using a suitable analytical method, such as UV-spectrophotometry at a wavelength of 245 nm or HPLC.[7]

    • The percentage of drug released at each time point is calculated.

Drug Content (Assay) by HPLC
  • Objective: To quantify the amount of amitriptyline hydrochloride in the tablets.

  • Method: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed.[8][9]

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[9]

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 55:45 v/v), with the pH of the buffer adjusted to 2.5 using ortho-phosphoric acid.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector at 254 nm.[9]

    • Temperature: 25°C.[8]

  • Procedure:

    • Standard Preparation: A standard solution of known concentration of amitriptyline hydrochloride is prepared in a suitable diluent.[9]

    • Sample Preparation: A number of tablets (e.g., 20) are weighed to determine the average weight. They are then crushed into a fine powder. An accurately weighed portion of the powder equivalent to a specific amount of amitriptyline hydrochloride is dissolved in the diluent, sonicated, and filtered.[9]

    • Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

    • Calculation: The amount of amitriptyline hydrochloride in the sample is calculated by comparing the peak area of the sample chromatogram with that of the standard chromatogram.

Visualizations

Mechanism of Action: Amitriptyline at the Synaptic Cleft

Amitriptyline's primary mechanism of action involves the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][10] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Amitriptyline_MoA cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron synaptic_cleft NE NE_cleft NE SER_cleft 5-HT SER NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE_cleft->NET Reuptake NE_receptor NE Receptor NE_cleft->NE_receptor Binds SER_cleft->SERT Reuptake SER_receptor 5-HT Receptor SER_cleft->SER_receptor Binds postsynaptic_neuron postsynaptic_neuron AMT Amitriptyline AMT->NET Inhibits AMT->SERT Inhibits

Caption: Mechanism of action of Amitriptyline.

Experimental Workflow: Quality Control of Amitriptyline HCl Tablets

The following diagram illustrates a typical workflow for the quality control analysis of amitriptyline hydrochloride tablets, from sample collection to data analysis.

QC_Workflow cluster_sampling 1. Sampling & Preparation cluster_analysis 2. Physicochemical Analysis cluster_assay 3. Assay & Data Analysis start Collect Tablet Batch weigh Average Weight Determination start->weigh hardness Hardness Test start->hardness friability Friability Test start->friability disintegration Disintegration Test start->disintegration dissolution Dissolution Test start->dissolution crush Crush to Fine Powder weigh->crush dissolve Dissolve in Diluent crush->dissolve filter Filter Solution dissolve->filter hplc HPLC Analysis filter->hplc end Pass / Fail Decision hardness->end friability->end disintegration->end dissolution->end data Data Processing & Peak Area Comparison hplc->data report Generate Report data->report report->end

Caption: Quality control workflow for Amitriptyline HCl tablets.

References

Safety Operating Guide

Proper Disposal Procedures for AMT Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling alpha-methyltryptamine (AMT) hydrochloride must adhere to stringent disposal procedures due to its neurotoxic properties and regulatory status as a controlled substance.[1][2] This guide provides essential safety and logistical information for the proper management and disposal of AMT hydrochloride waste in a laboratory setting.

I. Immediate Safety and Handling Precautions

Prior to any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3] An eyewash station and safety shower should be readily accessible.[3]

II. Disposal of Unused or Expired this compound

As a regulated substance, this compound cannot be disposed of through standard laboratory waste streams. The primary and mandated method for disposal is through a licensed hazardous waste management company or an institution's Environmental Health and Safety (EH&S) department.

Step-by-Step Disposal Protocol:

  • Segregation and Labeling:

    • Isolate all waste containing this compound, including pure compound, contaminated materials, and solutions.

    • Store the waste in a designated, sealed, and clearly labeled container. The label should include "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.

    • Store the container in a secure, locked location.[4]

  • Contact EH&S or a Licensed Waste Contractor:

    • Do not attempt to neutralize or dispose of the chemical yourself.

    • Contact your institution's EH&S department to arrange for a pickup of the hazardous waste.[5][6] They are trained to handle the packaging, transport, and final disposal in compliance with regulations such as the DEA's 21 CFR part 1317.[1]

    • If your institution does not have an EH&S department, you must contract with a DEA-registered reverse distributor or a licensed chemical waste disposal company.[7]

  • Documentation:

    • Maintain meticulous records of the amount of this compound designated for disposal, including dates and quantities. This is a critical requirement for controlled substances.

Key Regulatory Insight: The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal. Incineration is a common method employed by hazardous waste facilities to meet this standard.[7]

III. Managing Spills and Contaminated Materials

In the event of a spill, the primary goal is to contain the substance safely and manage the cleanup materials as hazardous waste.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[3] For liquid spills, use an inert absorbent material such as diatomite, vermiculite, or universal binders.[4][8] Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.

  • Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol.[4]

  • Collect and Dispose: Place all contaminated materials (absorbents, cleaning supplies, contaminated PPE) into a sealed container labeled for hazardous waste. This container should be disposed of following the same procedure as for unused this compound.[4]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Initial Assessment cluster_2 Spill Management cluster_3 Contained Waste Management cluster_4 Final Disposal Pathway start Unused Product, Expired Stock, or Contaminated Materials assess Is the material a spill or contained waste? start->assess spill_proc Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Decontaminate Area assess->spill_proc Spill contained_proc Ensure waste is in a sealed, properly labeled container. assess->contained_proc Contained collect_spill Collect all contaminated materials in a sealed, labeled container. spill_proc->collect_spill contact_ehs Contact Institutional EH&S or a Licensed Waste Contractor collect_spill->contact_ehs secure_storage Store in a secure, locked location. contained_proc->secure_storage secure_storage->contact_ehs documentation Complete all required disposal documentation. contact_ehs->documentation end Professional Disposal (e.g., Incineration) documentation->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult your institution's Environmental Health & Safety department for guidance on hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling AMT Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and operational efficiency when handling chemical compounds is paramount. This guide provides immediate and essential information for the safe handling of AMT hydrochloride, including detailed personal protective equipment (PPE) protocols, operational plans for handling and disposal, and emergency procedures.

Hazard Identification and Safety Summary

This compound is classified as a substance that causes serious eye irritation and may cause respiratory irritation.[1] All personnel must be thoroughly trained on the hazards and proper handling procedures before working with this compound.

Hazard Classification:

Hazard StatementGHS Classification
Causes serious eye irritationEye Irritation Category 2A[2]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure Category 3[2]
Causes skin irritationSkin Irritation Category 2[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect eyes and face from splashes of liquids or airborne powder.
Skin Protection Gloves: Nitrile or neoprene gloves. Double-gloving is recommended, especially during prolonged handling or when working with solutions. Gown/Coat: A disposable gown or a laboratory coat made of a low-permeability fabric.To prevent skin contact. While specific breakthrough time data for this compound is not available, nitrile gloves offer good resistance to weak acids.[3] Gloves should be changed immediately if contamination is suspected.[2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To be used when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

AMT_Hydrochloride_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Management Receiving Receiving Storage Storage Receiving->Storage Inspect container Store in a cool, dry, well-ventilated area Handling_Solid Handling_Solid Storage->Handling_Solid Transport in secondary container Handling_Solution Handling_Solution Handling_Solid->Handling_Solution Weigh in fume hood Prepare solution Waste_Collection Waste_Collection Handling_Solution->Waste_Collection Collect all contaminated materials Decontamination Decontamination Waste_Collection->Decontamination Segregate waste Final_Disposal Final_Disposal Decontamination->Final_Disposal Follow institutional procedures Waste_Disposal_Plan Solid_Waste Solid Waste (Unused chemical, contaminated solids) Hazardous_Waste_Collection Hazardous Waste Collection Solid_Waste->Hazardous_Waste_Collection Liquid_Waste Liquid Waste (Unused solutions, rinsates) Liquid_Waste->Hazardous_Waste_Collection Contaminated_PPE Contaminated PPE (Gloves, gowns, etc.) Contaminated_PPE->Hazardous_Waste_Collection Empty_Containers Empty Containers Empty_Containers->Hazardous_Waste_Collection Triple rinse if not acutely hazardous Licensed_Disposal_Facility Licensed_Disposal_Facility Hazardous_Waste_Collection->Licensed_Disposal_Facility Arrange for pickup by EHS or a licensed contractor

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.